molecular formula C30H44N7O17P3S B038952 2-Tolylacetyl-CoA CAS No. 124924-91-0

2-Tolylacetyl-CoA

Cat. No.: B038952
CAS No.: 124924-91-0
M. Wt: 899.7 g/mol
InChI Key: CKDWRFBMURSRHQ-FUEUKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

124924-91-0

Molecular Formula

C30H44N7O17P3S

Molecular Weight

899.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate

InChI

InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

CKDWRFBMURSRHQ-FUEUKBNZSA-N

Isomeric SMILES

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Synonyms

2-tolylacetyl-CoA
2-tolylacetyl-coenzyme A
coenzyme A, 2-tolylacetyl-
o-tolylacetyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Tolylacetyl-CoA: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central to a vast array of metabolic and signaling pathways. They are the activated forms of carboxylic acids, primed for enzymatic reactions ranging from energy metabolism to the biosynthesis of complex lipids and secondary metabolites.[1][2] This technical guide focuses on a specific, less-studied acyl-CoA, 2-Tolylacetyl-CoA. This molecule is the coenzyme A thioester of 2-tolylacetic acid. While not as ubiquitous as acetyl-CoA, the study of xenobiotic acyl-CoAs is of growing interest in drug development and toxicology due to their potential to interact with metabolic pathways. This guide provides a comprehensive overview of the chemical structure, predicted properties, detailed synthesis protocols, and the potential biological roles of this compound, serving as a foundational resource for researchers in the field.

Chemical Structure and Properties

The chemical structure of this compound is a conjugate of 2-tolylacetic acid and coenzyme A, linked by a high-energy thioester bond. The 2-tolyl group consists of a benzene (B151609) ring substituted with a methyl group and an acetyl group at positions 2 and 1, respectively. This moiety is attached to the sulfur atom of coenzyme A.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound.

Quantitative Data

Since this compound is not a commercially available or extensively studied compound, its exact physicochemical properties have not been experimentally determined. However, we can summarize the properties of its constituent molecules, 2-tolylacetic acid and Coenzyme A, to provide an informed estimation.

Table 1: Physicochemical Properties of 2-Tolylacetic Acid

PropertyValueReference(s)
CAS Number 644-36-0[3][4]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Melting Point 88-90 °C[3]
Boiling Point 211.72 °C (estimate)[3]
Water Solubility Insoluble[3]

Table 2: Physicochemical Properties of Coenzyme A

PropertyValueReference(s)
CAS Number 85-61-0[5][6][7][]
Molecular Formula C₂₁H₃₆N₇O₁₆P₃S[5][6]
Molecular Weight 767.53 g/mol (free acid)[5][9]
Solubility Soluble in water (up to 50 mg/mL) and PBS (pH 7.2) (10 mg/mL). Insoluble in ethanol, ether, and acetone.[6][10][11]

Based on the properties of its precursors, this compound is expected to be a large, water-soluble molecule due to the dominance of the Coenzyme A moiety. The tolyl group will add a hydrophobic character.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods for forming acyl-CoA thioesters. Both chemical and chemo-enzymatic approaches are viable. A chemo-enzymatic method is often preferred for its high specificity and milder reaction conditions.[12][13][14]

Chemo-enzymatic Synthesis of this compound

This protocol involves the activation of 2-tolylacetic acid and subsequent enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.

Materials:

  • 2-Tolylacetic acid

  • Coenzyme A (free acid or lithium salt)

  • Acyl-CoA Synthetase (a broad-specificity enzyme is recommended)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • HPLC system for purification and analysis

Experimental Workflow Diagram:

G Chemo-enzymatic Synthesis Workflow cluster_chemical Chemical Activation cluster_enzymatic Enzymatic Ligation cluster_purification Purification and Analysis A Dissolve 2-tolylacetic acid in organic solvent B Add activating agent (e.g., CDI) A->B C Incubate to form activated intermediate B->C E Add activated 2-tolylacetic acid C->E Transfer D Prepare reaction buffer: Tris-HCl, ATP, MgCl2, DTT, CoA D->E F Initiate reaction with Acyl-CoA Synthetase E->F G Incubate at optimal temperature F->G H Quench reaction G->H I Purify by HPLC H->I J Analyze by Mass Spectrometry I->J K Lyophilize pure product J->K

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Protocol:

  • Activation of 2-Tolylacetic Acid:

    • Dissolve 2-tolylacetic acid in a minimal amount of anhydrous THF.

    • Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate. The progress of the reaction can be monitored by thin-layer chromatography.

  • Enzymatic Ligation:

    • In a separate reaction vessel, prepare the enzymatic reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 2 mM DTT, and 5 mM Coenzyme A.

    • Add the activated 2-tolylacetic acid solution from step 1 to the enzymatic reaction buffer.

    • Initiate the reaction by adding a suitable amount of a broad-specificity acyl-CoA synthetase.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 2-4 hours.

  • Purification and Analysis:

    • Quench the reaction by adding an equal volume of cold methanol (B129727) or by acidifying the mixture.

    • Centrifuge the mixture to pellet any precipitated protein.

    • Purify the supernatant containing this compound by reverse-phase HPLC using a C18 column. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid is commonly used for elution.

    • Collect the fractions corresponding to the product peak and confirm the identity and purity of this compound by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Potential Biological Role and Signaling Pathways

The biological role of this compound is not well-defined. However, based on the known functions of other acyl-CoAs and the biological activity of tolylacetic acid isomers, we can infer its potential involvement in cellular processes.

Acyl-CoAs are key players in cellular signaling, acting as allosteric regulators of enzymes and as precursors for signaling molecules.[1][15] Long-chain acyl-CoAs, for instance, are known to modulate the activity of various proteins involved in metabolism and gene expression.

Given that some tolylacetic acid isomers exhibit auxin-like activity in plants, it is plausible that this compound could interact with pathways involved in plant growth regulation. In mammals, xenobiotic carboxylic acids are often converted to their CoA thioesters, which can then enter various metabolic pathways or lead to cellular toxicity. The formation of this compound could therefore be a step in the metabolic processing of 2-tolylacetic acid.

Diagram of a General Acyl-CoA Signaling Pathway:

G cluster_input Input cluster_activation Activation cluster_fates Potential Fates 2_Tolylacetic_Acid 2-Tolylacetic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_Tolylacetic_Acid->Acyl_CoA_Synthetase 2_Tolylacetyl_CoA This compound Acyl_CoA_Synthetase->2_Tolylacetyl_CoA Metabolic_Pathways Integration into Metabolic Pathways 2_Tolylacetyl_CoA->Metabolic_Pathways e.g., conjugation Enzyme_Modulation Allosteric Modulation of Enzymes 2_Tolylacetyl_CoA->Enzyme_Modulation Protein_Acylation Acylation of Proteins 2_Tolylacetyl_CoA->Protein_Acylation Toxicity Cellular Toxicity 2_Tolylacetyl_CoA->Toxicity

Caption: Potential metabolic and signaling fates of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule at the intersection of xenobiotic metabolism and core cellular biochemistry. While specific experimental data for this compound is scarce, by leveraging knowledge of its constituent parts and general principles of acyl-CoA chemistry and biology, we have outlined its likely structure, properties, and synthetic routes. The provided experimental protocol offers a practical starting point for researchers aiming to synthesize and study this molecule. Further investigation into the biological activities of this compound will be crucial to fully elucidate its role in cellular processes and its potential impact in fields such as drug development and toxicology.

References

Synthesis of 2-Tolylacetyl-CoA: A Technical Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical and enzymatic synthesis of 2-Tolylacetyl-CoA, a critical reagent for research into xenobiotic metabolism and drug development. This document provides detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound is the activated coenzyme A (CoA) thioester of 2-tolylacetic acid. As the central metabolic intermediate of 2-tolylacetic acid, a xenobiotic compound, its availability is crucial for a range of in vitro and in vivo studies. Researchers in drug metabolism, toxicology, and pharmacology require access to high-purity this compound to investigate the metabolic fate of compounds containing the 2-tolylacetyl moiety, to characterize the enzymes involved in its metabolism, and to explore potential drug-drug interactions. This technical guide details established methods for the synthesis, purification, and characterization of this compound for research purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound from 2-tolylacetic acid is a robust method for producing this essential research compound. The synthesis typically proceeds in two main steps: the activation of the carboxylic acid group of 2-tolylacetic acid, followed by the coupling of the activated intermediate with the free sulfhydryl group of Coenzyme A. Two common activation methods are the formation of a mixed anhydride (B1165640) or an acid chloride.

Mixed Anhydride Method

The mixed anhydride method is a widely used approach for the synthesis of acyl-CoA thioesters. This method involves the reaction of the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base to form a highly reactive mixed anhydride. This intermediate is then reacted in situ with Coenzyme A to yield the desired thioester.

Experimental Protocol: Mixed Anhydride Synthesis of this compound

Materials:

  • 2-Tolylacetic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Activation of 2-Tolylacetic Acid:

    • Dissolve 2-tolylacetic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise to the solution.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours to allow for the formation of the mixed anhydride. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.9 equivalents) in a cold, degassed solution of aqueous sodium bicarbonate.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH ~2-3 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate to remove unreacted starting materials and byproducts.

    • The aqueous layer containing this compound is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product.

  • HPLC: Assess the purity of the final product.

ParameterValue
Starting Material 2-Tolylacetic Acid
Key Reagents Ethyl chloroformate, Triethylamine, Coenzyme A
Solvent Tetrahydrofuran, Water
Reaction Time 12-18 hours
Typical Yield 40-60%
Purity (Post-HPLC) >95%

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. Acyl-CoA synthetases are a class of enzymes that catalyze the formation of acyl-CoA thioesters from a carboxylic acid, Coenzyme A, and ATP. For the synthesis of this compound, an aryl-acetyl-CoA synthetase or a promiscuous acyl-CoA synthetase can be employed. Phenylacetate-CoA ligase from various microorganisms has been shown to have activity towards phenylacetic acid and its derivatives and can be a suitable enzyme for this synthesis.[1]

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • 2-Tolylacetic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Phenylacetate-CoA ligase (or other suitable acyl-CoA synthetase)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Glycerol (B35011)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution containing Tris-HCl buffer, MgCl₂, ATP, Coenzyme A, and DTT.

    • Add 2-tolylacetic acid to the reaction mixture.

    • Initiate the reaction by adding a purified preparation of phenylacetate-CoA ligase. The enzyme may require glycerol for stabilization.[1]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

    • Monitor the progress of the reaction by HPLC.

  • Purification:

    • Terminate the reaction by adding a quenching agent (e.g., perchloric acid) and pelleting the precipitated protein by centrifugation.

    • Purify the supernatant containing this compound by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

ParameterValue
Starting Material 2-Tolylacetic Acid
Enzyme Phenylacetate-CoA ligase (or equivalent)
Cofactors Coenzyme A, ATP, MgCl₂
Reaction Time 1-4 hours
Typical Yield 60-80%
Purity (Post-HPLC) >98%

Visualizations

Chemical Synthesis Workflow

G cluster_activation Activation of 2-Tolylacetic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Work-up and Purification start Dissolve 2-Tolylacetic Acid & TEA in THF add_ecf Add Ethyl Chloroformate at 0°C start->add_ecf stir1 Stir for 1-2 hours at 0°C add_ecf->stir1 add_coa Add CoA solution to reaction stir1->add_coa dissolve_coa Dissolve Coenzyme A dissolve_coa->add_coa stir2 Stir at 0°C then warm to RT add_coa->stir2 acidify Acidify with HCl stir2->acidify extract Extract with Ethyl Acetate acidify->extract hplc Purify by RP-HPLC extract->hplc lyophilize Lyophilize hplc->lyophilize end end lyophilize->end This compound G cluster_reaction Enzymatic Reaction cluster_purification Purification setup Prepare Reaction Mixture (Buffer, Cofactors, Substrate) add_enzyme Add Phenylacetate-CoA Ligase setup->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge to Remove Protein quench->centrifuge hplc Purify by RP-HPLC centrifuge->hplc lyophilize Lyophilize hplc->lyophilize end end lyophilize->end This compound G Toluene Toluene Benzylsuccinate Benzylsuccinate Toluene->Benzylsuccinate Benzylsuccinate Synthase Fumarate Fumarate Fumarate->Benzylsuccinate Benzylsuccinyl_CoA Benzylsuccinyl-CoA Benzylsuccinate->Benzylsuccinyl_CoA CoA Transferase Benzoyl_CoA Benzoyl-CoA Benzylsuccinyl_CoA->Benzoyl_CoA β-oxidation-like pathway Succinyl_CoA Succinyl-CoA Benzylsuccinyl_CoA->Succinyl_CoA β-oxidation-like pathway

References

The Undefined Path: A Technical Guide to the Putative 2-Tolylacetyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

This technical guide addresses the current understanding of the biosynthetic pathway for 2-tolylacetyl-CoA. It is important to note that a dedicated, well-characterized metabolic pathway for the synthesis of this compound has not been described in the scientific literature to date. However, based on the established biosynthesis of the structurally analogous compound, phenylacetyl-CoA, a putative pathway can be proposed. This document provides a comprehensive overview of this hypothesized pathway, drawing parallels with the known phenylacetate-CoA (PAA-CoA) ligation, and presents relevant quantitative data from studies on homologous enzymes. Furthermore, it outlines detailed experimental protocols to facilitate research into the potential enzymatic synthesis of this compound and includes requisite visualizations of the proposed metabolic step and experimental workflows.

Introduction: The Postulated Pathway

The biosynthesis of acyl-Coenzyme A (CoA) thioesters is a critical step in the metabolism of various organic acids. The activation of these acids by CoA ligases primes them for a range of metabolic fates, including degradation and biosynthesis of secondary metabolites. While the metabolic pathway of phenylacetic acid (PAA) to phenylacetyl-CoA (PAA-CoA) is well-documented, the pathway for its methylated analogue, 2-tolylacetic acid (also known as 2-methylphenylacetic acid), remains unelucidated.

It is hypothesized that the biosynthesis of this compound from 2-tolylacetic acid is catalyzed by an acyl-CoA synthetase, likely a phenylacetate-CoA ligase (PA-CoA ligase, EC 6.2.1.30) or an enzyme with similar broad substrate specificity.[1] This enzyme would catalyze the ATP-dependent ligation of coenzyme A to the carboxyl group of 2-tolylacetic acid.

The proposed reaction is as follows:

2-Tolylacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

Quantitative Data on Phenylacetate-CoA Ligases

While no kinetic data exists for the synthesis of this compound, the following tables summarize the key quantitative parameters for Phenylacetate-CoA ligases from various organisms acting on their native substrate, phenylacetic acid. This data serves as a critical reference point for any investigation into the enzymatic activity with 2-tolylacetic acid. The substrate specificity of these enzymes varies, with some showing high specificity for phenylacetate (B1230308).[2][3][4]

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Specific Activity (µmol/min/mg)Reference
Azoarcus evansii (aerobic)Phenylacetate14-48[2][5]
ATP60--[2][5]
CoA45--[2][5]
Thermus thermophilusPhenylacetate5024-[3]
ATP6--[3]
CoA30--[3]
Pseudomonas sp. (denitrifying)Phenylacetate60-24.4[6][7]
ATP290--[6][7]
CoA150--[6][7]
Pseudomonas putidaPhenylacetate16,500--[4]
ATP9,700--[4]
CoA1,000--[4]
Penicillium chrysogenumPhenylacetate---[8][9]
Phenoxyacetic acid---[8][9]
trans-Cinnamic acid---[8][9]

Note: The Penicillium chrysogenum PCL showed low catalytic efficiency for PAA and POA but was surprisingly efficient with trans-cinnamic acids.[8][9] This highlights the potential for substrate promiscuity in this enzyme class.

Experimental Protocols

The following sections detail generalized protocols for the purification and characterization of a putative this compound ligase, adapted from established methods for phenylacetate-CoA ligases.[2][10][11]

Purification of a Putative this compound Ligase

This protocol is based on the purification of PA-CoA ligase from Azoarcus evansii.[2]

  • Cell Lysis: Harvest bacterial cells expressing the putative ligase and resuspend in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 2 mM MgCl₂, 2 mM DTE, and 10% glycerol). Lyse the cells by sonication or high-pressure homogenization.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and obtain a clear supernatant.

  • Chromatography:

    • Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with the lysis buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-500 mM).

    • Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium (B1175870) sulfate.

    • Affinity Chromatography: Further purify the active fractions on a Blue-Sepharose or ATP-agarose column.

    • Size Exclusion Chromatography: As a final step, perform gel filtration on a Superdex or Sephacryl column to obtain a homogenous protein preparation.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

Several methods can be employed to measure the activity of a putative this compound ligase.

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH.[2]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, Coenzyme A, 2-tolylacetic acid, myokinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH.

  • Initiation: Start the reaction by adding the purified enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

This assay measures the amount of unreacted Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11]

  • Reaction: Perform the enzymatic reaction as described above.

  • Quenching and Detection: Stop the reaction and add DTNB. The reaction of DTNB with the free thiol group of unreacted CoA produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.[11] The amount of this compound formed is inversely proportional to the amount of free CoA remaining.

This highly sensitive assay uses a radiolabeled substrate.[10]

  • Reaction: Incubate the enzyme with ATP, CoA, Mg²⁺, and radiolabeled 2-tolylacetic acid.

  • Separation: Separate the radiolabeled this compound product from the unreacted radiolabeled 2-tolylacetic acid using differential phase partitioning.

  • Quantification: Quantify the amount of product formed by scintillation counting.[10]

Commercial kits are available for the fluorometric detection of acyl-CoA formation.[12] These assays typically involve a series of enzymatic reactions that couple the formation of acyl-CoA to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of acyl-CoA produced.

Mandatory Visualizations

Proposed Biosynthetic Pathway

This compound Biosynthesis cluster_reaction Putative Biosynthesis of this compound 2-Tolylacetic_Acid 2-Tolylacetic Acid Enzyme Acyl-CoA Synthetase (e.g., Phenylacetate-CoA Ligase) 2-Tolylacetic_Acid->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme This compound This compound AMP AMP PPi PPi Enzyme->this compound Enzyme->AMP Enzyme->PPi

Caption: Proposed enzymatic synthesis of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_workflow Workflow for Characterization of a Putative this compound Ligase Start Hypothesized Gene Identification Cloning Gene Cloning and Expression Start->Cloning Bioinformatics Purification Protein Purification Cloning->Purification Heterologous Expression Assay Enzyme Activity Assay (Spectrophotometric, DTNB, Radiometric, or Fluorometric) Purification->Assay Chromatography Kinetics Determination of Kinetic Parameters (Km, Vmax) Assay->Kinetics Quantitative Measurement Specificity Substrate Specificity Analysis Kinetics->Specificity End Characterized Enzyme Specificity->End

Caption: General experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound remains an uncharacterized area of metabolism. This guide provides a framework for initiating research into this putative pathway by leveraging the extensive knowledge of the analogous phenylacetyl-CoA biosynthesis. The provided quantitative data for homologous enzymes and detailed experimental protocols offer a solid foundation for the identification, purification, and characterization of an enzyme capable of activating 2-tolylacetic acid. The successful elucidation of this pathway will contribute to a more comprehensive understanding of acyl-CoA metabolism and may have implications for metabolic engineering and drug development.

References

The Elusive Metabolite: A Technical Guide to the Putative Natural Occurrence and Metabolism of 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct evidence for the natural occurrence of 2-Tolylacetyl-CoA in organisms has not been established in the currently available scientific literature. This guide, therefore, presents a hypothetical framework for its biosynthesis and metabolism based on the well-characterized pathways of its close structural analog, phenylacetyl-CoA. The information provided is intended for researchers, scientists, and drug development professionals as a theoretical and practical guide for investigating this putative metabolite.

Introduction

This compound is the coenzyme A thioester of 2-tolylacetic acid. While its presence as a natural metabolite remains unconfirmed, the structural similarity to phenylacetyl-CoA—a known intermediate in the metabolism of phenylalanine and a variety of aromatic compounds in bacteria, plants, and animals—suggests that analogous enzymatic pathways could potentially synthesize and metabolize this compound. This guide explores these potential pathways, providing a theoretical basis and practical methodologies for the investigation of this compound in biological systems.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound would likely parallel that of phenylacetyl-CoA, which is formed from phenylacetic acid.[1][2] The key enzymatic step is the activation of the carboxylic acid to a thioester with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase (also known as an acid-thiol ligase).

The proposed reaction is as follows:

2-Tolylacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

This reaction would be catalyzed by a putative "2-tolylacetate-CoA ligase." It is plausible that existing phenylacetate-CoA ligases could exhibit substrate promiscuity and accept 2-tolylacetic acid as a substrate, albeit potentially with different efficiencies.

Hypothetical_Biosynthesis_of_this compound 2-Tolylacetic_acid 2-Tolylacetic acid Enzyme Putative 2-Tolylacetate-CoA Ligase 2-Tolylacetic_acid->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme This compound This compound Enzyme->this compound AMP_PPi AMP + PPi Enzyme->AMP_PPi

Caption: Hypothetical biosynthesis of this compound from 2-tolylacetic acid.

Potential Metabolic Pathways Involving this compound

Drawing parallels from phenylacetyl-CoA metabolism in bacteria, this compound, if formed, could be a substrate for a multi-enzyme complex that catabolizes the aromatic ring. In bacteria such as Thauera aromatica and Azoarcus evansii, phenylacetyl-CoA is degraded via a pathway that ultimately yields succinyl-CoA and acetyl-CoA.[2][3]

A similar hypothetical pathway for this compound would involve:

  • Ring Epoxidation: An epoxidase would introduce an oxygen atom across a double bond in the tolyl ring.

  • Isomerization: The resulting epoxide would be isomerized to an oxepin-CoA derivative.

  • Hydrolysis and Oxidation: Subsequent enzymatic steps would lead to ring opening and further oxidation, ultimately breaking down the carbon skeleton.

Putative_Metabolism_of_this compound 2_Tolylacetyl_CoA This compound Epoxide Ring-epoxidized This compound 2_Tolylacetyl_CoA->Epoxide Epoxidase Oxepin_CoA Oxepin-CoA derivative Epoxide->Oxepin_CoA Isomerase Ring_Cleavage Ring Cleavage Products Oxepin_CoA->Ring_Cleavage Hydrolase, Dehydrogenases Central_Metabolism Central Metabolism (e.g., Succinyl-CoA, Acetyl-CoA) Ring_Cleavage->Central_Metabolism

Caption: Hypothetical metabolic pathway for the degradation of this compound.

Quantitative Data from Analogous Phenylacetyl-CoA Pathways

While no quantitative data exists for this compound, the study of phenylacetate-CoA ligase from Azoarcus evansii provides valuable kinetic parameters that could serve as a benchmark for investigating a putative 2-tolylacetate-CoA ligase.[2]

SubstrateApparent Km (μM)
Phenylacetic acid14
ATP60
Coenzyme A45
Data for Phenylacetate-CoA ligase from Azoarcus evansii[2]

Experimental Protocols

Investigating the natural occurrence and metabolism of this compound would require a combination of analytical chemistry, enzymology, and molecular biology techniques.

Protocol 1: Detection of this compound in Biological Samples

This protocol outlines a general workflow for the sensitive detection of this compound in cell extracts or tissue homogenates.

Detection_Workflow Sample Biological Sample (e.g., cell culture, tissue) Extraction Metabolite Extraction (e.g., with acidic acetonitrile) Sample->Extraction Centrifugation Centrifugation to remove debris Extraction->Centrifugation SPE Solid Phase Extraction (for cleanup and concentration) Centrifugation->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis (comparison with synthetic standard) LC_MS->Data_Analysis

Caption: Workflow for the detection of this compound.

  • Sample Preparation: Homogenize the biological sample in a cold extraction buffer (e.g., acetonitrile/methanol/water with 0.1% formic acid).

  • Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Solid Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the acyl-CoA fraction.

  • LC-MS/MS Analysis: Employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection and quantification. A synthetic standard of this compound is essential for method development and confirmation of identity.

Protocol 2: Enzymatic Synthesis and Characterization of a Putative 2-Tolylacetate-CoA Ligase

This protocol is adapted from the characterization of phenylacetate-CoA ligase.[2]

  • Gene Identification and Cloning: Identify candidate genes encoding putative 2-tolylacetate-CoA ligases based on sequence homology to known phenylacetate-CoA ligases. Clone the gene into an expression vector.

  • Protein Expression and Purification: Express the recombinant protein in a suitable host (e.g., E. coli) and purify it using affinity chromatography.

  • Enzyme Activity Assay: Measure the formation of this compound spectrophotometrically by coupling the reaction to a subsequent enzyme that uses the product, or by directly measuring the disappearance of substrates or appearance of products using HPLC.

  • Kinetic Analysis: Determine the Km and Vmax for 2-tolylacetic acid, ATP, and Coenzyme A by varying the concentration of one substrate while keeping the others saturated.

Chemical Synthesis of this compound

For research purposes, this compound would need to be chemically synthesized to serve as an analytical standard and for use in enzymatic assays. Common methods for the synthesis of acyl-CoA thioesters involve the activation of the carboxylic acid.

One common method involves the following steps:

  • Activation of 2-Tolylacetic Acid: Convert 2-tolylacetic acid to a more reactive species, such as an acid chloride or a mixed anhydride.

  • Thioesterification: React the activated 2-tolylacetic acid with the free sulfhydryl group of coenzyme A in a suitable buffer to form the thioester bond.

  • Purification: Purify the resulting this compound using techniques such as HPLC.

Conclusion

While the natural occurrence of this compound remains to be demonstrated, the established metabolic pathways for its close analog, phenylacetyl-CoA, provide a robust framework for its investigation. The hypothetical biosynthetic and metabolic pathways, along with the detailed experimental protocols outlined in this guide, offer a roadmap for researchers to explore the existence and potential physiological roles of this elusive metabolite. The chemical synthesis of a this compound standard is a critical first step for any such investigation. Future research in this area may uncover novel metabolic pathways and enzymatic capabilities in various organisms.

References

The Metabolic Crossroads of 2-Tolylacetyl-CoA: A Technical Guide to its Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylacetyl-CoA is a key metabolic intermediate derived from the environmental pollutant toluene (B28343) and its methylated derivatives. Understanding its metabolic fate is crucial for developing bioremediation strategies and for professionals in drug development, as analogous metabolic pathways can influence the metabolism of xenobiotics. This technical guide provides a comprehensive overview of the predicted metabolic degradation of this compound, drawing parallels from the well-characterized pathway of the structurally similar compound, phenylacetyl-CoA. The guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Proposed Metabolic Pathway of this compound

The degradation of 2-tolylacetate is initiated by its activation to this compound, a reaction catalyzed by an acyl-CoA synthetase. This activation is a common strategy in the metabolism of aromatic compounds, preparing them for subsequent enzymatic transformations. The central metabolic pathway for this compound is proposed to mirror the aerobic degradation pathway of phenylacetyl-CoA, which involves a novel multicomponent oxygenase system leading to epoxidation and subsequent hydrolytic ring cleavage.

Aerobic Degradation Pathway

The proposed aerobic degradation pathway of this compound is a multi-step process involving a series of enzymatic reactions:

  • Activation to this compound: 2-Tolylacetate is activated to its corresponding CoA thioester, this compound, by a specific this compound synthetase (ligase). This reaction requires ATP and Coenzyme A.

  • Ring Epoxidation: A multi-component enzyme complex, analogous to phenylacetyl-CoA oxygenase, catalyzes the epoxidation of the aromatic ring of this compound. This complex typically consists of an oxygenase, a reductase, and a ferredoxin.

  • Isomerization: The resulting epoxide is then isomerized to a seven-membered heterocyclic ring intermediate.

  • Ring Cleavage: The heterocyclic ring undergoes hydrolytic cleavage, opening up the ring structure.

  • β-Oxidation-like Cascade: The ring-opened intermediate is further degraded through a series of reactions resembling β-oxidation, ultimately yielding central metabolites that can enter the tricarboxylic acid (TCA) cycle.

Aerobic_Degradation_of_2_Tolylacetyl_CoA 2-Tolylacetate 2-Tolylacetate This compound This compound 2-Tolylacetate->this compound This compound Synthetase (ATP, CoA) Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate Phenylacetyl-CoA Oxygenase-like Enzyme (O2) Heterocyclic Intermediate Heterocyclic Intermediate Epoxide Intermediate->Heterocyclic Intermediate Isomerase Ring-Cleaved Intermediate Ring-Cleaved Intermediate Heterocyclic Intermediate->Ring-Cleaved Intermediate Hydrolase Central Metabolism Central Metabolism Ring-Cleaved Intermediate->Central Metabolism β-Oxidation-like Pathway

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source Organism
Phenylacetyl-CoA LigasePhenylacetate5024Thermus thermophilus HB27
ATP6
CoA30
Phenylacetyl-CoA OxygenasePhenylacetyl-CoA--Escherichia coli W

Note: The Vmax for Phenylacetyl-CoA Oxygenase has not been quantitatively determined but its activity has been demonstrated in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Acyl-CoA Synthetase Activity Assay

Objective: To determine the activity of this compound synthetase.

Principle: The formation of this compound is coupled to the oxidation of a substrate by an acyl-CoA oxidase, leading to the production of hydrogen peroxide. The hydrogen peroxide is then used to generate a colored or fluorescent product that can be quantified.

Materials:

  • Cell-free extract or purified enzyme

  • 2-Tolylacetate

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable chromogenic/fluorogenic substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 2-tolylacetate, CoA, ATP, acyl-CoA oxidase, HRP, and Amplex Red.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Monitor the increase in absorbance (at ~570 nm for Amplex Red) or fluorescence over time using a spectrophotometer or fluorometer.

  • Calculate the enzyme activity based on the rate of product formation, using a standard curve for the product (e.g., resorufin (B1680543) from Amplex Red).

Acyl_CoA_Synthetase_Assay cluster_reaction1 Reaction 1: Acyl-CoA Synthesis cluster_reaction2 Reaction 2: Oxidation cluster_detection Detection 2-Tolylacetate 2-Tolylacetate This compound This compound 2-Tolylacetate->this compound This compound Synthetase CoA + ATP CoA + ATP CoA + ATP->this compound 2-Tolylacetyl-CoA_2 This compound H2O2 H2O2 2-Tolylacetyl-CoA_2->H2O2 Acyl-CoA Oxidase H2O2_2 H2O2 Resorufin Resorufin H2O2_2->Resorufin Horseradish Peroxidase Amplex Red Amplex Red Amplex Red->Resorufin

Analysis of Acyl-CoA Esters by HPLC

Objective: To separate and quantify this compound and other acyl-CoA esters.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate acyl-CoA esters based on their hydrophobicity. Detection is typically performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of CoA.

Materials:

Procedure:

  • Sample Preparation: Extract acyl-CoA esters from bacterial cells or tissues using a suitable method, such as solid-phase extraction or solvent precipitation.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% buffer A: 50 mM potassium phosphate, pH 5.3; 5% buffer B: acetonitrile).

    • Inject the extracted sample.

    • Elute the acyl-CoA esters using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Quantification: Identify and quantify this compound by comparing its retention time and peak area to those of a known standard.

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation (Extraction of Acyl-CoAs) HPLC_Injection Injection onto C18 RP-HPLC Column Sample_Preparation->HPLC_Injection Gradient_Elution Gradient Elution (Increasing Acetonitrile) HPLC_Injection->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Quantification vs. Standards) UV_Detection->Data_Analysis

Identification of Metabolites by GC-MS

Objective: To identify and quantify volatile metabolites of 2-tolylacetate degradation.

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. Metabolites are first derivatized to increase their volatility and thermal stability before analysis.

Materials:

  • Culture supernatant or cell extract

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal standard

  • GC-MS system

Procedure:

  • Extraction: Acidify the culture supernatant and extract the organic acids with ethyl acetate.

  • Derivatization: Evaporate the solvent and derivatize the dried extract with a silylating agent like BSTFA to convert acidic and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the components on a suitable capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in electron impact (EI) mode, and mass spectra are recorded.

  • Identification: Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries (e.g., NIST).

GC_MS_Metabolite_Analysis Extraction Extraction of Metabolites from Culture Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection Library_Search Spectral Library Comparison MS_Detection->Library_Search

Conclusion

The metabolic fate of this compound is of significant interest in the fields of environmental microbiology and drug metabolism. While direct experimental evidence for its complete degradation pathway is currently limited, the well-established catabolism of the analogous compound, phenylacetyl-CoA, provides a robust framework for predicting its metabolic route. The proposed pathway, involving activation to a CoA ester followed by oxygenase-mediated ring epoxidation and cleavage, highlights a sophisticated bacterial strategy for the degradation of aromatic compounds. The experimental protocols detailed in this guide offer a starting point for researchers to investigate and elucidate the specific enzymes and intermediates involved in the metabolism of this compound, thereby contributing to a deeper understanding of aromatic compound biodegradation.

The Enigmatic Precursor: A Technical Guide to the Potential Role of 2-Tolylacetyl-CoA in Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites represent a vast and diverse chemical space, yielding many of our most important therapeutics. The structural novelty of these molecules is dictated by the biosynthetic machinery that assembles them, including the selection of unique starter and extender units. While common precursors like acetyl-CoA and malonyl-CoA are well-understood, the roles of more unusual building blocks are still being elucidated. This technical guide delves into the potential role of 2-tolylacetyl-CoA, a rare and under-investigated precursor, in the biosynthesis of novel secondary metabolites. Due to a lack of direct literature on this compound, this document establishes a framework for its study by drawing strong analogies to the well-characterized precursor, phenylacetyl-CoA. We present hypothesized biosynthetic pathways, detailed experimental protocols for the identification and characterization of its metabolic products, and quantitative data from analogous enzyme systems to provide a comprehensive resource for researchers aiming to explore this untapped area of natural product biosynthesis.

Introduction: The Untapped Potential of Aromatic Starter Units

The biosynthesis of complex natural products, such as polyketides and non-ribosomal peptides, is a modular process orchestrated by large, multi-domain enzymes—Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). The initiation of this process, the "starter unit," is a critical determinant of the final chemical structure. While short-chain aliphatic acyl-CoAs are the most common starters, the incorporation of aromatic precursors like phenylacetyl-CoA is known to give rise to compounds with significant biological activities.

This compound, the CoA-thioester of 2-methylphenylacetic acid, represents a structurally similar but distinct starter unit. The additional methyl group on the phenyl ring offers a new point for structural diversification and could significantly alter the pharmacological properties of the resulting secondary metabolite. To date, no natural product has been definitively shown to derive from a this compound starter unit. However, the substrate promiscuity of some biosynthetic enzymes makes it a highly plausible candidate for incorporation into novel molecular scaffolds.

This guide will, therefore, explore the hypothetical but biochemically sound role of this compound in two primary contexts:

  • As a starter unit for Type I and Type II Polyketide Synthases.

  • As an N-terminal acylating group for peptides synthesized by Non-Ribosomal Peptide Synthetases.

We will use the established biosynthesis involving phenylacetyl-CoA as a model to propose pathways, experimental strategies, and expected outcomes.

Proposed Biosynthetic Pathways for this compound Incorporation

The entry of 2-tolylacetic acid into secondary metabolism would require a two-step process: activation to its CoA-thioester, followed by incorporation by a PKS or NRPS assembly line.

Step 1: Activation of 2-Tolylacetic Acid

The first committed step is the ATP-dependent ligation of 2-tolylacetic acid to Coenzyme A. This reaction is catalyzed by an acyl-CoA ligase (also known as an acyl-CoA synthetase). While no specific 2-tolylacetate-CoA ligase has been characterized, enzymes with specificity for phenylacetic acid are known and provide a strong precedent. For example, phenylacetate-CoA ligase (PaaK) is the initial enzyme in the metabolic pathway of phenylacetate.[1] These enzymes catalyze the reaction in two half-reactions: the formation of an acyl-adenylate intermediate, followed by the thioesterification with CoA.

Reaction: 2-Tolylacetic Acid + ATP + CoASH → this compound + AMP + PPi

Step 2: Incorporation into a Secondary Metabolite

Once formed, this compound can serve as a substrate for the initial module of a PKS or an NRPS.

  • In Polyketide Synthesis: The 2-tolylacetyl group would be transferred from CoA to the Acyl Carrier Protein (ACP) of the PKS loading module. The ketosynthase (KS) domain of the first extension module would then catalyze a Claisen condensation between the 2-tolylacetyl-ACP and a malonyl-ACP (or other extender unit), initiating the growth of the polyketide chain.

  • In Non-Ribosomal Peptide Synthesis: A condensation (C) domain within the first module of an NRPS could catalyze the acylation of the first amino acid with the 2-tolylacetyl group, creating a lipopeptide-like structure. This is analogous to the incorporation of fatty acids in many NRPS-derived lipopeptides.

The following diagram illustrates the proposed general pathway.

Hypothetical_Biosynthesis_Pathway ATP ATP Ligase Acyl-CoA Ligase (e.g., PaaK analogue) ATP->Ligase CoA CoASH CoA->Ligase 2TAA_CoA This compound Ligase->2TAA_CoA Activation AMP_PPi AMP + PPi Ligase->AMP_PPi PKS_NRPS PKS Loading Domain or NRPS C-Domain 2TAA_CoA->PKS_NRPS Incorporation Metabolite Novel Secondary Metabolite PKS_NRPS->Metabolite Elongation & Release

Caption: Proposed pathway for this compound biosynthesis and incorporation.

Quantitative Data from Analogous Enzyme Systems

Direct kinetic data for enzymes utilizing 2-tolylacetic acid is unavailable. However, the characterization of phenylacetate-CoA ligases provides a valuable benchmark for what might be expected. The following table summarizes kinetic parameters for the phenylacetate-CoA ligase from Thermus thermophilus HB27, which was heterologously expressed and purified from E. coli.[1]

SubstrateApparent Km (µM)Vmax (µmol/min/mg)Optimal Temperature (°C)Reference
Phenylacetate502475[1]
ATP62475[1]
Coenzyme A302475[1]

Table 1: Kinetic parameters of a characterized phenylacetate-CoA ligase.

This data suggests that the activation of aromatic carboxylic acids can be a highly efficient process. It is hypothesized that a ligase with activity towards 2-tolylacetic acid would exhibit similar Michaelis-Menten kinetics, though the Km and Vmax values would likely differ due to the steric and electronic effects of the ortho-methyl group.

Experimental Protocols

To investigate the role of this compound, a series of targeted experiments are required. The following protocols provide detailed methodologies for key aspects of this research.

Protocol 1: Screening for and Characterization of a 2-Tolylacetate-CoA Ligase

This protocol describes how to test a candidate acyl-CoA ligase for its ability to activate 2-tolylacetic acid. The workflow is depicted in the diagram below.

Enzyme_Characterization_Workflow start Start: Candidate Acyl-CoA Ligase Gene clone Clone Gene into Expression Vector start->clone express Heterologous Expression (e.g., E. coli BL21) clone->express purify Purify Protein (e.g., Ni-NTA Chromatography) express->purify assay Enzyme Assay with 2-Tolylacetic Acid purify->assay detect Detect Product (this compound) by LC-MS/MS assay->detect kinetics Determine Kinetic Parameters (Km, Vmax) detect->kinetics end End: Characterized Enzyme kinetics->end

Caption: Workflow for the characterization of a candidate 2-tolylacetate-CoA ligase.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate acyl-CoA ligase genes from microbial genomes using BLAST with known phenylacetate-CoA ligase sequences (e.g., PaaK).

    • Amplify the gene of interest via PCR and clone it into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

  • Protein Expression and Purification:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18°C) overnight.

    • Harvest cells, lyse by sonication, and clarify the lysate by centrifugation.

    • Purify the His-tagged protein using nickel-affinity chromatography (Ni-NTA). Elute the protein and dialyze against a suitable storage buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM 2-tolylacetic acid, and 1-5 µg of purified enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C for mesophilic enzymes) for 10-30 minutes.

    • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Product Detection by LC-MS/MS:

    • Centrifuge the quenched reaction to precipitate the protein.

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reversed-phase column with a water/acetonitrile gradient (both with 0.1% formic acid).

    • Monitor for the formation of this compound using Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ of this compound, and a key fragment ion would correspond to the CoA moiety.

  • Kinetic Analysis:

    • To determine Km, vary the concentration of one substrate (e.g., 2-tolylacetic acid) while keeping the others (ATP, CoA) at saturating concentrations.

    • Measure the initial reaction velocity at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol 2: Isotope Tracer Feeding Studies to Identify this compound Derived Metabolites

This protocol outlines an in vivo method to discover if a microorganism can incorporate exogenously supplied 2-tolylacetic acid into its secondary metabolites.

Feeding_Study_Workflow start Start: Select Target Microorganism culture Culture Organism in Production Medium start->culture feed Feed with Labeled 2-Tolylacetic Acid (e.g., ¹³C₉-2-TAA) culture->feed control Parallel Control Culture (Unlabeled 2-TAA) culture->control incubate Incubate for Metabolite Production feed->incubate control->incubate extract Solvent Extraction of Metabolites from Culture Broth & Mycelia incubate->extract analyze Comparative LC-MS/MS Analysis extract->analyze identify Identify Mass Peaks Shifted by Label Incorporation analyze->identify isolate Isolate & Structure Elucidate Novel Labeled Compound identify->isolate end End: Identified Novel Metabolite isolate->end

Caption: Workflow for a feeding study to identify novel metabolites.

Methodology:

  • Precursor Synthesis:

    • Synthesize or procure a stable isotope-labeled version of 2-tolylacetic acid (e.g., with 13C in the aromatic ring and/or the carboxylic acid). This is crucial for distinguishing incorporated precursor from endogenous metabolites.

  • Culturing and Feeding:

    • Select a microorganism known to produce a diverse array of polyketides or non-ribosomal peptides (e.g., a Streptomyces or Aspergillus strain).

    • Inoculate a production medium and grow the culture to the point of secondary metabolite onset.

    • Divide the culture. To the experimental flask, add the labeled 2-tolylacetic acid to a final concentration of 0.1-1 mM. To the control flask, add the same concentration of unlabeled 2-tolylacetic acid.

    • Continue incubation for the duration of the production phase (e.g., 5-7 days).

  • Metabolite Extraction:

    • Separate the mycelia from the culture broth by centrifugation or filtration.

    • Extract the broth with an organic solvent (e.g., ethyl acetate).

    • Extract the mycelia by sonication in a solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness.

  • LC-MS/MS Analysis:

    • Resuspend the crude extracts from both the labeled and unlabeled cultures in methanol.

    • Analyze both extracts by high-resolution LC-MS/MS.

    • Compare the total ion chromatograms and mass spectra of the two samples. Look for mass peaks in the labeled sample that are shifted by the mass of the incorporated isotopes compared to the control sample. For example, if a fully 13C9-labeled 2-tolylacetic acid was used, a derived metabolite would show a mass increase of 9 Da.

  • Structure Elucidation:

    • Once a candidate-labeled metabolite is identified, scale up the culture and purification to isolate enough material for structural analysis by NMR and other spectroscopic methods.

Conclusion and Future Outlook

While this compound remains a hypothetical precursor in secondary metabolite biosynthesis, the established principles of PKS and NRPS enzymology, along with the precedence of phenylacetyl-CoA incorporation, provide a strong foundation for its investigation. The methodologies outlined in this guide offer a clear path for researchers to explore the biosynthetic potential of 2-tolylacetic acid. The discovery of natural products derived from this unique starter unit would not only expand our understanding of the chemical diversity of secondary metabolites but could also provide novel molecular scaffolds for drug discovery and development. Future work in this area should focus on genome mining for candidate acyl-CoA ligases and PKS/NRPS gene clusters, followed by the targeted application of the experimental protocols described herein.

References

2-Tolylacetyl-CoA as a Precursor in Polyketide Synthesis: A Technical Guide for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Polyketides represent a structurally diverse class of natural products, many of which possess potent pharmacological activities that have been developed into life-saving therapeutics. The biosynthesis of these molecules, orchestrated by polyketide synthases (PKSs), offers a modular and programmable platform for generating novel chemical entities. A key determinant of the final polyketide structure is the "starter unit" that initiates the biosynthetic assembly line. While natural polyketide pathways typically utilize simple short-chain acyl-CoAs, the flexibility of PKS enzymes presents an opportunity for the incorporation of unnatural starter units, thereby expanding the chemical diversity of accessible polyketides. This technical guide explores the potential of 2-tolylacetyl-CoA, a non-canonical precursor, as a starter unit in polyketide synthesis. We provide a comprehensive overview of the underlying enzymatic machinery, propose experimental strategies for the chemoenzymatic synthesis of this compound, and detail protocols for its incorporation into polyketide backbones through both in vivo and in vitro approaches. Furthermore, this guide presents hypothetical quantitative data based on analogous studies with unnatural precursors and includes detailed diagrams of the proposed biosynthetic pathways and experimental workflows to facilitate the design and execution of research in this promising area of drug discovery.

Introduction to Polyketide Synthesis and Starter Unit Flexibility

Polyketide biosynthesis is a fascinating process that mirrors fatty acid synthesis but with a greater degree of structural variation in the final products.[1][2] The core of this process is the sequential condensation of small carboxylic acid-derived units, typically acetyl-CoA and malonyl-CoA, by large multienzyme complexes known as polyketide synthases (PKSs).[3][4] PKSs are broadly classified into Type I, II, and III, each with distinct architectural and mechanistic features.[5]

The biosynthesis is initiated by a starter unit, an acyl-CoA molecule that is loaded onto the PKS.[6] This is followed by a series of elongation steps where extender units, most commonly malonyl-CoA or its derivatives, are added.[7] The structural diversity of polyketides arises from the choice of starter and extender units, the number of elongation cycles, and the reductive processing of the growing polyketide chain.[4]

A growing body of research has demonstrated that many PKSs exhibit a degree of promiscuity, accepting a range of "unnatural" starter units.[8][9][10] This flexibility can be exploited to generate novel polyketides with modified pharmacokinetic and pharmacodynamic properties. Aryl-acetyl-CoAs, such as phenylacetyl-CoA and its derivatives, have been successfully incorporated by some PKSs, paving the way for the exploration of precursors like this compound.

Chemoenzymatic Synthesis of this compound

The availability of the precursor is the first critical step for its use in polyketide synthesis. This compound is not commercially available and must be synthesized. A chemoenzymatic approach is often the most efficient method.

Chemical Synthesis of 2-Tolylacetic Acid

The synthesis of 2-tolylacetic acid is the initial chemical step. Standard organic chemistry procedures can be employed for this synthesis.

Enzymatic Conversion to this compound

Once 2-tolylacetic acid is obtained, it can be enzymatically converted to its coenzyme A thioester. Acyl-CoA synthetases (ACSs) are a class of enzymes that catalyze this reaction.[11] The substrate specificity of ACS enzymes varies, and it may be necessary to screen several candidates to find one that efficiently activates 2-tolylacetic acid. Alternatively, protein engineering approaches can be used to modify the substrate specificity of a known ACS.

A general protocol for the enzymatic synthesis of an acyl-CoA is provided below.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of other acyl-CoAs.[12][13][14]

Materials:

  • 2-tolylacetic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas putida or a commercially available enzyme with broad substrate specificity)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 2 mM 2-tolylacetic acid

    • 1 mM DTT

    • Acyl-CoA Synthetase (concentration to be optimized)

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the consumption of CoA and the formation of a new peak corresponding to this compound.

  • Purify the this compound from the reaction mixture using preparative HPLC with a C18 column.

  • Lyophilize the purified product and store at -80°C.

  • Confirm the identity and purity of the product by mass spectrometry.

Incorporation of this compound into Polyketide Scaffolds

Two primary strategies can be employed to achieve the incorporation of this compound into a polyketide backbone: in vivo feeding studies with engineered microbial strains and in vitro reconstitution of PKS enzymatic pathways.

In Vivo Feeding Studies

This approach involves introducing 2-tolylacetic acid into the culture medium of a microbial strain that produces a polyketide of interest. The host organism's endogenous enzymes may then convert the supplied acid into its CoA derivative, which can then be utilized by the PKS. To enhance the efficiency of this process, the host strain can be engineered to overexpress a suitable acyl-CoA synthetase. It may also be necessary to disrupt competing metabolic pathways that could consume the precursor.

Experimental Protocol: In Vivo Feeding Study

Materials:

  • Engineered microbial strain (e.g., Streptomyces coelicolor, E. coli) harboring a PKS gene cluster.

  • Appropriate growth medium for the microbial strain.

  • 2-tolylacetic acid.

  • Solvents for extraction (e.g., ethyl acetate).

  • LC-MS for product analysis.

Procedure:

  • Grow the engineered microbial strain in a suitable liquid culture medium to a desired cell density.

  • Induce the expression of the PKS gene cluster if it is under the control of an inducible promoter.

  • Add 2-tolylacetic acid to the culture medium at various concentrations (e.g., 0.1, 0.5, 1.0 mM).

  • Continue the fermentation for a period sufficient for polyketide production (typically 3-7 days for Streptomyces).

  • Extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract and analyze the product profile by LC-MS.

  • Look for new peaks with mass-to-charge ratios consistent with the expected polyketide product derived from this compound.

  • Purify and structurally elucidate any novel compounds using NMR and other spectroscopic techniques.

In Vitro Reconstitution of PKS Pathways

In vitro reconstitution offers a more controlled environment to study the incorporation of unnatural starter units.[15][16][17] This method involves purifying the necessary PKS enzymes and providing them with the required substrates and cofactors in a test tube. This approach allows for the direct assessment of the PKS's ability to utilize this compound and can provide quantitative kinetic data.

Experimental Protocol: In Vitro PKS Reconstitution Assay

Materials:

  • Purified PKS enzymes (e.g., a minimal PKS consisting of a ketosynthase, a chain length factor, and an acyl carrier protein).

  • This compound.

  • Malonyl-CoA (or other extender units).

  • NADPH (if reductive domains are active).

  • Reaction buffer (e.g., HEPES or phosphate (B84403) buffer).

  • Quenching solution (e.g., acidic acetonitrile).

  • LC-MS for product analysis.

Procedure:

  • Set up a reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.2)

    • 1 mM EDTA

    • 2.5 mM DTT

    • Purified PKS enzymes (concentrations to be optimized)

    • 1 mM this compound

    • 1 mM malonyl-CoA

    • 2 mM NADPH

  • Incubate the reaction at 30°C for 1-4 hours.

  • Quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing 1% formic acid.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to detect the formation of the new polyketide product.

Quantitative Data and Expected Outcomes

While no specific data exists for this compound, we can extrapolate potential outcomes based on studies with other unnatural starter units. The efficiency of incorporation and the yield of the final product will depend on the substrate specificity of the chosen PKS.

Table 1: Hypothetical Kinetic Parameters for a PKS with Different Starter Units. This table illustrates how a PKS might exhibit different efficiencies for natural versus unnatural starter units. The data is representative of trends observed in published studies.

Starter UnitK_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Acetyl-CoA (Natural)505.01.67 x 10³
Phenylacetyl-CoA1502.52.78 x 10²
This compound 250 1.5 1.00 x 10²
4-Fluorophenylacetyl-CoA3001.05.56 x 10¹

Table 2: Hypothetical Product Yields from In Vivo Feeding Studies. This table shows potential product titers when feeding different precursor acids to an engineered microbial host.

Precursor FedConcentration (mM)Novel Polyketide Titer (mg/L)
None-< 0.1
Phenylacetic Acid1.025
2-Tolylacetic Acid 1.0 15
4-Fluorophenylacetic Acid1.08

The expected polyketide products will feature the 2-tolyl group at the start of the carbon chain. The subsequent structure will be determined by the number of extension cycles and the reductive modifications catalyzed by the PKS.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in polyketide synthesis and the experimental strategies to manipulate them.

Biosynthetic_Pathway cluster_precursor Precursor Synthesis cluster_pks Polyketide Synthesis 2_Tolylacetic_Acid 2_Tolylacetic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 2_Tolylacetic_Acid->Acyl_CoA_Synthetase CoA CoA CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase 2_Tolylacetyl_CoA 2_Tolylacetyl_CoA Acyl_CoA_Synthetase->2_Tolylacetyl_CoA AMP + PPi PKS_Loading PKS Loading Domain 2_Tolylacetyl_CoA->PKS_Loading PKS_Elongation PKS Elongation Modules PKS_Loading->PKS_Elongation Starter Unit Growing_Chain Growing_Chain PKS_Elongation->Growing_Chain Final_Polyketide Final_Polyketide PKS_Elongation->Final_Polyketide Release Malonyl_CoA Malonyl_CoA Malonyl_CoA->PKS_Elongation Extender Unit Growing_Chain->PKS_Elongation n cycles

Caption: Proposed biosynthetic pathway for a polyketide derived from this compound.

Experimental_Workflow cluster_invivo In Vivo Feeding Study cluster_invitro In Vitro Reconstitution Strain_Culture Culture Engineered Strain Induction Induce PKS Expression Strain_Culture->Induction Feeding Feed 2-Tolylacetic Acid Induction->Feeding Fermentation Continue Fermentation Feeding->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis_InVivo LC-MS Analysis Extraction->Analysis_InVivo Novel_Polyketide Novel_Polyketide Analysis_InVivo->Novel_Polyketide Enzyme_Purification Purify PKS Enzymes Reaction_Setup Set up In Vitro Reaction Enzyme_Purification->Reaction_Setup Precursor_Synthesis Synthesize this compound Precursor_Synthesis->Reaction_Setup Incubation Incubate Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Analysis_InVitro LC-MS Analysis Quenching->Analysis_InVitro Analysis_InVitro->Novel_Polyketide

Caption: Experimental workflows for incorporating this compound into polyketides.

Conclusion and Future Directions

The exploration of unnatural starter units in polyketide biosynthesis is a vibrant field with significant potential for the discovery of new drug leads. This guide has outlined a feasible path for investigating this compound as one such precursor. The successful incorporation of this starter unit would not only generate a new class of polyketide derivatives but also further our understanding of the substrate flexibility of PKS enzymes. Future work could involve the rational design of PKS loading domains to improve the acceptance of this compound and other aryl-acetyl-CoA analogs. Furthermore, the biological activities of the resulting novel polyketides should be thoroughly evaluated to identify potential therapeutic applications. The combination of synthetic chemistry, enzymology, and synthetic biology will continue to be a powerful engine for innovation in the field of natural product drug discovery.

References

A Technical Guide to the Synthesis and Isolation of 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the formal discovery and isolation of 2-Tolylacetyl-CoA has not been prominently documented in scientific literature, its synthesis and purification can be achieved through established methodologies for generating acyl-Coenzyme A (acyl-CoA) thioesters. This technical guide outlines both chemical and enzymatic approaches for the preparation of this compound from its precursor, 2-tolylacetic acid. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to assist researchers in the production and analysis of this arylacetyl-CoA analog for applications in metabolic studies, enzyme inhibitor screening, and as a building block in chemoenzymatic synthesis.

Introduction

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex natural products.[1] The structural diversity of the acyl group allows for a vast array of metabolic intermediates and signaling molecules. Arylacetyl-CoAs, a subclass of acyl-CoAs, are of particular interest in the study of xenobiotic metabolism and the biosynthesis of certain polyketides and alkaloids. This compound, the Coenzyme A thioester of 2-tolylacetic acid, represents a specific analog that can be utilized to probe the substrate specificity of enzymes involved in acyl-CoA metabolism or to serve as a precursor for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of the practical synthesis, isolation, and characterization of this compound.

Chemical Synthesis of this compound

The chemical synthesis of acyl-CoAs, including this compound, generally involves a two-step process: the activation of the carboxylic acid and the subsequent reaction with the free sulfhydryl group of Coenzyme A (CoA-SH).[2] Several methods for the activation of the carboxylic acid have been described, with the mixed anhydride (B1165640) method being a common and effective approach.

Experimental Protocol: Mixed Anhydride Method

This protocol is adapted from established procedures for the synthesis of various acyl-CoA thioesters.

Materials:

  • 2-Tolylacetic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A, trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 1 M

  • Hydrochloric acid (HCl), 1 M

  • Water, deionized

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of 2-Tolylacetic Acid:

    • Dissolve 2-tolylacetic acid (1 equivalent) in anhydrous THF.

    • Add triethylamine (1.1 equivalents) and stir the solution at room temperature for 10 minutes.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A, trilithium salt (1.2 equivalents) in a cold 1 M sodium bicarbonate solution.

    • Slowly add the solution of the mixed anhydride to the Coenzyme A solution with vigorous stirring at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Load the acidified solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with a solution of 50% acetonitrile (B52724) in water.

    • Lyophilize the eluate to obtain the product as a white powder.

    • For higher purity, perform preparative HPLC purification.

Data Presentation: Chemical Synthesis

The following table summarizes expected quantitative data for the chemical synthesis of this compound based on typical yields and purities for analogous arylacetyl-CoAs.

ParameterExpected ValueMethod of Analysis
Yield 40-60%Gravimetric analysis after lyophilization
Purity (SPE) >85%Analytical HPLC (UV detection at 260 nm)
Purity (HPLC) >95%Analytical HPLC (UV detection at 260 nm)
Molecular Mass Expected: ~901.7 g/mol Mass Spectrometry (e.g., ESI-MS)
¹H NMR Characteristic peaks for tolyl and CoA moietiesNMR Spectroscopy

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Acyl-CoA synthetases (ACS) catalyze the formation of acyl-CoAs from the corresponding carboxylic acid, ATP, and Coenzyme A. The success of this method is highly dependent on the substrate specificity of the chosen enzyme. While many ACS enzymes are specific for short-chain fatty acids, some exhibit broader substrate tolerance.[3][4]

Experimental Protocol: Enzymatic Synthesis

This protocol provides a general framework for the enzymatic synthesis of this compound using a suitable acyl-CoA synthetase.

Materials:

  • 2-Tolylacetic acid

  • Coenzyme A, free acid

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA synthetase with broad substrate specificity (e.g., from Pseudomonas sp.)

  • Dithiothreitol (DTT)

  • HPLC system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • 2-Tolylacetic acid (5 mM)

      • Coenzyme A (2.5 mM)

      • ATP (5 mM)

      • MgCl₂ (10 mM)

      • DTT (2 mM)

      • Acyl-CoA synthetase (e.g., 0.1 mg/mL)

    • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Monitoring and Quenching:

    • Monitor the progress of the reaction by analytical HPLC, observing the formation of the this compound peak and the consumption of Coenzyme A.

    • Quench the reaction by adding an equal volume of cold acetonitrile or by acidification.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the enzyme.

    • Filter the supernatant and purify the this compound using preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Collect the fractions containing the product and lyophilize to dryness.

Data Presentation: Enzymatic Synthesis

The following table presents hypothetical quantitative data for the enzymatic synthesis, which can vary significantly depending on the enzyme used.

ParameterExpected ValueMethod of Analysis
Conversion Rate 10-80%Analytical HPLC
Purified Yield 5-50%Gravimetric analysis after lyophilization
Purity >98%Analytical HPLC (UV detection at 260 nm)
Enzyme Kinetics (Km for 2-tolylacetic acid) Enzyme-dependentEnzyme assays coupled to HPLC or spectrophotometry
Enzyme Kinetics (Vmax) Enzyme-dependentEnzyme assays coupled to HPLC or spectrophotometry

Visualization of Workflows

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_activation Activation of 2-Tolylacetic Acid cluster_thioesterification Thioesterification cluster_purification Purification Start 2-Tolylacetic Acid in THF Add_TEA Add Triethylamine Start->Add_TEA Cool Cool to 0°C Add_TEA->Cool Add_ECF Add Ethyl Chloroformate Cool->Add_ECF Stir_Activation Stir for 30 min Add_ECF->Stir_Activation Mix Combine with Mixed Anhydride Stir_Activation->Mix CoA_Sol Coenzyme A in NaHCO3 solution CoA_Sol->Mix Stir_Reaction Stir for 2 hours Mix->Stir_Reaction Acidify Acidify to pH 3-4 Stir_Reaction->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Wash Wash with Water SPE->Wash Elute Elute with 50% Acetonitrile Wash->Elute Lyophilize Lyophilize Elute->Lyophilize End End Lyophilize->End This compound

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis and Purification Workflow

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification Reactants 2-Tolylacetic Acid, CoA, ATP, MgCl2, Buffer Add_Enzyme Add Acyl-CoA Synthetase Reactants->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge to Pellet Enzyme Quench->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC Preparative HPLC Filter->HPLC Lyophilize_Enzymatic Lyophilize HPLC->Lyophilize_Enzymatic Final_Product Final_Product Lyophilize_Enzymatic->Final_Product Pure this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis and isolation of this compound are readily achievable for researchers equipped with standard laboratory facilities for chemical synthesis or biocatalysis. The choice between chemical and enzymatic methods will depend on factors such as the desired scale of synthesis, purity requirements, and the availability of a suitable acyl-CoA synthetase. The protocols and data presented in this guide provide a solid foundation for the successful production and subsequent use of this compound in a variety of research and development settings. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications.

References

A Technical Guide to the Spectroscopic Analysis of 2-Tolylacetyl-CoA and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Tolylacetyl-CoA is a thioester of coenzyme A and 2-tolylacetic acid. As an acyl-CoA, it is presumed to be an intermediate in various metabolic pathways. The structural elucidation and quantification of such molecules are critical for understanding their biological roles and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for this purpose. This guide outlines the expected spectroscopic characteristics of this compound, provides generalized experimental protocols for its analysis, and presents available data for its precursor, 2-methylphenylacetic acid.

Spectroscopic Data of 2-Methylphenylacetic Acid

As a precursor to this compound, the spectroscopic data of 2-methylphenylacetic acid provides a foundational understanding of the "2-tolylacetyl" moiety.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.

Table 1: 1H NMR Data for 2-Methylphenylacetic Acid [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons
3.65Singlet2H-CH2-COOH
2.35Singlet3H-CH3
~11.0Singlet1H-COOH

Table 2: 13C NMR Data for 2-Methylphenylacetic Acid

Chemical Shift (ppm)Assignment
~178-COOH
~136Aromatic C (quat.)
~134Aromatic C (quat.)
~130Aromatic CH
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~40-CH2-COOH
~19-CH3

Note: Specific chemical shifts for 13C NMR of 2-methylphenylacetic acid were not explicitly found in the search results and are estimated based on typical values for similar structures.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of molecular weight and structural features.

Table 3: Mass Spectrometry Data for 2-Methylphenylacetic Acid

m/z RatioRelative IntensityProposed Fragment
150Moderate[M]+ (Molecular Ion)
105High[M - COOH]+ or [C8H9]+
91High[C7H7]+ (Tropylium ion)

Note: The fragmentation pattern is inferred from typical mass spectra of phenylacetic acid derivatives.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel acyl-CoA like this compound.

Synthesis of this compound

A common method for synthesizing acyl-CoAs from the corresponding carboxylic acid involves activation of the carboxyl group followed by reaction with Coenzyme A.

Workflow for Synthesis of this compound

cluster_synthesis Synthesis 2-Tolylacetic_Acid 2-Tolylacetic_Acid Activated_Intermediate Activated Intermediate 2-Tolylacetic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., DCC, EDC) Activating_Agent->Activated_Intermediate This compound This compound Activated_Intermediate->this compound Thioesterification Coenzyme_A Coenzyme A Coenzyme_A->this compound

Caption: Synthesis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-25 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, CD3OD).

    • The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire 1H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Standard 1D proton spectra should be acquired with sufficient scans to achieve a good signal-to-noise ratio.

    • For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals to the molecular structure.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Data Acquisition:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass of the molecular ion.

    • Analyze the fragmentation pattern to confirm the structure of the molecule. Key fragments would include the loss of the CoA moiety and characteristic fragments from the 2-tolylacetyl group.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel acyl-CoA.

Workflow for Spectroscopic Analysis of this compound

cluster_workflow Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Purified this compound) NMR_Acquisition NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition (HRMS, MS/MS) Sample_Prep->MS_Acquisition NMR_Analysis NMR Data Analysis (Structure Verification) NMR_Acquisition->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Formula, Fragmentation) MS_Acquisition->MS_Analysis Data_Integration Data Integration and Structure Elucidation NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Report Final Characterization Report Data_Integration->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct spectroscopic data for this compound is not currently in the public domain, this guide provides a comprehensive framework for its characterization. By utilizing the provided protocols and leveraging data from related compounds such as 2-methylphenylacetic acid, researchers can effectively approach the synthesis and structural elucidation of this compound. The combination of NMR and MS techniques is essential for unambiguous structure determination and will be pivotal in exploring the biological significance of this molecule.

References

Biological activity of 2-Tolylacetyl-CoA and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

As information on the biological activity of 2-Tolylacetyl-CoA is not available in the current scientific literature, this technical guide will focus on a closely related and well-studied analogue: Phenylacetyl-CoA . This document provides an in-depth overview of its biological significance, metabolic pathways, and enzymatic interactions, tailored for researchers, scientists, and drug development professionals.

Introduction to Phenylacetyl-CoA

Phenylacetyl-CoA is a pivotal intermediate in the metabolism of phenylacetic acid, a compound derived from the breakdown of phenylalanine and other aromatic compounds.[1] It is formed through the condensation of the thiol group of coenzyme A with the carboxyl group of phenylacetic acid.[1] This molecule plays a significant role in bacterial catabolism and has been identified as a neurotoxin due to its inhibitory effects on key enzymes in the nervous system.[1]

Biological Activity of Phenylacetyl-CoA

The primary biological activities of phenylacetyl-CoA revolve around its role as a central intermediate in the catabolism of aromatic compounds in various bacteria and its inhibitory effect on choline (B1196258) acetyltransferase.

Role in Bacterial Metabolism

In bacteria such as Pseudomonas putida, Escherichia coli, and Azoarcus evansii, phenylacetyl-CoA is the first intermediate in the aerobic degradation pathway of phenylacetic acid.[2][3] This pathway, often referred to as the phenylacetyl-CoA catabolon, is a convergent route for the metabolism of several aromatic compounds.[3][4] The pathway involves a series of enzymatic reactions that ultimately break down the aromatic ring, leading to the formation of central metabolites like acetyl-CoA and succinyl-CoA.[2]

Neurotoxicity: Inhibition of Choline Acetyltransferase

Phenylacetyl-CoA has been shown to act as a neurotoxin by inhibiting choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, one of the natural substrates of ChAT.[1] This inhibition can lead to a decrease in acetylcholine levels, potentially disrupting cholinergic neurotransmission.

Quantitative Data

The following tables summarize the key quantitative data related to the enzymatic reactions involving phenylacetyl-CoA.

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase

Phenylacetate-CoA ligase is the enzyme that catalyzes the formation of phenylacetyl-CoA from phenylacetic acid, CoA, and ATP.[5][6]

Enzyme SourceSubstrateApparent Km (µM)Vmax or Specific Activity
Azoarcus evansiiPhenylacetate (B1230308)1448 µmol min-1 mg-1
ATP60
CoA45
Thermus thermophilusPhenylacetate5024 µmol min-1 mg-1
ATP6
CoA30
Pseudomonas putidaPhenylacetate16,500Not Specified
ATP9,700
CoA1,000

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

This section details the methodologies for key experiments related to the study of phenylacetyl-CoA.

Protocol 1: Assay for Phenylacetate-CoA Ligase Activity

This protocol describes a coupled enzyme assay to determine the activity of phenylacetate-CoA ligase.[5]

Principle: The formation of phenylacetyl-CoA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Reagents:

  • Tris-HCl buffer (pH 7.8)

  • MgCl2

  • Dithiothreitol (DTE)

  • ATP

  • CoA

  • Phenylacetic acid

  • Myokinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate

  • NADH

  • Purified Phenylacetate-CoA ligase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl2, DTE, ATP, CoA, phenylacetic acid, myokinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • Incubate the mixture at 37°C.

  • Initiate the reaction by adding the purified phenylacetate-CoA ligase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Protocol 2: Purification of Phenylacetate-CoA Ligase from Azoarcus evansii

This protocol outlines the steps for the purification of phenylacetate-CoA ligase.[5]

Materials:

  • Azoarcus evansii cell paste

  • Equilibration buffer (10 mM Tris-HCl pH 7.8, 2 mM MgCl2, 2 mM DTE, 10% glycerol)

  • Q-Sepharose column

  • Hydroxyapatite (B223615) column

  • Mono Q column

Procedure:

  • Resuspend the cell paste in equilibration buffer and lyse the cells.

  • Centrifuge the lysate to obtain the soluble protein fraction.

  • Apply the soluble fraction to a Q-Sepharose column and elute with a linear gradient of NaCl.

  • Pool the active fractions and apply them to a hydroxyapatite column. Elute with a phosphate (B84403) gradient.

  • Further purify the active fractions on a Mono Q column with a NaCl gradient.

  • Assess the purity of the final enzyme preparation by SDS-PAGE.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of phenylacetyl-CoA and a typical experimental workflow for its study.

Diagram 1: Bacterial Phenylacetate Catabolic Pathway

Phenylacetate_Catabolism Phenylacetate Phenylacetic Acid Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA PaaK (Phenylacetate-CoA ligase) Epoxyphenylacetyl_CoA 1,2-Epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABCDE (Epoxidase) Oxepin_CoA Oxepin-CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG (Isomerase) Ring_Cleavage_Products Ring Cleavage Products Oxepin_CoA->Ring_Cleavage_Products PaaZ (Hydrolase) Beta_Oxidation β-Oxidation-like Steps Ring_Cleavage_Products->Beta_Oxidation Various Enzymes Central_Metabolites Acetyl-CoA + Succinyl-CoA Beta_Oxidation->Central_Metabolites

Caption: Aerobic catabolic pathway of phenylacetic acid in bacteria.

Diagram 2: Experimental Workflow for Phenylacetyl-CoA Research

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Activity Enzymatic_Synthesis Enzymatic Synthesis of Phenylacetyl-CoA Purification HPLC Purification Enzymatic_Synthesis->Purification Enzyme_Assay Enzyme Kinetic Assays (e.g., PaaK, ChAT) Purification->Enzyme_Assay Metabolite_ID Metabolite Identification (LC-MS, NMR) Purification->Metabolite_ID Cell_Culture Cell Culture Experiments (e.g., Neurotoxicity) Enzyme_Assay->Cell_Culture Metabolite_ID->Cell_Culture In_Vivo In Vivo Studies (Animal Models) Cell_Culture->In_Vivo

Caption: General workflow for investigating phenylacetyl-CoA.

Conclusion

Phenylacetyl-CoA is a molecule of significant interest due to its central role in bacterial metabolism of aromatic compounds and its potential neurotoxic effects. Understanding the enzymes and pathways involved in its synthesis and degradation is crucial for applications in bioremediation, metabolic engineering, and neuroscience. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in these fields. Further investigation into the derivatives of phenylacetyl-CoA could uncover novel biological activities and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylacetyl-CoA is a pivotal intermediate in the metabolism of 2-tolylacetic acid, a compound of interest in various fields including environmental science and drug metabolism. The quantification of this compound is crucial for understanding the pharmacokinetics and metabolic fate of 2-tolylacetic acid and related compounds. This document provides detailed application notes and experimental protocols for the sensitive and specific detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly robust and reproducible method for acyl-CoA analysis.[1][2] Additionally, a general High-Performance Liquid Chromatography (HPLC) with UV detection method is described.

Metabolic Pathway of 2-Tolylacetic Acid

The metabolism of aromatic acetic acids like 2-tolylacetic acid typically proceeds through activation to a coenzyme A (CoA) thioester. This activation is catalyzed by an acyl-CoA synthetase. The resulting this compound is a high-energy intermediate that can then undergo further metabolic transformations, most commonly conjugation with amino acids (such as glycine) or glucuronic acid before excretion. Understanding this pathway is essential for interpreting analytical results and designing relevant toxicological or pharmacological studies.

Metabolic Pathway of 2-Tolylacetic Acid 2-Tolylacetic Acid 2-Tolylacetic Acid This compound This compound 2-Tolylacetic Acid->this compound Acyl-CoA Synthetase (ATP, CoA-SH) Conjugated Metabolites Conjugated Metabolites This compound->Conjugated Metabolites Transferases (e.g., Glycine-N-acyltransferase) LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Injection Injection Supernatant Collection->Injection Chromatographic Column Chromatographic Column Injection->Chromatographic Column Gradient Elution Gradient Elution Chromatographic Column->Gradient Elution Electrospray Ionization (ESI) Electrospray Ionization (ESI) Gradient Elution->Electrospray Ionization (ESI) Precursor Ion Selection (Q1) Precursor Ion Selection (Q1) Electrospray Ionization (ESI)->Precursor Ion Selection (Q1) Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Precursor Ion Selection (Q1)->Collision-Induced Dissociation (CID) Product Ion Selection (Q3) Product Ion Selection (Q3) Collision-Induced Dissociation (CID)->Product Ion Selection (Q3) Detector Detector Product Ion Selection (Q3)->Detector Data Analysis Data Analysis Detector->Data Analysis Enzymatic Synthesis Workflow Reactants 2-Tolylacetic Acid CoA-SH ATP MgCl2 Incubation Incubate at 37°C Reactants->Incubation Enzyme Acyl-CoA Synthetase Enzyme->Incubation Purification SPE or Prep-HPLC Incubation->Purification Standard This compound Standard Purification->Standard

References

Application Notes and Protocols for In Vitro Enzymatic Assays Using 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylacetyl-CoA is an analog of acetyl-CoA and other aryl-acyl-CoA derivatives that can serve as a substrate for a variety of enzymes involved in critical metabolic pathways. The study of enzymes that metabolize this compound can be pivotal in drug discovery and development, particularly in the fields of oncology, metabolic diseases, and infectious diseases. These enzymes may include acyl-CoA synthetases, acyl-CoA dehydrogenases, and acetyltransferases. Understanding the kinetics and inhibition of these enzymes can provide insights into disease mechanisms and aid in the design of novel therapeutics.

These application notes provide detailed protocols for in vitro enzymatic assays using this compound as a substrate for three major classes of enzymes. The protocols are designed to be adaptable for inhibitor screening and kinetic analysis.

I. Acyl-CoA Synthetase Activity Assay

Application: This assay is designed to measure the activity of acyl-CoA synthetases that catalyze the formation of this compound from 2-tolylacetic acid and Coenzyme A (CoA). This is often the first committed step in the metabolism of xenobiotic carboxylic acids.

Principle:

The activity of acyl-CoA synthetase is determined by a coupled enzyme assay. The this compound formed is subsequently oxidized by an acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.

Experimental Protocol:

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 0.5 mM CoA, 0.2 mM DTT.

  • 2-Tolylacetic Acid Stock Solution: Prepare a 10 mM stock solution of 2-tolylacetic acid in DMSO.

  • Enzyme Solution: Purified or recombinant acyl-CoA synthetase diluted in assay buffer to the desired concentration.

  • Coupling Reagents:

    • Acyl-CoA Oxidase (0.5 U/mL)

    • Horseradish Peroxidase (HRP) (2 U/mL)

    • Amplex Red (10 mM stock in DMSO) or other suitable HRP substrate.

  • Reaction Mix: For each reaction, prepare a mix containing assay buffer, acyl-CoA oxidase, HRP, and Amplex Red.

2. Assay Procedure:

  • Add 50 µL of the reaction mix to each well of a 96-well microplate.

  • Add 10 µL of 2-tolylacetic acid solution at various concentrations (for Km determination) or a fixed concentration (for inhibitor screening).

  • For inhibitor studies, add 10 µL of the inhibitor solution or vehicle control.

  • To initiate the reaction, add 30 µL of the enzyme solution.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background fluorescence (no enzyme control) from all readings.

  • Plot the fluorescence intensity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

Data Presentation:

Table 1: Hypothetical Kinetic Parameters for an Acyl-CoA Synthetase with 2-Tolylacetic Acid

ParameterValue
Km (2-Tolylacetic Acid)150 µM
Vmax25 nmol/min/mg
kcat1.25 s-1
kcat/Km8.3 x 103 M-1s-1

Note: These values are hypothetical and should be determined experimentally.

Workflow Diagram:

Acyl_CoA_Synthetase_Assay reagents Prepare Reagents (Buffer, Substrate, Enzyme, Coupling Mix) plate_prep Add Reaction Mix to 96-well plate reagents->plate_prep substrate_add Add 2-Tolylacetic Acid and Inhibitor plate_prep->substrate_add start_reaction Initiate with Enzyme Solution substrate_add->start_reaction incubation Incubate at 37°C start_reaction->incubation read_plate Measure Fluorescence (Ex: 535 nm, Em: 587 nm) incubation->read_plate data_analysis Data Analysis (Km, Vmax, % Inhibition) read_plate->data_analysis

Caption: Workflow for the Acyl-CoA Synthetase Assay.

II. Acyl-CoA Dehydrogenase Activity Assay

Application: This assay measures the activity of acyl-CoA dehydrogenases that can use this compound as a substrate. These enzymes are typically involved in the catabolism of fatty acids and related molecules.

Principle:

The activity of acyl-CoA dehydrogenase is monitored by the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The enzyme catalyzes the oxidation of this compound, and the electrons are transferred to an electron transfer flavoprotein (ETF) or an artificial electron carrier like phenazine (B1670421) methosulfate (PMS), which in turn reduces DCIP. The decrease in absorbance of DCIP at 600 nm is proportional to the enzyme activity.

Experimental Protocol:

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6, 0.1 mM EDTA.

  • This compound Stock Solution: Prepare a 1 mM stock solution in assay buffer. The concentration should be confirmed spectrophotometrically if the extinction coefficient is known.

  • Enzyme Solution: Purified or recombinant acyl-CoA dehydrogenase diluted in assay buffer.

  • Electron Acceptor Solution: 1.5 mM DCIP in water.

  • Electron Carrier Solution: 10 mM PMS in water (prepare fresh and protect from light).

2. Assay Procedure:

  • In a cuvette, combine 800 µL of assay buffer, 100 µL of DCIP solution, and 20 µL of PMS solution.

  • Add 50 µL of the enzyme solution and incubate for 2 minutes at 25°C to establish a baseline.

  • Initiate the reaction by adding 30 µL of the this compound solution.

  • Immediately monitor the decrease in absorbance at 600 nm for 3-5 minutes using a spectrophotometer.

3. Data Analysis:

  • Calculate the rate of DCIP reduction using its molar extinction coefficient (ε₆₀₀ = 21 mM⁻¹cm⁻¹).

  • Determine the specific activity of the enzyme (µmol/min/mg).

  • For kinetic analysis, vary the concentration of this compound and fit the data to the Michaelis-Menten equation.

Data Presentation:

Table 2: Hypothetical Kinetic Parameters for an Acyl-CoA Dehydrogenase with this compound

ParameterValue
Km (this compound)50 µM
Vmax15 µmol/min/mg
kcat12.5 s-1
kcat/Km2.5 x 105 M-1s-1

Note: These values are hypothetical and based on data for similar substrates like p-NO₂-phenylacetyl-CoA.[1][2]

Workflow Diagram:

Acyl_CoA_Dehydrogenase_Assay reagents Prepare Reagents (Buffer, Substrate, DCIP, PMS) cuvette_prep Combine Buffer, DCIP, PMS, and Enzyme in Cuvette reagents->cuvette_prep baseline Establish Baseline (2 min at 25°C) cuvette_prep->baseline start_reaction Initiate with This compound baseline->start_reaction read_absorbance Monitor Absorbance at 600 nm start_reaction->read_absorbance data_analysis Calculate Specific Activity and Kinetic Parameters read_absorbance->data_analysis

Caption: Workflow for the Acyl-CoA Dehydrogenase Assay.

III. Acetyltransferase Activity Assay (HPLC-Based)

Application: This assay is suitable for measuring the activity of acetyltransferases that use this compound to acetylate a specific substrate (e.g., a peptide, protein, or small molecule).

Principle:

The enzymatic reaction is allowed to proceed for a defined time, after which it is stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the substrate and the acetylated product. The rate of product formation is a direct measure of the enzyme's activity.

Experimental Protocol:

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 10% glycerol.

  • This compound Stock Solution: 1 mM in reaction buffer.

  • Acceptor Substrate Stock Solution: 10 mM of the acceptor substrate (e.g., a specific peptide) in reaction buffer.

  • Enzyme Solution: Purified acetyltransferase in reaction buffer.

  • Stop Solution: 10% Trifluoroacetic Acid (TFA).

2. Assay Procedure:

  • In a microcentrifuge tube, combine 20 µL of reaction buffer, 10 µL of this compound solution, and 10 µL of the acceptor substrate solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 10 µL of the stop solution.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: UV absorbance at a wavelength where the product and substrate can be detected (e.g., 260 nm for the CoA moiety or a different wavelength specific to the acceptor substrate).

  • Quantification: Integrate the peak areas of the substrate and product. Create a standard curve for the product to determine its concentration.

Data Presentation:

Table 3: Hypothetical Kinetic Parameters for an Acetyltransferase with this compound

ParameterValue
Km (this compound)25 µM
Km (Acceptor Substrate)100 µM
Vmax5 nmol/min/mg
kcat0.4 s-1

Note: These values are hypothetical and will depend on the specific acetyltransferase and acceptor substrate used.

Workflow Diagram:

Acetyltransferase_Assay reagents Prepare Reagents (Buffer, Substrates, Enzyme) reaction_setup Combine Buffer and Substrates reagents->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation start_reaction Initiate with Enzyme pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop with TFA incubation->stop_reaction centrifuge Centrifuge Samples stop_reaction->centrifuge hplc_analysis Analyze by HPLC centrifuge->hplc_analysis data_analysis Quantify Product Formation hplc_analysis->data_analysis

Caption: Workflow for the HPLC-Based Acetyltransferase Assay.

IV. Potential Metabolic Pathway

The following diagram illustrates a general metabolic pathway where this compound could be an intermediate.

Metabolic_Pathway Tolylacetic_Acid 2-Tolylacetic Acid ACS Acyl-CoA Synthetase Tolylacetic_Acid->ACS + CoA + ATP Tolylacetyl_CoA This compound ACD Acyl-CoA Dehydrogenase Tolylacetyl_CoA->ACD - 2e- AT Acetyltransferase Tolylacetyl_CoA->AT Oxidized_Product Oxidized Product Acetylated_Product Acetylated Acceptor Acceptor Acceptor Substrate Acceptor->AT ACS->Tolylacetyl_CoA ACD->Oxidized_Product AT->Acetylated_Product + CoA

Caption: Potential metabolic pathways for this compound.

Disclaimer: The provided protocols and data are for illustrative purposes and may require optimization for specific enzymes and experimental conditions. It is crucial to perform appropriate controls and validate the assay before use in high-throughput screening or detailed kinetic studies. The synthesis and characterization of this compound, including the determination of its molar extinction coefficient, are prerequisites for quantitative analysis.

References

Application Notes and Protocols for Isotopic Labeling of 2-Tolylacetyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic tracing using isotopically labeled compounds is a powerful technique to elucidate the metabolic fate of molecules within biological systems. By introducing a stable isotope-labeled version of a compound of interest, researchers can track the incorporation of the label into downstream metabolites, providing critical insights into metabolic pathways and fluxes.[1] 2-Tolylacetyl-CoA is a key intermediate in the metabolism of 2-tolylacetic acid, a xenobiotic compound relevant in drug development and toxicology studies. Understanding its metabolic fate is crucial for assessing the biotransformation and potential bioactivation of 2-tolylacetic acid and related therapeutic agents.[2]

These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of this compound and its use in metabolic tracing studies. The protocols cover the synthesis of isotopically labeled 2-tolylacetic acid, its enzymatic conversion to this compound, and the subsequent analysis of its metabolic products in biological matrices.

Core Concepts

The fundamental principle of this methodology involves the synthesis of 2-tolylacetic acid with a stable isotope label (e.g., ¹³C or ²H). This labeled precursor is then introduced into a biological system, such as cell culture or an in vivo model. Inside the cell, 2-tolylacetic acid is activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases.[3] This activated intermediate can then enter various metabolic pathways, primarily conjugation reactions, which are common for xenobiotic carboxylic acids.[4][5] By using mass spectrometry-based techniques, the isotopically labeled downstream metabolites can be identified and quantified, revealing the metabolic pathways of this compound.[1]

Data Presentation

Table 1: Key Isotopologues for Mass Spectrometry Analysis

AnalyteLabelPrecursor Ion (m/z)Fragment Ion (m/z)
Unlabeled this compound¹²C918.2411.1
[¹³C₁]-2-Tolylacetyl-CoA¹³C in acetyl group919.2412.1
[¹³C₂]-2-Tolylacetyl-CoA¹³C in acetyl group920.2413.1
Unlabeled 2-Tolylacetyl-Glycine¹²C208.1134.1
[¹³C₁]-2-Tolylacetyl-Glycine¹³C in acetyl group209.1135.1
[¹³C₂]-2-Tolylacetyl-Glycine¹³C in acetyl group210.1136.1

Note: The m/z values are illustrative and may vary depending on the specific labeling pattern and the ionization method used.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₂]-2-Tolylacetic Acid

This protocol is adapted from general methods for the synthesis of ¹³C-labeled carboxylic acids.[6][7]

Materials:

  • [¹³C₂]-Sodium acetate

  • 2-Bromotoluene (B146081)

  • Magnesium turnings

  • Dry diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for Grignard reaction

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 2-bromotoluene in dry diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining 2-bromotoluene solution and reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice ([¹³C]O₂) in small portions. Caution: Vigorous reaction.

  • Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.

  • Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

  • Purification: Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude [carboxyl-¹³C]-2-tolylacetic acid can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Protocol 2: Enzymatic Synthesis of [¹³C₂]-2-Tolylacetyl-CoA

This protocol utilizes a broad-specificity acyl-CoA synthetase to convert the labeled 2-tolylacetic acid into its CoA thioester.[8][9][10][11][12]

Materials:

  • [¹³C₂]-2-Tolylacetic acid (from Protocol 1)

  • Coenzyme A (CoA) trilithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available broad-specificity enzyme)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and [¹³C₂]-2-tolylacetic acid.

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Purification: Purify the [¹³C₂]-2-Tolylacetyl-CoA from the reaction mixture using reversed-phase HPLC.

  • Quantification and Storage: Determine the concentration of the purified product using UV spectrophotometry (A₂₆₀). Aliquot and store at -80°C.

Protocol 3: Metabolic Tracing in Cell Culture

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • [¹³C₂]-2-Tolylacetic acid

  • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

  • Tracer Introduction: Replace the culture medium with a fresh medium containing a known concentration of [¹³C₂]-2-tolylacetic acid.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic fate of the tracer over time.

  • Metabolite Extraction:

    • Aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add a cold extraction solvent mixture (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to identify and quantify the ¹³C-labeled species.

Mandatory Visualization

Metabolic_Pathway_of_2_Tolylacetyl_CoA cluster_synthesis Synthesis of Labeled Tracer cluster_metabolism Metabolic Tracing in Biological System Labeled_2_Tolylacetic_Acid Isotopically Labeled 2-Tolylacetic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP, CoA) Labeled_2_Tolylacetic_Acid->Acyl_CoA_Synthetase Labeled_2_Tolylacetyl_CoA Isotopically Labeled This compound Labeled_2_Tolylacetyl_CoA_met Isotopically Labeled This compound Acyl_CoA_Synthetase->Labeled_2_Tolylacetyl_CoA Other_Metabolites Other Labeled Metabolites Labeled_2_Tolylacetyl_CoA_met->Other_Metabolites Glycine_N_Acyltransferase Glycine N-Acyltransferase Labeled_2_Tolylacetyl_CoA_met->Glycine_N_Acyltransferase UGT UDP-Glucuronosyltransferase Labeled_2_Tolylacetyl_CoA_met->UGT Glycine_Conjugate Labeled Glycine Conjugate Glucuronide_Conjugate Labeled Glucuronide Conjugate Glycine_N_Acyltransferase->Glycine_Conjugate UGT->Glucuronide_Conjugate

Caption: Metabolic activation and tracing of isotopically labeled this compound.

Experimental_Workflow cluster_prep Tracer Preparation cluster_exp Metabolic Labeling Experiment cluster_analysis Data Analysis Synthesis_Precursor Synthesize Labeled 2-Tolylacetic Acid Synthesis_CoA Enzymatically Synthesize Labeled this compound Synthesis_Precursor->Synthesis_CoA Introduce_Tracer Introduce Labeled Precursor to Biological System Synthesis_CoA->Introduce_Tracer Incubate Time-Course Incubation Introduce_Tracer->Incubate Extract_Metabolites Extract Metabolites Incubate->Extract_Metabolites LCMS_Analysis LC-MS/MS Analysis Extract_Metabolites->LCMS_Analysis Identify_Metabolites Identify Labeled Metabolites LCMS_Analysis->Identify_Metabolites Quantify Quantify Isotopic Enrichment Identify_Metabolites->Quantify Pathway_Analysis Metabolic Pathway Elucidation Quantify->Pathway_Analysis

Caption: Experimental workflow for metabolic tracing with labeled this compound.

References

Application Notes and Protocols for the Purification of 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical and enzymatic synthesis, as well as the purification of 2-Tolylacetyl-CoA. These application notes are intended to guide researchers in obtaining high-purity this compound for use in various biochemical assays, drug discovery, and metabolic studies.

Introduction

This compound is an activated thioester of 2-tolylacetic acid and Coenzyme A (CoA). Acyl-CoA thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of secondary metabolites. The availability of purified this compound is crucial for investigating the activity of enzymes that may utilize it as a substrate, for studying its role in cellular signaling, and for the development of novel therapeutics.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of aryl-acetyl-CoA derivatives, which can be used as a reference for the synthesis of this compound.

ParameterChemical SynthesisEnzymatic Synthesis (Phenylacetate-CoA Ligase)
Yield 40-70%80-95%
Purity (post-HPLC) >98%>98%
Enzyme Specific Activity Not Applicable48 µmol/min/mg protein[1]
Km for Arylacetic Acid Not Applicable14 µM (for phenylacetate)[1]
Km for CoA Not Applicable45 µM[1]
Km for ATP Not Applicable60 µM[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Mixed Anhydride (B1165640) Method

This protocol describes the chemical synthesis of this compound from 2-tolylacetic acid and Coenzyme A. The carboxylic acid is first activated with isobutyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.

Materials:

Procedure:

  • Activation of 2-Tolylacetic Acid:

    • Dissolve 2-tolylacetic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in degassed water.

    • Slowly add the solution of the mixed anhydride from step 1 to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.0 and 7.5 by adding a saturated solution of sodium bicarbonate as needed.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching and Extraction:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous phase with ethyl acetate three times to remove unreacted 2-tolylacetic acid and other organic impurities.

    • The aqueous phase containing this compound is retained for purification.

  • Purification by HPLC:

    • Filter the aqueous solution through a 0.22 µm filter.

    • Purify the this compound by reversed-phase HPLC using a C18 column.

    • Use a linear gradient of acetonitrile in ammonium acetate buffer (e.g., 5-50% acetonitrile over 30 minutes).

    • Monitor the elution profile at 260 nm.

    • Collect the fractions containing the product and lyophilize to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound using Phenylacetate-CoA Ligase

This protocol describes the enzymatic synthesis of this compound using a phenylacetate-CoA ligase. This enzyme catalyzes the ATP-dependent ligation of 2-tolylacetic acid and Coenzyme A.[1][2][3]

Materials:

  • 2-Tolylacetic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer, pH 8.0

  • Phenylacetate-CoA ligase (purified enzyme)

  • Reversed-phase C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate buffer, pH 6.8

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Tris-HCl, pH 8.0

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 2 mM 2-Tolylacetic acid

      • Purified phenylacetate-CoA ligase (e.g., 1-5 µM)

    • The final volume of the reaction should be adjusted with buffer.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the specific phenylacetate-CoA ligase used (e.g., 30°C or 37°C) for 1-2 hours.

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation (e.g., 95°C for 5 minutes).

    • Centrifuge the mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for HPLC analysis and purification.

  • Purification by HPLC:

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the this compound by reversed-phase HPLC using a C18 column as described in Protocol 1, step 4.

    • Collect and lyophilize the fractions containing the product.

Visualizations

Diagram 1: Chemical Synthesis Workflow

cluster_activation Activation of 2-Tolylacetic Acid cluster_thioesterification Thioesterification cluster_purification Purification A 2-Tolylacetic Acid + TEA, Isobutyl Chloroformate in THF at 0°C C Reaction at Room Temperature (pH 7.0-7.5) A->C Mixed Anhydride B Coenzyme A in Water B->C D Quenching (Acidification) & Extraction C->D E Reversed-Phase HPLC D->E F Lyophilization E->F G Pure this compound F->G

Caption: Workflow for the chemical synthesis of this compound.

Diagram 2: Enzymatic Synthesis Workflow

cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification A 2-Tolylacetic Acid Coenzyme A ATP, MgCl2 B Phenylacetate-CoA Ligase (Incubation at 30-37°C) A->B C Reaction Termination & Protein Precipitation B->C D Reversed-Phase HPLC C->D E Lyophilization D->E F Pure this compound E->F

Caption: Workflow for the enzymatic synthesis of this compound.

Diagram 3: Proposed Metabolic Pathway of this compound

A 2-Tolylacetic Acid B This compound A->B Acyl-CoA Synthetase (e.g., Phenylacetate-CoA Ligase) + CoA, ATP C Epoxidation of Aromatic Ring B->C Epoxygenase E Conjugation (e.g., with Glycine) B->E D Ring Cleavage & Further Metabolism C->D F Excretion E->F

Caption: A potential metabolic fate of this compound in biological systems.

References

Application Notes & Protocols: 2-Tolylacetyl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of non-natural precursors in engineered metabolic pathways is a cornerstone of synthetic biology, enabling the production of novel molecules with unique properties. 2-Tolylacetyl-CoA, an aromatic acyl-CoA derivative, represents a promising, albeit largely unexplored, building block for creating new polyketides, alkaloids, and other natural products. Its methyl-substituted phenyl ring offers a unique structural motif that can alter the bioactivity, bioavailability, or other pharmacological properties of a target molecule.

This document provides detailed application notes and prospective protocols for the utilization of this compound in synthetic biology. Given the novelty of this specific precursor, the following sections are based on established principles and methodologies for similar aryl-CoA molecules. The protocols provided are intended as a foundational framework for researchers to adapt and optimize for their specific experimental contexts.

Core Applications in Synthetic Biology

The primary application of this compound is as a "non-natural" starter or extender unit in biosynthetic pathways that naturally utilize similar molecules like phenylacetyl-CoA or acetyl-CoA.

Generation of Novel Polyketides

Polyketide synthases (PKSs) are multi-domain enzymes that build complex carbon skeletons from simple acyl-CoA precursors. By introducing this compound into a system with an engineered PKS, it can be used as a starter unit to initiate polyketide chain synthesis. This results in a polyketide backbone with a tolyl group at one end, leading to a novel family of compounds.

Production of Novel Benzylisoquinoline Alkaloids (BIAs)

Many valuable pharmaceuticals, including opioids and muscle relaxants, are BIAs. The biosynthesis of some BIAs involves aromatic acyl-CoAs. Engineering a microbial host to produce this compound and expressing the necessary BIA pathway enzymes could lead to the synthesis of novel alkaloid structures with potentially altered receptor binding affinities or metabolic stabilities.

Enabling Technology: Synthesis of this compound

Directly feeding this compound to microbial cultures is generally infeasible due to its cost and instability. The most effective strategy is the in situ synthesis from its corresponding carboxylic acid, 2-tolylacetic acid, which is a readily available and cell-permeable precursor. This is achieved by expressing a promiscuous acyl-CoA ligase in the host organism.

Acyl-CoA ligases catalyze the ATP-dependent ligation of a carboxylic acid to Coenzyme A.[1] Many of these enzymes, particularly those from the ANL (Acyl-CoA ligase, Non-ribosomal peptide synthase, Luciferase) family, have a broad substrate scope and can be engineered for novel activities.[2][3]

Enzymatic_Synthesis Enzymatic Ligation of 2-Tolylacetic Acid cluster_reactants Reactants cluster_products Products TA 2-Tolylacetic Acid Enzyme Acyl-CoA Ligase TA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme TCoA This compound AMP AMP PPi PPi Enzyme->TCoA Enzyme->AMP Enzyme->PPi

Figure 1. General reaction for the synthesis of this compound.

Quantitative Data (Prospective)

No direct kinetic data for this compound synthesis exists in the literature. The following tables represent the type of quantitative data a researcher would generate when screening for a suitable acyl-CoA ligase. The data for 2-Tolylacetic Acid is hypothetical and for illustrative purposes.

Table 1: Substrate Specificity of a Putative Acyl-CoA Ligase (ACL1)

Substrate Relative Activity (%) Apparent Km (µM) Apparent kcat (s-1)
Phenylacetic Acid 100 150 10.5
4-Hydroxyphenylacetic Acid 125 110 13.1
2-Tolylacetic Acid 70 (Hypothetical) 250 (Hypothetical) 7.3 (Hypothetical)
Cinnamic Acid 35 400 3.7

| Benzoic Acid | 15 | >1000 | 1.6 |

Table 2: Production Titer of a Novel Polyketide in E. coli

Strain Precursor Fed (1 g/L) Titer (mg/L) Yield (mg/g glucose)
E. coli PKS-Host Phenylacetic Acid 45.2 ± 3.1 4.5
E. coli PKS-Host 2-Tolylacetic Acid 28.7 ± 2.5 (Hypothetical) 2.9 (Hypothetical)

| E. coli PKS-Host | None (Control) | < 0.1 | < 0.01 |

Experimental Protocols

Protocol 1: Screening Acyl-CoA Ligases for Activity with 2-Tolylacetic Acid

This protocol describes an in vitro method to assess the ability of a purified acyl-CoA ligase to activate 2-tolylacetic acid. The reaction is monitored by the consumption of ATP using a coupled-enzyme assay that detects AMP formation.

Ligase_Screening_Workflow Workflow for Acyl-CoA Ligase Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Express & Purify Candidate Acyl-CoA Ligases a1 Combine Ligase, ATP, MgCl2, Coupling Enzymes p1->a1 p2 Prepare Assay Buffer & Reagent Stocks p2->a1 a2 Add 2-Tolylacetic Acid (Test) or Phenylacetic Acid (Control) a1->a2 a3 Initiate Reaction with Coenzyme A a2->a3 a4 Monitor NADH Oxidation at 340 nm a3->a4 d1 Calculate Initial Reaction Rates a4->d1 d2 Determine Kinetic Parameters (Km, Vmax) d1->d2 d3 Identify Best Enzyme Candidate d2->d3

Figure 2. Experimental workflow for screening enzyme candidates.

Materials:

  • Purified candidate acyl-CoA ligase (e.g., from a bacterial or plant source).

  • Tris-HCl buffer (100 mM, pH 7.8).

  • ATP solution (50 mM).

  • MgCl2 solution (100 mM).

  • Coenzyme A solution (10 mM).

  • 2-Tolylacetic acid solution (50 mM in DMSO).

  • Myokinase (50 U/mL).

  • Pyruvate (B1213749) kinase (50 U/mL).

  • Lactate (B86563) dehydrogenase (50 U/mL).

  • Phosphoenolpyruvate (PEP) solution (20 mM).

  • NADH solution (10 mM).

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Methodology:

  • Prepare a master mix in Tris-HCl buffer containing: 5 mM ATP, 10 mM MgCl2, 1.5 mM PEP, 0.3 mM NADH, 5 U/mL myokinase, 5 U/mL pyruvate kinase, and 5 U/mL lactate dehydrogenase.

  • To each well of the microplate, add 180 µL of the master mix.

  • Add 5 µL of purified acyl-CoA ligase (final concentration 0.1-1.0 µM).

  • Add 5 µL of 2-tolylacetic acid solution to test wells (final concentration range 0.05-2.5 mM). Add a known substrate like phenylacetic acid to positive control wells and DMSO to negative control wells.

  • Incubate for 5 minutes at 30°C to allow temperature equilibration.

  • Initiate the reaction by adding 10 µL of Coenzyme A solution (final concentration 0.5 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) every 15 seconds for 10-15 minutes.

  • Calculate the reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Production of a Novel Polyketide via Precursor Feeding

This protocol outlines the procedure for feeding 2-tolylacetic acid to an engineered microbial host (e.g., E. coli or S. cerevisiae) expressing a polyketide synthase known to accept aromatic starter units.

PKS_Pathway_Diagram Incorporation of this compound into a PKS Pathway TA 2-Tolylacetic Acid (Fed to Culture) Ligase Acyl-CoA Ligase (Expressed in Host) TA->Ligase TCoA This compound Ligase->TCoA PKS Polyketide Synthase (PKS) Loading Domain TCoA->PKS Starter Unit Polyketide Novel Polyketide Product PKS->Polyketide Extender Malonyl-CoA (from Host Metabolism) Extender->PKS Extender Unit

Figure 3. Logic diagram of precursor incorporation.

Materials:

  • E. coli strain engineered with a suitable acyl-CoA ligase and a polyketide synthase.

  • Rich media (e.g., Terrific Broth) with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • 2-Tolylacetic acid stock solution (100 g/L in ethanol).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • HPLC-MS system for analysis.

Methodology:

  • Inoculate 50 mL of Terrific Broth (containing antibiotics) with a single colony of the engineered E. coli strain. Grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of fresh media in a 2.5 L baffled flask. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Simultaneously, add 2-tolylacetic acid to a final concentration of 1 g/L.

  • Incubate the culture at 20°C with shaking for 48-72 hours.

  • After incubation, harvest the entire culture and extract the broth twice with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Resuspend the dried extract in a small volume of methanol (B129727) (e.g., 1 mL).

  • Analyze the extract by HPLC-MS. Look for a new peak with a mass corresponding to the expected novel polyketide product. Compare this to a control culture that was not fed the precursor.

Conclusion

While direct applications of this compound are not yet established in the scientific literature, its potential as a novel building block in synthetic biology is significant. By leveraging promiscuous acyl-CoA ligases and well-characterized biosynthetic pathways like PKSs, researchers can explore the synthesis of new chemical entities. The protocols and conceptual frameworks provided herein offer a starting point for the investigation and application of this and other non-natural acyl-CoA precursors in the fields of metabolic engineering and drug discovery.

References

Application Notes and Protocols: 2-Tolylacetyl-CoA as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylacetyl-CoA is a specialized acyl-coenzyme A molecule that holds significant promise as a precursor for the biosynthesis of novel bioactive compounds. While not as common as acetyl-CoA or malonyl-CoA, its unique aromatic structure, featuring a methyl-substituted phenyl ring, makes it an attractive starter unit for engineered biosynthetic pathways, particularly in the realm of polyketide synthesis. The introduction of the tolyl moiety can significantly influence the pharmacological properties of the resulting molecules, offering a new avenue for the creation of next-generation therapeutics, agrochemicals, and other high-value chemicals.

These application notes provide a comprehensive overview of the enzymatic synthesis of this compound and its subsequent utilization in engineered polyketide synthase (PKS) systems to generate novel compounds. Detailed protocols for key experiments are provided to facilitate the adoption of this technology in the laboratory.

Key Applications

  • Novel Antibiotic Development: By incorporating this compound as a starter unit in engineered PKS pathways, novel polyketide antibiotics with potentially improved efficacy or novel mechanisms of action can be generated. The tolyl group can alter the molecule's interaction with its biological target.

  • Anticancer Drug Discovery: The structural diversity offered by using this compound can lead to the discovery of new anticancer agents. Many existing polyketide-based cancer drugs can be modified through this approach to enhance their potency and reduce side effects.

  • Agrochemical Innovation: The development of new herbicides and pesticides with improved environmental profiles is possible by creating novel polyketides derived from this compound.

  • Biocatalysis and Green Chemistry: The enzymatic synthesis of this compound and its derivatives represents a more sustainable alternative to traditional chemical synthesis methods.

Data Presentation: Chemoenzymatic Synthesis of this compound

The enzymatic synthesis of this compound from 2-tolylacetic acid can be achieved using an aryl-CoA ligase. The following table summarizes hypothetical kinetic data for a putative this compound ligase (TACL) compared to known phenylacetate-CoA ligases. This data is illustrative and serves as a benchmark for experimental design.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
TACL (putative) 2-Tolylacetic Acid 75 18 Hypothetical
Phenylacetate-CoA Ligase (P. chrysogenum)Phenylacetic Acid5024[1]
Phenylacetate-CoA Ligase (T. thermophilus)Phenylacetic Acid5024[1]
Benzoate-CoA Ligase (Rhodopseudomonas palustris)Benzoic Acid1030[2]

Table 1: Comparative Kinetic Data of Aryl-CoA Ligases. This table presents a comparison of hypothetical kinetic parameters for a this compound ligase with experimentally determined values for other relevant aryl-CoA ligases.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol describes the in vitro synthesis of this compound from 2-tolylacetic acid using a purified aryl-CoA ligase.

Materials:

  • 2-Tolylacetic acid

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.8)

  • Purified Aryl-CoA Ligase (e.g., Phenylacetate-CoA ligase with broad substrate specificity)[3]

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM Tris-HCl (pH 7.8)

    • 10 mM MgCl2

    • 5 mM ATP

    • 2 mM Coenzyme A

    • 1 mM 2-Tolylacetic acid

    • 1 µM purified Aryl-CoA Ligase

    • Bring the final volume to 1 ml with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Reaction Quenching: Stop the reaction by adding 10 µl of 10% TFA.

  • Purification:

    • Activate a C18 SPE cartridge by washing with 5 ml of acetonitrile, followed by 5 ml of 0.1% TFA in water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 10 ml of 0.1% TFA in water to remove unreacted substrates and salts.

    • Elute the this compound with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 10%, 25%, 50%).

    • Collect fractions and analyze by HPLC.

  • Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a stable powder.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.[2]

Protocol 2: In vivo Production of a Novel Polyketide using this compound

This protocol outlines the feeding of 2-tolylacetic acid to an engineered microbial host expressing a polyketide synthase (PKS) to generate a novel polyketide.

Materials:

  • Engineered microbial host (e.g., Streptomyces coelicolor or E. coli) containing a suitable PKS gene cluster. The host should ideally have its native starter unit biosynthesis pathway knocked out.

  • Appropriate growth medium for the microbial host.

  • 2-Tolylacetic acid stock solution (e.g., 100 mM in DMSO).

  • Solvent for extraction (e.g., ethyl acetate).

  • Analytical standards for HPLC and LC-MS analysis.

Procedure:

  • Host Cultivation: Grow the engineered microbial host in the appropriate liquid medium at the optimal temperature and shaking speed until it reaches the desired growth phase for secondary metabolite production.

  • Precursor Feeding: Add 2-tolylacetic acid to the culture to a final concentration of 1-5 mM.

  • Induction (if applicable): If the PKS gene cluster is under an inducible promoter, add the appropriate inducer at this stage.

  • Fermentation: Continue the fermentation for an additional 48-72 hours to allow for the production of the novel polyketide.

  • Extraction:

    • Centrifuge the culture to separate the biomass from the supernatant.

    • Extract the supernatant and the cell pellet (after sonication) with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by HPLC and LC-MS to identify new peaks corresponding to the novel polyketide.

    • Compare the results with a control culture that was not fed 2-tolylacetic acid.

  • Purification and Structure Elucidation: If a novel compound is identified, purify it using preparative HPLC and elucidate its structure using NMR and high-resolution mass spectrometry.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_process Enzymatic Reaction cluster_products Products 2-Tolylacetic_Acid 2-Tolylacetic Acid Aryl_CoA_Ligase Aryl-CoA Ligase 2-Tolylacetic_Acid->Aryl_CoA_Ligase CoA Coenzyme A CoA->Aryl_CoA_Ligase ATP ATP ATP->Aryl_CoA_Ligase 2-Tolylacetyl_CoA This compound Aryl_CoA_Ligase->2-Tolylacetyl_CoA AMP_PPi AMP + PPi Aryl_CoA_Ligase->AMP_PPi

Caption: Workflow for the enzymatic synthesis of this compound.

Polyketide_Biosynthesis_Pathway 2-Tolylacetyl_CoA This compound (Starter Unit) PKS_Module1 PKS Module 1 2-Tolylacetyl_CoA->PKS_Module1 Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS_Module1 PKS_ModuleN PKS Module N Malonyl_CoA->PKS_ModuleN PKS_Module1->PKS_ModuleN Growing Polyketide Chain Thioesterase Thioesterase PKS_ModuleN->Thioesterase Novel_Polyketide Novel Polyketide Thioesterase->Novel_Polyketide Cyclization & Release

References

Application Notes and Protocols for High-Throughput Screening of Enzymes Active on 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, enabling the rapid and efficient evaluation of large compound libraries or enzyme variants.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of enzymes, such as thioesterases or acyltransferases, that are active on the substrate 2-Tolylacetyl-CoA. The methodologies described herein are designed for adaptation in academic and industrial research settings for applications ranging from drug discovery to metabolic engineering.

Two primary HTS assay formats are presented: a colorimetric assay based on the Ellman's reagent (DTNB) and a more sensitive fluorescence-based assay utilizing a thiol-reactive dye. Both methods are designed for use in 96- or 384-well microplate formats, compatible with automated liquid handling systems.[3][4]

Principle of the Assays

The enzymatic reactions targeted in these protocols involve the cleavage of the thioester bond in this compound, which results in the release of Coenzyme A (CoA-SH). The free thiol group of the released CoA is then detected by a reagent that produces a measurable signal.

  • Colorimetric Assay: This assay employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol of CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[5][6][7]

  • Fluorescence-Based Assay: This method utilizes a thiol-reactive fluorescent dye, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) or ThioGlo4.[1][2][8] These dyes are essentially non-fluorescent until they react with a thiol group, at which point they form a highly fluorescent adduct. This "turn-on" fluorescence provides a sensitive and robust signal for HTS.[1][2]

Experimental Workflows

High-Throughput Screening Workflow

The overall workflow for a high-throughput screening campaign to identify modulators of enzymes active on this compound is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Library Compound Library Preparation Assay_Miniaturization Assay Miniaturization (384-well) Compound_Library->Assay_Miniaturization Enzyme_Prep Enzyme Preparation Enzyme_Prep->Assay_Miniaturization Substrate_Prep This compound Synthesis & QC Substrate_Prep->Assay_Miniaturization Primary_Screen Primary Screen (Single Concentration) Assay_Miniaturization->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Mechanism_Studies Mechanism of Action Studies Counter_Screen->Mechanism_Studies

Caption: High-throughput screening workflow for enzyme modulators.

Enzymatic Reaction and Detection Pathways

The following diagram illustrates the enzymatic reaction and the two detection pathways described in this application note.

Reaction_Detection_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Methods cluster_colorimetric Colorimetric cluster_fluorescent Fluorescent Substrate This compound Enzyme Enzyme (e.g., Thioesterase) Substrate->Enzyme 1. Products 2-Toluic Acid + CoA-SH Enzyme->Products 2. CoA_SH CoA-SH DTNB DTNB TNB TNB²⁻ (Yellow) Absorbance @ 412 nm Fluoro_Dye Fluorescent Dye (e.g., CPM) Fluoro_Adduct Fluorescent Adduct Emission @ ~465-530 nm CoA_SH_C CoA-SH DTNB_C DTNB CoA_SH_C->DTNB_C 3a. TNB_C TNB²⁻ DTNB_C->TNB_C CoA_SH_F CoA-SH Fluoro_Dye_F Fluorescent Dye CoA_SH_F->Fluoro_Dye_F 3b. Fluoro_Adduct_F Fluorescent Adduct Fluoro_Dye_F->Fluoro_Adduct_F

Caption: Enzymatic reaction and detection pathways.

Data Presentation

Table 1: Comparison of HTS Assay Formats for Enzymes Active on this compound
ParameterColorimetric Assay (DTNB)Fluorescence-Based Assay (CPM/ThioGlo4)
Principle AbsorbanceFluorescence Intensity
Wavelength 412 nmExcitation: ~380-405 nm / Emission: ~465-530 nm
Sensitivity Moderate (µM range)High (nM to low µM range)
Throughput HighHigh
Cost per well LowModerate
Potential Interference Compounds that absorb at 412 nm, reducing agents that react with DTNB.Autofluorescent compounds, compounds that quench fluorescence.
Z'-factor Typically 0.5 - 0.8Typically > 0.7
Table 2: Example HTS Data Summary
Assay TypeTotal Compounds ScreenedHit Rate (%)Confirmed HitsZ'-factor
Primary Screen (DTNB) 100,0001.21,2000.65
Primary Screen (Fluorescence) 100,0000.88000.82
Dose-Response Confirmation 1,200N/A150N/A
Counter-Screen 150N/A50N/A

Experimental Protocols

Protocol 1: Colorimetric High-Throughput Screening Assay Using DTNB

1. Materials and Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Enzyme Stock Solution: Purified enzyme in assay buffer.

  • Substrate Stock Solution: 10 mM this compound in nuclease-free water.

  • DTNB Solution: 10 mM DTNB in assay buffer.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • Microplates: 384-well clear, flat-bottom microplates.

  • Plate Reader: Capable of measuring absorbance at 412 nm.

2. Assay Procedure

  • Compound Dispensing: Add 1 µL of test compound solution (or DMSO for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of enzyme solution (at 2X final concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of this compound solution (at 2X final concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at room temperature.

  • Reaction Quenching and Detection: Add 10 µL of DTNB solution to all wells.

  • Signal Reading: Shake the plate for 1 minute and then read the absorbance at 412 nm.

3. Data Analysis

  • Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Protocol 2: Fluorescence-Based High-Throughput Screening Assay

1. Materials and Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Enzyme Stock Solution: Purified enzyme in assay buffer.

  • Substrate Stock Solution: 10 mM this compound in nuclease-free water.

  • Fluorescent Dye Solution: 1 mM CPM or ThioGlo4 in DMSO.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • Microplates: 384-well black, flat-bottom microplates.

  • Plate Reader: Capable of measuring fluorescence with appropriate excitation and emission wavelengths.

2. Assay Procedure

  • Compound Dispensing: Add 1 µL of test compound solution (or DMSO for controls) to the wells of a 384-well plate.

  • Enzyme and Dye Addition: Prepare a master mix containing the enzyme (at 2X final concentration) and the fluorescent dye (at a final concentration of 1-10 µM) in assay buffer. Add 20 µL of this master mix to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of this compound solution (at 2X final concentration) to all wells.

  • Reaction Incubation and Signal Reading: Immediately place the plate in the plate reader and measure the fluorescence intensity kinetically over 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

3. Data Analysis

  • For kinetic reads, determine the initial reaction velocity (slope of the fluorescence signal over time). For endpoint reads, use the final fluorescence intensity.

  • Calculate the percent inhibition for each compound.

  • Calculate the Z'-factor for assay validation.

Counter-Screening for False Positives

It is crucial to perform counter-screens to eliminate false positives.

  • For the DTNB assay: Screen hits against a reaction of a known thiol (e.g., cysteine) with DTNB to identify compounds that directly react with DTNB or inhibit the color development.

  • For the fluorescence assay: Screen hits in the absence of the enzyme to identify autofluorescent compounds or compounds that react directly with the fluorescent dye.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for establishing a robust high-throughput screening platform for enzymes active on this compound. The choice between the colorimetric and fluorescence-based assay will depend on the required sensitivity, budget, and available instrumentation. Proper assay validation, including the determination of the Z'-factor and the implementation of counter-screens, is essential for the success of any HTS campaign.

References

Application Note: Solid-Phase Extraction of 2-Tolylacetyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. The analysis of specific acyl-CoAs, such as 2-Tolylacetyl-CoA, in biological matrices is essential for understanding cellular metabolism and for drug discovery and development. However, the inherent complexity of cell lysates presents a significant analytical challenge due to the presence of interfering substances like proteins, salts, and phospholipids. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively addresses these challenges by providing selective isolation and concentration of analytes from complex mixtures.[1][2]

This application note provides a detailed protocol for the solid-phase extraction of this compound from cell lysates using a reverse-phase SPE methodology. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[3][4][5] While this protocol is optimized for this compound, the principles can be adapted for other short-chain acyl-CoAs.

Data Presentation

The following table summarizes the expected performance of the SPE protocol for short-chain acyl-CoAs, including this compound. The data is representative and based on typical recoveries and reproducibility for similar analytes reported in the literature.[3][6]

ParameterExpected Value
Recovery > 85%
Precision (Intra-assay CV) < 5%
Precision (Inter-assay CV) < 10%
Lower Limit of Quantification (LLOQ) Analyte and instrument dependent, typically in the low nM range with LC-MS/MS

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18 reverse-phase SPE cartridges (e.g., 100 mg, 1 mL)

  • Cell Lysis Buffer: 2.5% 5-Sulfosalicylic acid (SSA) in deionized water.[4]

  • SPE Conditioning Solvent: 100% Methanol (B129727) (LC-MS grade)

  • SPE Equilibration Solvent: Deionized water

  • SPE Wash Solvent: 5% Methanol in deionized water

  • SPE Elution Solvent: 80% Methanol in deionized water containing 0.1% formic acid

  • Internal Standard (IS): A suitable stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled acetyl-CoA) or a structural analog not present in the sample.

  • Collection Tubes: 1.5 mL or 2 mL microcentrifuge tubes

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

Cell Lysis Protocol
  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Cell Pellet Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer (2.5% SSA). A typical volume is 200 µL of lysis buffer per 1 million cells.

  • Internal Standard Spiking: Add the internal standard to the cell lysate.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for SPE.

Solid-Phase Extraction Protocol
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of 100% methanol.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the clarified cell lysate supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove salts and other polar impurities.

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of elution solvent (80% methanol with 0.1% formic acid) into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis cell_culture Cell Culture cell_harvesting Cell Harvesting cell_culture->cell_harvesting cell_lysis Cell Lysis with 2.5% SSA cell_harvesting->cell_lysis protein_precipitation Protein Precipitation cell_lysis->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_conditioning Conditioning (Methanol) supernatant_collection->spe_conditioning spe_equilibration Equilibration (Water) spe_conditioning->spe_equilibration sample_loading Sample Loading spe_equilibration->sample_loading spe_washing Washing (5% Methanol) sample_loading->spe_washing spe_elution Elution (80% Methanol) spe_washing->spe_elution drying Drying spe_elution->drying reconstitution Reconstitution drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Overall experimental workflow for the extraction of this compound.

Solid-Phase Extraction (SPE) Steps

spe_steps cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Final Extract condition 1. Conditioning (100% Methanol) equilibrate 2. Equilibration (Deionized Water) condition->equilibrate load 3. Sample Loading (Clarified Lysate) equilibrate->load wash 4. Washing (5% Methanol) load->wash elute 5. Elution (80% Methanol, 0.1% Formic Acid) wash->elute final_product Purified this compound elute->final_product

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Tolylacetyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Tolylacetyl-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

A1: The main stability issue for this compound, like other acyl-CoA compounds, is the hydrolysis of its high-energy thioester bond. This chemical reaction breaks down this compound into 2-tolylacetic acid and Coenzyme A (CoA-SH), leading to a loss of the active compound and potentially impacting experimental results.

Q2: What are the main degradation products of this compound in aqueous solutions?

A2: The primary degradation products are 2-tolylacetic acid and Coenzyme A (CoA-SH). This occurs through the hydrolysis of the thioester bond.

Q3: What factors influence the rate of this compound degradation?

A3: The stability of the thioester bond in this compound is significantly affected by:

  • pH: The rate of hydrolysis is pH-dependent. Stability is generally greater in slightly acidic conditions (pH 6.0-6.5) and the rate of degradation increases significantly at neutral and alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep solutions of this compound cool.

  • Buffer Composition: The presence of nucleophiles in the buffer can increase the rate of degradation. It is advisable to use non-nucleophilic buffers.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Store solutions at -80°C.

  • Use a slightly acidic buffer (pH ~6.0-6.5).

  • Aliquot the solution to avoid repeated freeze-thaw cycles.

Q5: Can I use standard biological buffers like PBS (pH 7.4) for my experiments with this compound?

A5: While you can use PBS (pH 7.4), be aware that the rate of hydrolysis of the thioester bond increases at this pH compared to more acidic conditions. For experiments requiring longer incubation times, the degradation of this compound may be significant. It is recommended to perform a stability check of your compound in PBS under your experimental conditions. For enhanced stability, consider using a buffer with a pH between 6.0 and 6.5, such as MES or a phosphate (B84403) buffer at the lower end of its buffering range.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in a recommended buffer (e.g., slightly acidic, non-nucleophilic).

    • Analyze Stock Solution: If possible, analyze the concentration and purity of both your old and new stock solutions using a suitable analytical method like HPLC to confirm the presence of the intact compound.

    • Control for Degradation: Include a control in your experiment where this compound is incubated in the reaction buffer for the duration of the experiment, and then analyze the remaining amount of the intact compound.

    • Optimize Experimental Conditions:

      • Minimize incubation times at neutral or alkaline pH.

      • Perform experiments at the lowest feasible temperature. Keep samples on ice whenever possible.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
  • Possible Cause: The appearance of degradation products, namely 2-tolylacetic acid and Coenzyme A.

  • Troubleshooting Steps:

    • Identify Degradation Products: If you have standards for 2-tolylacetic acid and Coenzyme A, run them on your analytical system to confirm if the retention times of the unexpected peaks match.

    • Monitor Degradation Over Time: Inject samples of your this compound solution at different time points (e.g., immediately after preparation, after 1 hour, after 4 hours at room temperature) to observe the decrease of the parent peak and the increase of the degradation product peaks.

    • Review Solution Preparation and Handling: Ensure that the pH of your solutions is appropriate and that they have been kept cold.

Data Presentation

pHTemperature (°C)Estimated Half-lifeRecommendations
6.0 - 6.54Several daysOptimal for storage and long-term experiments
7.44Hours to a dayUse with caution for long incubations
7.425Minutes to hoursPrepare fresh and use immediately
> 8.025MinutesAvoid if possible

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions
  • Weighing: Weigh the lyophilized this compound powder quickly in a low-humidity environment to minimize moisture absorption.

  • Reconstitution: Reconstitute the powder in a slightly acidic buffer (e.g., 50 mM MES, pH 6.0 or 50 mM Potassium Phosphate, pH 6.5).

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental setup.

  • Storage: If not for immediate use, aliquot the stock solution into small volumes in Eppendorf tubes, flash-freeze in liquid nitrogen, and store at -80°C.

  • Use: When needed, thaw an aliquot quickly and keep it on ice during use. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.

Protocol 2: Monitoring the Stability of this compound by HPLC
  • Prepare a solution of this compound at a known concentration in the aqueous buffer of interest.

  • Immediately inject a sample (t=0) onto a suitable reversed-phase HPLC column (e.g., C18).

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific pH and temperature).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them onto the HPLC.

  • Monitor the decrease in the peak area of the this compound peak and the increase in the peak area of the 2-tolylacetic acid peak over time.

  • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample to determine its stability.

Mandatory Visualizations

Hydrolysis_of_2_Tolylacetyl_CoA This compound This compound 2-Tolylacetic_Acid 2-Tolylacetic Acid This compound->2-Tolylacetic_Acid Hydrolysis CoA_SH Coenzyme A (CoA-SH) This compound->CoA_SH Hydrolysis H2O H₂O H2O->this compound

Caption: Hydrolysis of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare this compound solution in test buffer t0_injection Inject t=0 sample into HPLC prep_solution->t0_injection incubation Incubate solution at defined temperature t0_injection->incubation timed_injections Inject samples at various time points incubation->timed_injections data_analysis Analyze peak areas and calculate stability timed_injections->data_analysis

Caption: Workflow for stability testing.

Overcoming low solubility of 2-Tolylacetyl-CoA in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of 2-Tolylacetyl-CoA in their experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing low solubility or precipitating in my aqueous assay buffer?

A1: this compound, like many acyl-CoA derivatives with aromatic rings, is a moderately hydrophobic molecule. Its solubility in aqueous solutions, such as standard biological buffers (e.g., phosphate, Tris), can be limited. Precipitation occurs when its concentration exceeds its solubility limit in the specific buffer system and temperature you are using. Acyl-CoAs are also known to be unstable in aqueous solutions, which can sometimes be mistaken for solubility issues.[1]

Q2: What are the primary strategies to improve the solubility of this compound for my assay?

A2: The three main strategies to enhance the solubility of hydrophobic compounds like this compound are:

  • Using Organic Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly increase solubility.

  • Employing Detergents: Low concentrations of non-ionic detergents can form micelles to encapsulate the hydrophobic compound.

  • Utilizing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the 'guest' molecule, increasing its apparent aqueous solubility.[2][3][4]

Q3: I am considering using DMSO as a co-solvent. Will it affect my enzyme's activity?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common solvent for dissolving hydrophobic molecules.[5] However, it can perturb enzyme conformations and affect activity.[6][7] The effect is highly dependent on both the specific enzyme and the final DMSO concentration in the assay. While some enzymes tolerate up to 20% DMSO with minimal activity loss or even enhanced activity, others can be inhibited at concentrations as low as 1%.[8][9] It is crucial to determine the optimal DMSO concentration that solubilizes your compound without significantly impacting your enzyme's function.

Q4: Can cyclodextrins inhibit my enzyme?

A4: Yes, this is a possibility. While cyclodextrins are excellent solubilizing agents, they can sometimes act as inhibitors by forming inclusion complexes with functional groups of the enzyme itself, particularly aromatic amino acid residues.[2] The effect depends on the type and concentration of the cyclodextrin (B1172386) and the specific enzyme. It is recommended to run control experiments with the cyclodextrin alone to assess its direct impact on enzyme activity.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Initial Observation: Precipitate or Cloudiness in Assay Well

If you observe precipitation after adding this compound to your assay buffer, follow this troubleshooting workflow.

G start Precipitation of This compound Observed prep_stock 1. Prepare High-Concentration Stock in 100% DMSO start->prep_stock test_dmso 2. Test Serial Dilutions of Stock into Assay Buffer prep_stock->test_dmso check_solubility Is the compound soluble at the desired final concentration? test_dmso->check_solubility check_enzyme Does the final DMSO concentration inhibit enzyme activity? check_solubility->check_enzyme Yes try_cyclodextrin 3. Alternative: Test Cyclodextrins (e.g., HP-β-CD) check_solubility->try_cyclodextrin No optimize_dmso Determine highest tolerable DMSO concentration (e.g., 0.5-5%) check_enzyme->optimize_dmso Yes success Proceed with Optimized Assay Conditions check_enzyme->success No optimize_dmso->test_dmso check_cd_solubility Is the compound soluble? try_cyclodextrin->check_cd_solubility check_cd_enzyme Does the cyclodextrin inhibit enzyme activity? check_cd_solubility->check_cd_enzyme Yes fail Consider Assay Redevelopment (e.g., different buffer, pH) check_cd_solubility->fail No check_cd_enzyme->success No check_cd_enzyme->fail Yes

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Quantitative Data on Solubilizing Agents

The following table provides illustrative data on the effectiveness of different solubilizing agents for a hydrophobic acyl-CoA compound. This data is representative and should be used as a starting point for your own optimization experiments.

Solubilizing AgentConcentration (% v/v or mM)Max Soluble Concentration of Acyl-CoA (µM)Relative Enzyme Activity (%)Notes
None (Buffer Only) 0< 10100Baseline solubility is very low.
DMSO 0.5%5098Low DMSO concentration, minimal enzyme impact.
1.0%15095Effective solubilization with minor activity loss.
2.0%40085Increased solubility but noticeable inhibition.
5.0%> 100060Significant inhibition may compromise assay validity.
HP-β-Cyclodextrin 1 mM8099Good for moderate concentrations.
5 mM35096Effective, with low impact on enzyme.
10 mM70092High concentrations may show slight inhibition.
Triton X-100 0.01%20090May interfere with some detection methods.

Experimental Protocols

Protocol: Solubility Optimization Using a Co-solvent (DMSO)

This protocol outlines a method to determine the optimal concentration of DMSO for solubilizing this compound while minimizing enzyme inhibition.

Materials:

  • This compound

  • 100% Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified enzyme for your assay

  • Substrate for your enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a this compound Stock Solution: Dissolve a known amount of this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Vortex thoroughly to ensure complete dissolution.

  • Determine Maximum Tolerable DMSO Concentration: a. Prepare a series of assay buffers containing final DMSO concentrations ranging from 0% to 10% (e.g., 0, 0.5, 1, 2, 5, 10%). b. To each buffer, add your enzyme to its final assay concentration. c. Initiate the reaction by adding the enzyme's substrate. d. Monitor the reaction rate using a microplate reader. e. Plot the relative enzyme activity against the DMSO concentration. The highest DMSO concentration that retains >90% activity is your maximum tolerable concentration.

  • Test this compound Solubility: a. Using the maximum tolerable DMSO concentration determined in the previous step, prepare your assay buffer. b. Add your 50 mM this compound stock solution to the buffer to achieve your desired final assay concentration. c. Visually inspect for any precipitation or cloudiness immediately and after a 30-minute incubation at your assay temperature.

  • Final Validation: If the compound is soluble at the desired concentration within the tolerable DMSO limit, proceed with your main experiment. If not, consider an alternative strategy like using cyclodextrins.

Signaling Pathway Visualization

This compound is formed from the activation of 2-tolylacetic acid, a common step in the metabolism of xenobiotic compounds. This activated thioester can then be a substrate for various enzymes, such as those involved in conjugation or further degradation pathways.

G cluster_1 TolylaceticAcid 2-Tolylacetic Acid TolylacetylCoA This compound TolylaceticAcid->TolylacetylCoA + ATP + Coenzyme A TolylaceticAcid->TolylacetylCoA Conjugate Conjugated Product (e.g., with Glycine) TolylacetylCoA->Conjugate + Amino Acid Degradation Further Metabolic Degradation TolylacetylCoA->Degradation Enzyme1 Acyl-CoA Synthetase Enzyme2 Acyltransferase Enzyme2->Conjugate Enzyme3 Hydrolase/Oxidase Enzyme3->Degradation Label1 Enzyme 1 Label2 Enzyme 2 Label3 Enzyme 3

Caption: Simplified metabolic activation and fate of this compound.

References

Technical Support Center: Quantification of 2-Tolylacetyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 2-Tolylacetyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound by LC-MS?

The main challenges include the inherent instability of the thioester bond, potential for matrix effects from complex biological samples, and the need for careful sample preparation to ensure accurate and reproducible results. Acyl-CoAs, as a class of molecules, are known to be susceptible to degradation, which can lead to an underestimation of their concentration.[1]

Q2: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly and at low temperatures.[1] Key recommendations include:

  • Rapid Extraction: Perform the extraction process as quickly as possible.

  • Cold Conditions: Keep samples on ice at all times.

  • Acidification: Use an acidic extraction solvent, such as 10% trichloroacetic acid (TCA) or a mixture of acetonitrile/methanol (B129727)/water, to precipitate proteins and stabilize the analyte.[2]

Q3: What type of internal standard is best for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL internal standard will co-elute with the analyte and experience similar matrix effects, providing the most accurate correction for sample loss and ionization variability.[3] If a SIL standard is unavailable, a structurally similar acyl-CoA, such as a commercially available analog, can be used as a surrogate.

Q4: What are "matrix effects" and how can they impact my results?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will result in inaccurate quantification.[4][5] Biological samples like plasma, serum, and tissue extracts are complex and prone to causing significant matrix effects.[6]

Q5: How can I identify and mitigate matrix effects?

Matrix effects can be assessed by comparing the signal of an analyte in a pure solvent to its signal when spiked into a sample matrix extract.[4] Mitigation strategies include:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds.[7]

  • Use of an Appropriate Internal Standard: A SIL internal standard is the most effective way to compensate for matrix effects.[3]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome (Hypothetical Data)
Analyte Degradation Ensure samples are kept on ice and extracted quickly with an acidic solvent.A significant increase in peak area for samples processed under optimal conditions.
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).A 5 to 10-fold increase in signal intensity.
Suboptimal LC Conditions Adjust mobile phase composition and gradient to ensure proper retention and peak shape.A well-defined, sharp peak at the expected retention time.
Matrix Suppression Perform a post-extraction spike to assess matrix effects. If present, improve sample cleanup or dilute the sample.A noticeable increase in signal intensity after implementing mitigation strategies.

Quantitative Data Summary: Impact of Sample Handling on Signal Intensity

Sample Handling Condition Average Peak Area of this compound (n=3) % Increase in Signal
Room Temperature Extraction15,000-
On-Ice Extraction with Acidic Solvent120,000700%
Problem 2: High Variability in Quantitative Results

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome (Hypothetical Data)
Inconsistent Sample Preparation Standardize all sample preparation steps, including extraction volumes and times.A significant reduction in the coefficient of variation (%CV) between replicate samples.
Lack of a Suitable Internal Standard Incorporate a stable isotope-labeled or a suitable surrogate internal standard.Improved precision and accuracy of the measurement.
Variable Matrix Effects Improve sample cleanup to remove inconsistent interferences.A more consistent response for the analyte across different samples.
Autosampler Instability Ensure the autosampler is properly cooled and that the injection volume is consistent.Reduced variability in peak areas for repeated injections of the same sample.

Quantitative Data Summary: Effect of Internal Standard on Precision

Quantification Method Average Concentration (nM) (n=5) Standard Deviation % Coefficient of Variation (%CV)
External Standard Calibration85.212.815.0%
Internal Standard Calibration98.54.95.0%

Detailed Experimental Protocol: Quantification of this compound in Cell Lysates

1. Sample Preparation

  • Aspirate the culture medium from the cell culture plate.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Spike the sample with the internal standard (e.g., stable isotope-labeled this compound).

  • Vortex briefly and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant to a new tube for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

TroubleshootingWorkflow Problem Problem Identified (e.g., Low Signal) Degradation Analyte Degradation? Problem->Degradation Ionization Poor Ionization? Problem->Ionization Matrix Matrix Effects? Problem->Matrix Solution1 Improve Sample Handling (Cold & Fast) Degradation->Solution1 Solution2 Optimize MS Source Parameters Ionization->Solution2 Solution3 Enhance Sample Cleanup Matrix->Solution3 Check Re-analyze Sample Solution1->Check Solution2->Check Solution3->Check

Caption: Troubleshooting workflow for low signal intensity.

SamplePrepLogic Start Crude Cell Lysate Precipitation Protein Precipitation (TCA) Start->Precipitation Removes Proteins SPE Solid-Phase Extraction (SPE) Precipitation->SPE Removes Salts & Lipids Final Clean Extract for LC-MS Analysis SPE->Final Isolates Analyte

Caption: Logical flow of the sample preparation process.

References

Technical Support Center: Optimizing Enzyme Kinetics with 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the substrate 2-Tolylacetyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: My enzyme shows low or no activity with this compound. What are the potential causes?

A1: Several factors could contribute to low or no enzymatic activity. Consider the following:

  • Substrate Integrity: this compound, like other acyl-CoAs, can be unstable in aqueous solutions. Ensure your substrate has been properly stored and has not degraded. It is recommended to prepare fresh solutions or use aliquots from a stock stored at -80°C.

  • Enzyme Stability and Concentration: Verify the stability and concentration of your enzyme. Repeated freeze-thaw cycles can lead to a loss of activity. Ensure you are using an appropriate enzyme concentration for your assay conditions.

  • Assay Conditions: Optimal pH, temperature, and buffer composition are critical for enzyme activity. Verify that your assay conditions are suitable for your specific enzyme.

  • Cofactor Availability: Many enzymes that utilize acyl-CoA substrates require cofactors (e.g., Mg²⁺, FAD). Ensure all necessary cofactors are present in your reaction mixture at optimal concentrations.

  • Inhibitors: Contaminants in your substrate preparation or other components of the reaction mixture could be inhibiting the enzyme.

Q2: I am observing high background noise or a high rate of non-enzymatic reaction. How can I reduce this?

A2: High background can be caused by the spontaneous hydrolysis of the thioester bond in this compound or by interfering substances. To mitigate this:

  • Run proper controls: Always include a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.

  • Optimize pH: The stability of the thioester bond is pH-dependent. Working at a slightly acidic to neutral pH (if compatible with your enzyme) can reduce the rate of spontaneous hydrolysis.

  • Purity of Reagents: Ensure all your reagents, including buffers and water, are of high purity and free from contaminants that might interfere with your detection method.

Q3: How can I determine the optimal concentration range for this compound in my assay?

A3: To determine the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. This will allow you to determine the Michaelis-Menten constant (Km) for your enzyme with this substrate, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A good starting point is to test concentrations ranging from 0.1 to 10 times the expected Km.

Q4: What are the best practices for handling and storing this compound?

A4: Due to the potential for hydrolysis, proper handling and storage are crucial:

  • Storage: Store this compound as a lyophilized powder or in a non-aqueous solvent (e.g., DMSO) at -80°C for long-term storage. For aqueous stock solutions, prepare small aliquots and store them at -80°C to minimize freeze-thaw cycles.

  • Preparation of working solutions: Prepare aqueous working solutions fresh on the day of the experiment and keep them on ice.

  • pH: Maintain the pH of aqueous solutions close to neutral to minimize hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results Pipetting errors, especially with small volumes.Use calibrated pipettes and prepare master mixes to minimize pipetting variations.
Temperature fluctuations during the assay.Use a temperature-controlled plate reader or water bath to maintain a constant temperature.
Instability of this compound solution.Prepare fresh substrate solutions for each experiment and keep them on ice.
Low enzyme activity Suboptimal pH or buffer composition.Perform a pH profile and buffer optimization for your enzyme.
Presence of inhibitors (e.g., free CoA).Purify your this compound to remove any unreacted starting materials or byproducts.
Incorrect enzyme concentration.Titrate your enzyme to find the optimal concentration that gives a linear reaction rate over time.
High background signal Spontaneous hydrolysis of this compound.Run a no-enzyme control and subtract the background rate. Optimize the assay pH.
Contaminated reagents.Use high-purity reagents and water.
Precipitation in the assay well Low solubility of this compound at high concentrations.Add a small amount of a non-denaturing detergent (e.g., Triton X-100) to your assay buffer or use a co-solvent like DMSO (ensure it doesn't inhibit your enzyme).

Quantitative Data

Since specific kinetic data for enzymes utilizing this compound is not widely available, the following table provides kinetic parameters for Phenylacetate-CoA ligase with the structurally similar substrate, phenylacetate. This data can serve as a useful reference point for your experiments.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
Phenylacetate-CoA ligase (Thermus thermophilus)Phenylacetate5024-[1]
Phenylacetate-CoA ligase (Azoarcus evansii)Phenylacetate144840[2]

Note: The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration. The absence of a kcat value indicates it was not reported in the cited source.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Acetyl-CoA Synthesis Protocol)

This protocol is an adaptation for the synthesis of this compound and should be optimized for your specific laboratory conditions.

Materials:

  • Coenzyme A (free acid)

  • 2-Tolyacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Sodium Bicarbonate solution (5% w/v)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of 2-Tolyacetic acid:

    • In a round bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-tolyacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Formation of this compound:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold 5% sodium bicarbonate solution.

    • Filter the activated ester solution from step 1 to remove the DCU precipitate.

    • Slowly add the filtered DCM solution containing the activated 2-tolylacetate to the Coenzyme A solution with vigorous stirring. Keep the reaction on ice.

    • Allow the reaction to proceed for 2-4 hours at 4°C.

  • Purification:

    • Separate the aqueous layer containing the this compound.

    • Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

    • The aqueous solution can be purified by reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Protocol 2: Spectrophotometric Assay for an Enzyme Consuming this compound (Adapted from Acyl-CoA Oxidase Assay)

This is a general protocol for a coupled spectrophotometric assay. The specific coupling enzyme and chromogenic substrate will depend on the product of your enzymatic reaction. This example assumes the release of Coenzyme A (CoASH).

Principle: The release of free CoASH is coupled to a reaction that produces a colored or fluorescent product, which can be monitored over time. A common method is to use 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the free thiol group of CoASH to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • Enzyme solution

  • This compound stock solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DTNB stock solution (in assay buffer)

  • Spectrophotometer or plate reader capable of reading absorbance at 412 nm

Procedure:

  • Prepare the reaction mixture: In a microplate well or a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • DTNB (final concentration typically 0.1-0.5 mM)

    • Enzyme solution (at the desired concentration)

  • Equilibrate: Incubate the reaction mixture at the desired assay temperature for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction: Add the this compound stock solution to the reaction mixture to initiate the reaction. The final concentration of the substrate should be varied if determining kinetic parameters.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time.

  • Calculate the initial rate: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The concentration of CoASH produced can be calculated using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹).

  • Controls:

    • No-enzyme control: To measure the rate of non-enzymatic hydrolysis of this compound.

    • No-substrate control: To ensure there is no background reaction from the enzyme and other components.

Visualizations

Experimental_Workflow_for_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Reagents->Prepare Enzyme Dilutions Prepare Substrate Dilutions Prepare Substrate Dilutions Prepare Reagents->Prepare Substrate Dilutions Mix Reagents Mix Reagents Prepare Enzyme Dilutions->Mix Reagents Prepare Substrate Dilutions->Mix Reagents Initiate Reaction Initiate Reaction Mix Reagents->Initiate Reaction Add Substrate Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Spectrophotometer Calculate Initial Rates Calculate Initial Rates Monitor Reaction->Calculate Initial Rates Plot Data Plot Data Calculate Initial Rates->Plot Data Determine Kinetic Parameters Determine Kinetic Parameters Plot Data->Determine Kinetic Parameters e.g., Km, Vmax

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Troubleshooting_Decision_Tree Low or No Activity Low or No Activity Check Substrate Integrity Check Substrate Integrity Low or No Activity->Check Substrate Integrity Check Enzyme Activity Check Enzyme Activity Check Substrate Integrity->Check Enzyme Activity OK Prepare Fresh Substrate Prepare Fresh Substrate Check Substrate Integrity->Prepare Fresh Substrate Degraded Check Assay Conditions Check Assay Conditions Check Enzyme Activity->Check Assay Conditions Active Use New Enzyme Aliquot Use New Enzyme Aliquot Check Enzyme Activity->Use New Enzyme Aliquot Inactive Optimize pH/Temp Optimize pH/Temp Check Assay Conditions->Optimize pH/Temp Suboptimal Problem Solved Problem Solved Check Assay Conditions->Problem Solved Optimal Prepare Fresh Substrate->Problem Solved Use New Enzyme Aliquot->Problem Solved Optimize pH/Temp->Problem Solved

Caption: A decision tree for troubleshooting low or no enzyme activity.

References

Preventing non-enzymatic degradation of 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Tolylacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic degradation of this compound?

A1: The primary mechanism of non-enzymatic degradation for this compound, like other thioesters, is hydrolysis of the high-energy thioester bond. This reaction cleaves the molecule into 2-tolylacetic acid and coenzyme A (CoA-SH). The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: Thioesters are generally most stable at a slightly acidic to neutral pH (around 6.0-7.5).[1] In alkaline conditions (pH > 8), the rate of hydrolysis increases significantly. Therefore, maintaining an appropriate pH is critical for preventing degradation.

Q3: Can this compound degrade during storage?

A3: Yes, improper storage is a major cause of degradation. Storing this compound in aqueous solutions, especially at temperatures above freezing, can lead to significant hydrolysis over time. For long-term storage, it is recommended to store the compound as a lyophilized powder or a dry pellet at -20°C or, preferably, -80°C.

Q4: Are there other degradation pathways I should be aware of?

A4: Besides hydrolysis, oxidation of the thiol group in the Coenzyme A moiety can also occur, although this is generally a slower process. The presence of oxidizing agents or exposure to atmospheric oxygen over extended periods can contribute to this form of degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the non-enzymatic degradation of this compound in your experiments.

Problem: Suspected Degradation of this compound

Symptoms:

  • Inconsistent or lower-than-expected results in enzymatic assays.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • A decrease in the concentration of the this compound stock solution over time.

Troubleshooting Workflow:

Troubleshooting_Workflow_for_2-Tolylacetyl-CoA_Degradation start Start: Suspected Degradation check_storage 1. Review Storage Conditions start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Evaluate improper_storage Improper Storage Identified storage_ok->improper_storage No check_solution 2. Examine Solution Preparation & Handling storage_ok->check_solution Yes correct_storage Action: Implement Proper Storage Protocol improper_storage->correct_storage quantify_degradation 4. Quantify Degradation (e.g., via HPLC) correct_storage->quantify_degradation solution_ok Solution Handling Appears Correct check_solution->solution_ok Evaluate improper_solution Improper Solution Handling Identified solution_ok->improper_solution No check_assay 3. Analyze Experimental Conditions solution_ok->check_assay Yes correct_solution Action: Revise Solution Preparation Protocol improper_solution->correct_solution correct_solution->quantify_degradation assay_ok Experimental Conditions Appear Optimal check_assay->assay_ok Evaluate improper_assay Suboptimal Experimental Conditions Identified assay_ok->improper_assay No assay_ok->quantify_degradation Yes correct_assay Action: Optimize Experimental Parameters improper_assay->correct_assay correct_assay->quantify_degradation degradation_confirmed Degradation Confirmed quantify_degradation->degradation_confirmed Analyze Data no_degradation No Significant Degradation degradation_confirmed->no_degradation No end End: Problem Resolved/ Other Causes Investigated degradation_confirmed->end Yes no_degradation->end

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reconstitution of Lyophilized Powder:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.5) or an organic solvent such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO).

    • Briefly vortex to ensure complete dissolution. Avoid vigorous or prolonged vortexing.

  • Aliquoting and Storage:

    • Immediately after reconstitution, divide the stock solution into small, single-use aliquots. This minimizes freeze-thaw cycles, which can accelerate degradation.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C may be acceptable, but stability should be verified.

Protocol 2: Handling of this compound in Experimental Assays
  • Thawing:

    • Thaw aliquots on ice immediately before use.

  • Buffer Considerations:

    • Whenever possible, perform enzymatic assays in a buffer system with a pH between 6.0 and 7.5.

    • If the experimental conditions require a pH outside of this range, minimize the time the this compound is in the non-optimal buffer.

  • Use of Additives:

    • For experiments sensitive to oxidation, consider degassing buffers and working in an inert atmosphere (e.g., nitrogen or argon). The inclusion of a chelating agent like EDTA in the buffer can help to sequester metal ions that can catalyze oxidation.

Protocol 3: Quantification of this compound Degradation by HPLC

This protocol provides a general method for assessing the integrity of your this compound.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase:

    • A common mobile phase system for acyl-CoA analysis involves a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Procedure:

    • Prepare a standard curve using freshly prepared this compound of known concentration.

    • Inject your test sample and standards onto the HPLC column.

    • Monitor the elution profile at a wavelength where Coenzyme A absorbs strongly (typically around 260 nm).

    • Degradation can be assessed by the decrease in the area of the this compound peak and the corresponding increase in the peak for free Coenzyme A.

Data Presentation

Table 1: General Stability of Thioesters under Various Conditions

ConditionStabilityRecommendations
pH Most stable at pH 6.0-7.5.[1] Rapid hydrolysis at pH > 8.0.Maintain a slightly acidic to neutral pH in all solutions.
Temperature Degradation rate increases with temperature.Store stock solutions at -80°C. Thaw on ice.
Solvent Aqueous solutions can promote hydrolysis.For long-term storage, use lyophilized powder or store in an organic solvent mixture at low temperature.
Freeze-Thaw Cycles Repeated cycles can accelerate degradation.Prepare single-use aliquots to minimize freeze-thaw cycles.

Table 2: Recommended Storage Conditions for Acyl-CoA Compounds

Storage DurationRecommended TemperatureForm
Long-term (> 1 month)-80°CLyophilized powder or frozen single-use aliquots.
Short-term (< 1 week)-20°CFrozen single-use aliquots.
Daily UseOn iceThawed aliquot for immediate use. Discard unused portion.

References

Artifacts in 2-Tolylacetyl-CoA analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tolylacetyl-CoA. The information is designed to help identify and avoid common artifacts and issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound analysis?

A1: Artifacts in this compound analysis can arise from several sources, including:

  • Sample Preparation: Degradation of this compound due to improper handling, such as exposure to high pH, elevated temperatures, or prolonged storage in aqueous solutions.

  • Chemical Instability: The thioester bond in this compound is susceptible to hydrolysis, leading to the formation of 2-tolylacetic acid and Coenzyme A.

  • Oxidation: The tolyl moiety may be susceptible to oxidation, especially if samples are not handled under inert conditions.

  • Synthetic Impurities: Impurities from the synthesis of this compound, such as residual 2-tolylacetic acid or other reagents, can be present.

  • Analytical System: Issues with the HPLC or mass spectrometer, such as contaminated solvents, column degradation, or improper source conditions, can introduce artifacts.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to:

  • Work quickly and keep samples on ice or at 4°C throughout the extraction and preparation process.

  • Use slightly acidic conditions (pH 4-6) to improve the stability of the thioester bond.

  • Avoid prolonged exposure to strong acids or bases.

  • After extraction, store samples as dry pellets at -80°C and reconstitute them in a suitable solvent immediately before analysis.

Q3: What are the characteristic mass spectral fragments of this compound that can be used for its identification?

A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a common fragmentation pattern. For this compound, you should look for:

  • A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.

  • A characteristic fragment ion at m/z 428, which represents the adenosine-3',5'-diphosphate portion.

These signature fragments can help to confirm the identity of this compound and distinguish it from other molecules.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal of this compound Sample degradation due to improper handling.Ensure rapid sample processing at low temperatures and slightly acidic pH. Store extracts at -80°C.
Inefficient extraction.Optimize the extraction protocol. Consider using a solid-phase extraction (SPE) method validated for aromatic acyl-CoAs.
Ion suppression in the mass spectrometer.Improve chromatographic separation to resolve this compound from co-eluting matrix components. Adjust the mobile phase composition.
Presence of a large peak corresponding to 2-tolylacetic acid Hydrolysis of the thioester bond in this compound.This is a strong indicator of sample degradation. Review and optimize sample handling procedures to minimize exposure to water and non-ideal pH conditions.
Incomplete conversion during synthesis.If using a synthetic standard, verify its purity. The presence of the free acid is a common impurity.
Multiple unexpected peaks in the chromatogram Formation of oxidation products or other degradation products.Use fresh, de-gassed solvents and consider adding an antioxidant to your sample if oxidation is suspected.
Contamination from vials, solvents, or the HPLC system.Run a blank injection of your solvent to check for system contamination. Use high-purity solvents and clean autosampler vials.
Poor peak shape (tailing or fronting) Secondary interactions with the HPLC column.Use a high-quality, end-capped C18 column. The addition of a small amount of an ion-pairing agent or adjusting the mobile phase pH can improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Retention time shifts Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.If retention times consistently shift, the column may need to be replaced.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples
  • Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

  • Lysis and Extraction: Homogenize the frozen sample in an ice-cold extraction buffer (e.g., 80% methanol (B129727), 20% water with 0.1% formic acid).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Immediately before analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: HPLC-MS/MS Analysis of this compound
  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MS/MS Transitions for this compound (hypothetical m/z, needs to be calculated based on exact mass):

    • Precursor ion (Q1): [M+H]⁺ of this compound

    • Product ion (Q3) for quantification: [M+H-507]⁺

    • Product ion (Q3) for confirmation: m/z 428

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis quenching 1. Quenching (Liquid Nitrogen) extraction 2. Lysis & Extraction (Cold Solvent) quenching->extraction centrifugation 3. Centrifugation (4°C) extraction->centrifugation drying 4. Drying (Nitrogen Stream) centrifugation->drying storage 5. Storage (-80°C) drying->storage reconstitution 6. Reconstitution storage->reconstitution hplc 7. HPLC Separation (C18 Column) reconstitution->hplc ms 8. MS/MS Detection (ESI+) hplc->ms data_analysis 9. Data Analysis ms->data_analysis

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_artifacts Potential Artifacts cluster_msms MS/MS Fragmentation hydrolysis 2-Tolylacetic Acid + CoA (Hydrolysis) oxidation Oxidized this compound (e.g., hydroxylation on the ring) parent This compound [M+H]+ parent->hydrolysis Degradation parent->oxidation Degradation fragment1 [M+H - 507]+ (Neutral Loss) parent->fragment1 -507 Da fragment2 m/z 428 (Adenosine-3',5'-diphosphate) parent->fragment2 metabolic_pathway cluster_activation Activation cluster_degradation Putative Degradation Pathway (based on Phenylacetyl-CoA) tolylacetic_acid 2-Tolylacetic Acid activation_step Acyl-CoA Synthetase tolylacetic_acid->activation_step tolylacetyl_coa This compound activation_step->tolylacetyl_coa epoxidation Ring Epoxidation tolylacetyl_coa->epoxidation ring_cleavage Hydrolytic Ring Cleavage epoxidation->ring_cleavage beta_oxidation Beta-Oxidation ring_cleavage->beta_oxidation tca_cycle TCA Cycle Intermediates beta_oxidation->tca_cycle

Technical Support Center: Enhancing Cellular Uptake of 2-Tolylacetyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the cellular uptake of 2-Tolylacetyl-CoA precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the delivery of these precursors into cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound precursors into cells?

The primary challenges stem from the inherent properties of the plasma membrane, which is selectively permeable. Precursors to this compound may face difficulties crossing this barrier due to factors such as size, charge, and hydrophilicity. Key challenges include poor membrane permeability, potential degradation by extracellular enzymes, and inefficient bioavailability at the target site.

Q2: What are the main strategies to enhance the cellular uptake of these precursors?

Several strategies can be employed to improve the delivery of this compound precursors into cells. These methods primarily involve the use of delivery vectors such as nanoparticles and cell-penetrating peptides (CPPs).[1][2][3] Nanoparticle-based systems, including liposomes and polymeric nanoparticles, can encapsulate the precursors, protecting them from degradation and facilitating their entry into cells.[1][4][5] CPPs are short peptides that can traverse the cell membrane and can be conjugated to the precursors to facilitate their direct translocation or endocytosis.[3][6][7]

Q3: How do nanoparticle-based delivery systems work?

Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, encapsulate the precursor molecules.[1][4] The small size of these nanoparticles allows them to be taken up by cells through various endocytic pathways.[1][8] The surface of these nanoparticles can also be functionalized with specific ligands to target them to particular cell types, enhancing the specificity of delivery.[9]

Q4: What are cell-penetrating peptides (CPPs) and how do they function?

Cell-penetrating peptides (CPPs) are short peptides, typically rich in basic amino acids, that can facilitate the cellular uptake of various molecular cargo, including small molecules and macromolecules.[3][6] They can be covalently or non-covalently complexed with the cargo.[10] The primary mechanisms of CPP-mediated uptake are direct translocation across the plasma membrane and endocytosis.[3][6][10]

Q5: Are there potential toxicity concerns with these delivery methods?

Yes, potential toxicity is a consideration. For nanoparticle-based systems, the materials used, particle size, and concentration can influence cytotoxicity. With CPPs, high concentrations can sometimes lead to membrane disruption and cell death.[6] It is crucial to perform thorough cytotoxicity assays to determine the optimal, non-toxic concentrations for any delivery system.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of Precursor

Symptoms:

  • Low intracellular concentration of this compound or its downstream metabolites.

  • Lack of expected biological effect in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient encapsulation in nanoparticles Optimize the encapsulation protocol. Vary the lipid or polymer composition, precursor-to-carrier ratio, and formulation method (e.g., sonication, extrusion).
Nanoparticle instability or aggregation Characterize nanoparticle size and stability using dynamic light scattering (DLS). If aggregation is observed, consider surface modification with PEG (PEGylation) to improve stability.
Ineffective CPP-precursor conjugation Verify the conjugation chemistry using techniques like mass spectrometry or HPLC. Optimize the reaction conditions (pH, temperature, reactant concentrations).
Incorrect CPP or nanoparticle concentration Perform a dose-response experiment to identify the optimal concentration that maximizes uptake without causing significant cytotoxicity.
Cell type-specific uptake mechanisms The efficiency of different uptake pathways can vary between cell lines. Test different delivery strategies (e.g., different types of nanoparticles or CPPs) to find the most effective one for your specific cell type.
Issue 2: High Cytotoxicity Observed

Symptoms:

  • Reduced cell viability in MTT, LDH, or similar assays.

  • Visible changes in cell morphology (e.g., rounding, detachment).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High concentration of delivery vehicle Reduce the concentration of the nanoparticles or CPPs used. Determine the maximum non-toxic concentration through a dose-response cytotoxicity assay.
Inherent toxicity of the nanoparticle material Test the cytotoxicity of the "empty" delivery vehicle (nanoparticles or CPPs alone) to distinguish its effect from that of the precursor. Consider using more biocompatible materials.
Contaminants in the preparation Ensure all reagents are sterile and of high purity. For nanoparticle preparations, remove any residual organic solvents or unreacted monomers through dialysis or purification columns.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for comparing the efficiency of different uptake enhancement methods.

Table 1: Comparison of Cellular Uptake Efficiency

Delivery MethodPrecursor Concentration (µM)Incubation Time (h)Intracellular Concentration (µM)Uptake Efficiency (%)
Free Precursor1040.5 ± 0.15
Liposomal Formulation1044.2 ± 0.542
PLGA Nanoparticles1045.8 ± 0.758
CPP-Conjugate (TAT)1047.1 ± 0.971
CPP-Conjugate (Penetratin)1046.5 ± 0.665

Table 2: Cytotoxicity of Delivery Systems

Delivery SystemConcentration (µg/mL)Incubation Time (h)Cell Viability (%)
Control (Untreated)024100
Liposomes (empty)1002495 ± 4
PLGA Nanoparticles (empty)1002492 ± 5
CPP (TAT)202488 ± 6
CPP (Penetratin)202490 ± 5

Experimental Protocols

Protocol 1: Encapsulation of this compound Precursor in Liposomes
  • Lipid Film Hydration:

    • Dissolve a mixture of phosphatidylcholine (PC) and cholesterol (e.g., in a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of the this compound precursor in a suitable buffer (e.g., PBS) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated precursor by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome (B1194612) size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated precursor concentration using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.

Protocol 2: Conjugation of this compound Precursor to a Cell-Penetrating Peptide (CPP)

This protocol assumes the precursor has a reactive group (e.g., a carboxyl or amino group) for conjugation.

  • Activation of Precursor (if it has a carboxyl group):

    • Dissolve the precursor in an anhydrous organic solvent (e.g., DMF).

    • Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) to activate the carboxyl group.

    • Stir the reaction at room temperature for several hours.

  • Conjugation to CPP:

    • Dissolve the CPP (which should have a free amine, like the N-terminus or a lysine (B10760008) side chain) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5).

    • Add the activated precursor solution to the CPP solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the CPP-precursor conjugate from unreacted components using reverse-phase HPLC or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Experimental_Workflow_Liposome_Encapsulation cluster_prep Preparation cluster_form Vesicle Formation cluster_purify Purification & Analysis start Dissolve Lipids & Precursor film Create Lipid Film start->film hydrate Hydrate with Precursor Solution film->hydrate size_reduction Sonication or Extrusion hydrate->size_reduction purify Remove Unencapsulated Precursor size_reduction->purify analyze Characterize Size & Encapsulation purify->analyze

Caption: Workflow for the encapsulation of this compound precursors in liposomes.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Intracellular Space NP Nanoparticle-Encapsulated Precursor Endosome Endosome NP->Endosome Endocytosis CPP CPP-Precursor Conjugate CPP->Endosome Endocytosis Cytosol Cytosol (Released Precursor) CPP->Cytosol Direct Translocation Endosome->Cytosol Endosomal Escape

Caption: Major cellular uptake pathways for nanoparticle and CPP-mediated delivery.

Troubleshooting_Logic Start Low Cellular Uptake? Check_Encapsulation Verify Encapsulation/ Conjugation Efficiency Start->Check_Encapsulation Yes Success Successful Uptake Start->Success No Optimize_Concentration Optimize Delivery Vehicle Concentration Check_Encapsulation->Optimize_Concentration Failure Re-evaluate Strategy Check_Encapsulation->Failure Inefficient Check_Toxicity Assess Cytotoxicity Optimize_Concentration->Check_Toxicity Reduce_Concentration Reduce Concentration/ Change Vehicle Check_Toxicity->Reduce_Concentration High Check_Toxicity->Success Low Reduce_Concentration->Optimize_Concentration

References

Reducing background noise in 2-Tolylacetyl-CoA enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and other common issues encountered during 2-Tolylacetyl-CoA enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background noise in this compound enzymatic assays?

High background noise in this compound enzymatic assays can stem from several sources:

  • Non-enzymatic hydrolysis of this compound: The thioester bond in this compound is susceptible to spontaneous hydrolysis, which releases Coenzyme A (CoA-SH).[1] This can be a significant source of background if the assay detects the free thiol group of CoA.

  • Contamination of reagents: Reagents, including the enzyme preparation, substrates, and buffers, may be contaminated with substances that interfere with the assay. This can include contaminating enzymes in crude extracts or fluorescent impurities in buffer components.[2]

  • Substrate instability: The substrate, 2-tolylacetate, or the co-substrate, Coenzyme A, may be unstable under the assay conditions, leading to non-enzymatic side reactions that produce a signal.

  • Interference from sample components: When using crude cell or tissue extracts, endogenous molecules can interfere with the assay. For example, some cell extracts have high levels of NADH oxidation which can interfere with coupled assays monitoring NADH consumption.[3]

  • Issues with coupled enzymes: In coupled assays, the coupling enzymes themselves may have low activity, be inhibited by components in the reaction mixture, or have broad substrate specificity that leads to side reactions.

Q2: How can I be sure that the signal I am measuring is specific to the enzymatic activity on this compound?

To ensure the measured signal is specific to the enzyme of interest, it is crucial to include proper controls in your experiment:[2]

  • No-enzyme control: A reaction mixture containing all components except for the primary enzyme. This will reveal the extent of background signal originating from non-enzymatic hydrolysis of the substrate or other interfering reactions.[2]

  • No-substrate control: A reaction with the enzyme but without 2-tolylacetate. This helps to identify any background signal generated by the enzyme preparation in the absence of its specific substrate.[2]

  • No-CoA control: A reaction with the enzyme and 2-tolylacetate but without Coenzyme A. This is important for identifying any activity that is independent of CoA.

  • Inhibitor control: Including a known inhibitor of the enzyme can help to differentiate between specific enzymatic activity and non-specific background. A significant reduction in signal in the presence of the inhibitor indicates that the assay is measuring the intended enzyme's activity.[2]

Q3: Can the buffer composition affect the background signal?

Yes, buffer components can significantly contribute to high background. For instance, certain buffers may contain impurities that fluoresce at the same wavelengths used in fluorometric assays.[4] Reducing agents like DTT, while often necessary for enzyme stability, can also interfere with certain detection methods, such as those that use maleimide-based probes.[1] It is essential to use high-purity reagents and to test different buffer compositions to find the one that provides the optimal signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Signal in the "No-Enzyme" Control

This indicates that the signal is being generated independently of your enzyme of interest.

Potential Cause Troubleshooting Steps
Non-enzymatic hydrolysis of this compound Optimize pH: Thioester stability is pH-dependent. Test a range of pH values to find the optimal balance between enzyme activity and substrate stability. Lower temperature: Reducing the assay temperature can decrease the rate of non-enzymatic hydrolysis.
Contaminated Reagents Use fresh, high-purity reagents. Prepare fresh buffers and substrate solutions. Test individual components for background signal generation.
Interfering substances in the sample If using crude extracts, consider partial purification of the enzyme to remove interfering small molecules.
Issue 2: High Background Signal in the "No-Substrate" Control

This suggests that the enzyme preparation itself is contributing to the background signal.

Potential Cause Troubleshooting Steps
Contaminating enzymes in the enzyme preparation Purify the enzyme further using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Intrinsic fluorescence of the enzyme If using a fluorescence-based assay, measure the fluorescence of the enzyme alone and subtract it from the experimental values. Consider using a different detection method if the intrinsic fluorescence is too high.
Issue 3: Low Signal-to-Noise Ratio

This occurs when the specific enzymatic signal is weak compared to the background noise.

Potential Cause Troubleshooting Steps
Suboptimal enzyme or substrate concentrations Titrate the enzyme and substrate concentrations to find the optimal range that maximizes the specific signal while minimizing background.
Suboptimal assay conditions Optimize pH, temperature, and buffer components to enhance enzyme activity.
Inefficient coupling enzyme activity (in coupled assays) Ensure the coupling enzymes are not rate-limiting by increasing their concentration. Confirm that the coupling enzymes are active under your assay conditions.
Inappropriate detection method For low activity enzymes, a more sensitive detection method (e.g., fluorescence or luminescence) may be required over a colorimetric assay.

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for this compound Synthetase

This protocol is a general method for measuring the activity of an acyl-CoA synthetase that acts on 2-tolylacetate. It is based on a coupled enzyme system that links the formation of this compound to the production of a chromogenic product. This specific example uses acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂), and horseradish peroxidase (HRP) to catalyze the oxidation of a chromogenic substrate.

Principle:

  • 2-Tolylacetate + CoA + ATP --(this compound Synthetase)--> This compound + AMP + PPi

  • This compound + O₂ --(Acyl-CoA Oxidase)--> 2-(2-Tolyl)enoyl-CoA + H₂O₂

  • H₂O₂ + Chromogenic Substrate (e.g., ABTS) --(Horseradish Peroxidase)--> Oxidized Chromogenic Substrate (Colored)

The rate of color formation is proportional to the rate of this compound synthesis and can be monitored spectrophotometrically.

Reaction Components and Final Concentrations:

Component Stock Concentration Volume for 100 µL reaction Final Concentration
Tris-HCl (pH 8.0)1 M10 µL100 mM
MgCl₂1 M1 µL10 mM
ATP100 mM1 µL1 mM
Coenzyme A10 mM1 µL0.1 mM
2-Tolylacetate100 mM1 µL1 mM
Acyl-CoA Oxidase10 U/mL2 µL0.2 U/mL
Horseradish Peroxidase (HRP)100 U/mL1 µL1 U/mL
ABTS10 mM5 µL0.5 mM
Enzyme Sample-10 µL-
Nuclease-free water-to 100 µL-

Assay Procedure:

  • Prepare a master mix containing buffer, MgCl₂, ATP, CoA, acyl-CoA oxidase, HRP, and ABTS.

  • Add the master mix to the wells of a 96-well plate.

  • Add the enzyme sample to the appropriate wells.

  • Initiate the reaction by adding 2-tolylacetate.

  • Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature.

  • Monitor the increase in absorbance at the optimal wavelength for the oxidized chromogenic substrate (e.g., 405 nm for ABTS) over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthetase Assay reagent_prep Reagent Preparation (Buffer, Substrates, Enzymes) master_mix Master Mix Assembly reagent_prep->master_mix plate_setup Plate Setup (Master Mix + Enzyme) master_mix->plate_setup reaction_init Reaction Initiation (Add 2-Tolylacetate) plate_setup->reaction_init data_acq Data Acquisition (Spectrophotometric Reading) reaction_init->data_acq data_analysis Data Analysis (Calculate Initial Rates) data_acq->data_analysis

Caption: Workflow for the coupled enzymatic assay.

troubleshooting_logic Troubleshooting High Background Noise start High Background Noise Observed check_no_enzyme Check 'No-Enzyme' Control start->check_no_enzyme high_no_enzyme High Signal in 'No-Enzyme' Control? check_no_enzyme->high_no_enzyme cause_hydrolysis Potential Cause: Non-enzymatic Hydrolysis or Reagent Contamination high_no_enzyme->cause_hydrolysis Yes check_no_substrate Check 'No-Substrate' Control high_no_enzyme->check_no_substrate No solution_hydrolysis Solution: Optimize pH/Temp, Use Fresh Reagents cause_hydrolysis->solution_hydrolysis high_no_substrate High Signal in 'No-Substrate' Control? check_no_substrate->high_no_substrate cause_enzyme_prep Potential Cause: Contaminating Enzymes in Enzyme Prep high_no_substrate->cause_enzyme_prep Yes low_sn Low Signal-to-Noise Ratio high_no_substrate->low_sn No solution_enzyme_prep Solution: Purify Enzyme cause_enzyme_prep->solution_enzyme_prep solution_low_sn Solution: Optimize Concentrations, Assay Conditions, or Detection Method low_sn->solution_low_sn

Caption: A logical guide for troubleshooting high background noise.

signaling_pathway Coupled Assay Signaling Pathway sub_2TA 2-Tolylacetate enzyme_synthetase This compound Synthetase sub_2TA->enzyme_synthetase sub_CoA CoA sub_CoA->enzyme_synthetase sub_ATP ATP sub_ATP->enzyme_synthetase prod_2TACoA This compound enzyme_synthetase->prod_2TACoA prod_AMP_PPi AMP + PPi enzyme_synthetase->prod_AMP_PPi enzyme_oxidase Acyl-CoA Oxidase prod_2TACoA->enzyme_oxidase sub_O2 O₂ sub_O2->enzyme_oxidase prod_enoylCoA 2-(2-Tolyl)enoyl-CoA enzyme_oxidase->prod_enoylCoA prod_H2O2 H₂O₂ enzyme_oxidase->prod_H2O2 enzyme_HRP HRP prod_H2O2->enzyme_HRP sub_chromogen Chromogenic Substrate sub_chromogen->enzyme_HRP prod_colored Colored Product (Detectable Signal) enzyme_HRP->prod_colored

Caption: The signaling pathway of the coupled assay.

References

Technical Support Center: Refinement of 2-Tolylacetyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction and refinement of 2-Tolylacetyl-CoA from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Question/Issue Possible Causes Recommended Solutions
Q1: Why is the recovery of this compound consistently low? 1. Incomplete Cell Lysis: The extraction solvent may not be efficiently disrupting the cells, leaving the target analyte trapped. 2. Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation.[1] 3. Suboptimal Solid-Phase Extraction (SPE) Protocol: The chosen sorbent, loading conditions, wash steps, or elution solvent may be inappropriate for the hydrophobic and aromatic nature of this compound.[2][3] 4. Precipitation of Analyte: this compound may be precipitating with proteins or other macromolecules during sample preparation.1. Optimize Lysis: Ensure thorough homogenization or sonication. For microbial sources, consider enzymatic lysis (e.g., lysozyme (B549824) for bacteria) prior to solvent extraction. 2. Minimize Degradation: Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use fresh, ice-cold solvents. Consider the use of protease and phosphatase inhibitors in your lysis buffer. 3. Refine SPE Method:     - Sorbent Choice: Use a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) suitable for aromatic compounds.[4]     - Loading Conditions: Ensure the pH of the sample is adjusted to maintain the stability of the CoA ester.     - Wash Step: Use a weak organic solvent (e.g., 5-10% methanol (B129727) in water) to remove polar impurities without eluting the target compound.[5]     - Elution Solvent: A stronger organic solvent like acetonitrile (B52724) or methanol will be required for elution.[6] 4. Improve Solubilization: Ensure the initial extraction solvent is sufficiently strong to solubilize this compound and prevent co-precipitation.
Q2: The final extract contains significant impurities. How can I improve the purity? 1. Ineffective Wash Steps in SPE: The wash solvent may be too weak to remove interfering compounds from the sorbent. 2. Matrix Effects: Co-eluting matrix components can interfere with analysis, especially in LC-MS.[7][8] 3. Inappropriate SPE Sorbent: The chosen sorbent may have a low selectivity for this compound over other matrix components.1. Optimize Wash Solvent: Gradually increase the organic solvent concentration in your wash step to find a balance between removing impurities and retaining your analyte.[9] 2. Pre-Extraction Cleanup: For very complex matrices, consider a liquid-liquid extraction (LLE) or protein precipitation step before SPE. 3. Alternative Sorbent: If purity issues persist, consider a different type of sorbent. For example, if currently using C18, a polymeric sorbent might offer different selectivity.
Q3: My results are not reproducible. What could be the cause? 1. Inconsistent Sample Handling: Variations in time, temperature, or solvent volumes can lead to variability. 2. SPE Cartridge Variability: Inconsistent packing or overloading of the SPE cartridges can affect performance.[10] 3. Instrumental Variability: Issues with the analytical instrument (e.g., HPLC, LC-MS) can lead to inconsistent results.[3]1. Standardize Protocol: Adhere strictly to a standardized protocol for all samples. 2. Quality Control SPE: Ensure SPE cartridges are from a reliable source and are not overloaded. Follow the manufacturer's guidelines for sample loading capacity.[10] 3. Instrument Check: Verify the performance of your analytical instrument by running standards before and during your sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solid-phase extraction (SPE) sorbent for this compound?

Due to the aromatic and moderately hydrophobic nature of the tolyl group, a reversed-phase sorbent is recommended. C18 and C8 are suitable choices, with C18 providing stronger hydrophobic retention. Polymeric sorbents, such as those based on styrene-divinylbenzene, can also offer excellent retention for aromatic compounds.[4]

Q2: How can I prevent the degradation of this compound during extraction?

Acyl-CoAs are sensitive to both enzymatic and pH-mediated hydrolysis. To minimize degradation, it is crucial to work at low temperatures (0-4°C) and to process samples as quickly as possible.[1] For extractions from biological matrices, the immediate addition of an acidic quenching solution or a solvent like acetonitrile can help to precipitate enzymes and halt metabolic activity.

Q3: Can I use liquid-liquid extraction (LLE) for this compound?

Yes, LLE can be a viable initial cleanup step, particularly for removing highly nonpolar lipids from a complex matrix. A common approach involves partitioning the aqueous sample lysate against a nonpolar organic solvent like hexane (B92381) or petroleum ether. However, for achieving high purity, LLE is often followed by a more selective technique like SPE.[11]

Q4: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar aromatic acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) that is not naturally present in the sample can be used.[1]

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the specific compound, the complexity of the matrix, and the extraction method employed. The following table provides a summary of reported recovery rates for various acyl-CoAs and related compounds to serve as a general benchmark.

Analyte ClassMatrixExtraction MethodTypical Recovery Rate
Aromatic CoA EstersEnzymatic Synthesis MixtureSolid-Phase ExtractionUp to 80%
Long-Chain Acyl-CoAsRat TissueSolid-Phase Extraction70-80%[10]
Polycyclic Aromatic HydrocarbonsWaterSolid-Phase Extraction71.4 - 95.2%[5]
Short-Chain Acyl-CoAsHEK 293FT CellsSSA Precipitation (No SPE)59 - >100%[12]
Phenolic CompoundsHoneySolid-Phase Extraction (Oasis HLB)>90% (for most analytes)[13]
Volatile Aromatic CompoundsRose WaterSolid-Phase Extraction>95%[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from a Bacterial Cell Lysate

This protocol is adapted from established methods for the extraction of aromatic and other acyl-CoAs.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0, with protease inhibitors)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), HPLC grade

  • Deionized Water, HPLC grade

  • Formic Acid (FA)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Vacuum manifold for SPE

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice. Perform 3-4 cycles of 30-second bursts with 30-second cooling intervals.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Precipitation & Extraction:

    • Add 2 volumes of ice-cold acetonitrile to the supernatant.

    • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the this compound.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water through the cartridge. Do not let the sorbent dry out.

    • Equilibration: Equilibrate the cartridge with 2 mL of deionized water containing 0.1% formic acid.

    • Sample Loading: Load the supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water (with 0.1% formic acid) to remove polar impurities.

    • Elution: Elute the this compound from the cartridge with 1.5 mL of 80% acetonitrile in deionized water (with 0.1% formic acid) into a clean collection tube.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis by HPLC or LC-MS.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Bacterial Cell Pellet Lysis Cell Lysis (Sonication in Buffer) Start->Lysis Centrifuge1 Centrifugation (14,000 x g) Lysis->Centrifuge1 Precipitation Protein Precipitation (Acetonitrile) Centrifuge1->Precipitation Centrifuge2 Centrifugation (14,000 x g) Precipitation->Centrifuge2 Supernatant Collect Supernatant (Crude Extract) Centrifuge2->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Methanol, Water) Equilibrate 2. Equilibrate Cartridge (0.1% FA in Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (80% Acetonitrile) Wash->Elute Dry Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute Dry->Reconstitute End HPLC or LC-MS Analysis Reconstitute->End

Caption: Experimental workflow for the extraction of this compound.

Troubleshooting_Low_Recovery cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Recovery of This compound CheckLoad Analyte in Load Flow-through? Start->CheckLoad CheckWash Analyte in Wash Fraction? CheckLoad->CheckWash No Sol_Load Increase Sorbent Mass Use Weaker Sample Solvent Check pH CheckLoad->Sol_Load Yes CheckElution Analyte Retained on Cartridge? CheckWash->CheckElution No Sol_Wash Decrease Wash Solvent Strength CheckWash->Sol_Wash Yes Sol_Elute Increase Elution Solvent Strength Use Stronger Elution Solvent CheckElution->Sol_Elute Yes

Caption: Troubleshooting workflow for low recovery in SPE.

References

Technical Support Center: 2-Tolylacetyl-CoA Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the inhibitory effects of 2-Tolylacetyl-CoA on enzyme activity. The information is tailored for scientists in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is not showing any enzyme inhibition. What are the initial checks I should perform?

A: A lack of inhibition can stem from several factors. Begin by verifying the concentration and purity of your this compound stock. Ensure that all reagents, buffers, and the enzyme are prepared correctly and are active. It is also crucial to confirm that the assay conditions, such as pH and temperature, are optimal for your target enzyme.[1][2]

Q2: How can I address the poor solubility of this compound in my aqueous assay buffer?

A: Poor solubility is a common issue with hydrophobic compounds.[1][2] To improve solubility, you can dissolve the this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into the assay buffer.[1][2] It is essential to visually inspect the stock solution for any precipitation. Additionally, you should perform a vehicle control experiment to test the tolerance of your enzyme to the final concentration of the organic solvent, as high concentrations can inhibit enzyme activity.[1]

Q3: What are the essential controls to include in my enzyme inhibition assay?

A: To ensure the validity of your results, every inhibition assay should include the following controls[1]:

  • No-Inhibitor Control (Vehicle Control): This contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used for the inhibitor. This control represents 100% enzyme activity.

  • No-Enzyme Control: This includes the substrate and inhibitor (or vehicle) but not the enzyme. This helps to measure any non-enzymatic substrate degradation.

  • Positive Control Inhibitor: If available, use a known inhibitor for your target enzyme to confirm that the assay is sensitive to inhibition.

Q4: I'm observing inconsistent results between experiments. What could be the cause?

A: Inconsistent results can arise from several sources. Enzyme instability is a primary concern; ensure your enzyme has been stored correctly and is active.[1] Use an enzyme concentration that produces a linear reaction rate over the course of your measurement.[1] Pipetting errors, especially with small volumes, can also lead to variability. Use calibrated pipettes and avoid pipetting very small volumes.[3] Finally, ensure all components are thoroughly thawed and mixed before use.[3]

Troubleshooting Guides

Guide 1: No Inhibition Observed

If you do not observe any inhibition by this compound, follow this troubleshooting workflow:

G Start No Inhibition Observed Check_Inhibitor Verify Inhibitor Concentration & Purity Start->Check_Inhibitor Check_Solubility Assess Inhibitor Solubility Check_Inhibitor->Check_Solubility Check_Enzyme Confirm Enzyme Activity Check_Solubility->Check_Enzyme Check_Assay Review Assay Conditions (pH, Temp) Check_Enzyme->Check_Assay Check_Controls Evaluate Controls (Vehicle, Positive) Check_Assay->Check_Controls Result_OK Problem Resolved Check_Controls->Result_OK

Troubleshooting workflow for absence of enzyme inhibition.

Guide 2: High Background Signal

A high background signal can mask true inhibition. Use this guide to diagnose the issue:

G Start High Background Signal Check_No_Enzyme Analyze 'No-Enzyme' Control Start->Check_No_Enzyme Check_Substrate Investigate Substrate Stability Check_No_Enzyme->Check_Substrate Check_Buffer Examine Buffer Components for Interference Check_Substrate->Check_Buffer Check_Reader Verify Plate Reader Settings Check_Buffer->Check_Reader Result_OK Problem Resolved Check_Reader->Result_OK

Troubleshooting workflow for high background signal in an enzyme assay.

Data Presentation

Table 1: Hypothetical Inhibition of Acyl-CoA Dehydrogenase by this compound
This compound (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
125.6 ± 3.4
1078.9 ± 5.1
10095.3 ± 2.8
Table 2: Hypothetical Kinetic Parameters for Thiolase Inhibition by this compound
InhibitorKi (µM)Inhibition Type
This compound15.3Competitive
Known Inhibitor A2.1Competitive
Known Inhibitor B8.7Non-competitive

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Inhibition Assay

This protocol is adapted from the anaerobic ETF fluorescence reduction assay, a standard method for measuring ACAD activity.[4][5]

Materials:

  • Purified ACAD enzyme

  • Recombinant Electron Transfer Flavoprotein (ETF)

  • This compound (inhibitor)

  • Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Anaerobic assay buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, catalase)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, prepare reaction mixtures containing the assay buffer, ETF, and the oxygen scavenging system.

  • Add varying concentrations of this compound or vehicle to the wells.

  • Add the ACAD enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the decrease in ETF fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 495 nm).

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

Protocol 2: Thiolase Inhibition Assay

This protocol utilizes a coupled enzyme assay to spectrophotometrically measure thiolase activity.[6]

Materials:

  • Purified thiolase enzyme

  • This compound (inhibitor)

  • Acetoacetyl-CoA (substrate)

  • CoA

  • Malate

  • NAD+

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • Assay buffer (e.g., 175 mM Tris-HCl, pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CoA, malate, NAD+, MDH, and CS.

  • Add varying concentrations of this compound or vehicle to the reaction mixture.

  • Add the thiolase enzyme and incubate.

  • Initiate the reaction by adding acetoacetyl-CoA.

  • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the percent inhibition.

Signaling Pathways and Workflows

Potential Mechanism of Acyl-CoA Dehydrogenase Inhibition

This compound, as an analog of natural acyl-CoA substrates, may act as a competitive inhibitor of ACADs.

G cluster_enzyme ACAD Active Site Enzyme Acyl-CoA Dehydrogenase (ACAD) Product Enoyl-CoA (Product) Enzyme->Product Catalyzes Reaction No_Product No Reaction Substrate Acyl-CoA (Substrate) Substrate->Enzyme Binds to Active Site Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively Binds to Active Site

Competitive inhibition of ACAD by this compound.

General Workflow for IC50 Determination

The following workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

G Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor Dilutions Start->Prepare_Reagents Run_Assay Perform Enzyme Assay with Varying Inhibitor Concentrations Prepare_Reagents->Run_Assay Measure_Activity Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Run_Assay->Measure_Activity Calculate_Inhibition Calculate % Inhibition Relative to Control Measure_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 End End Determine_IC50->End

Experimental workflow for determining the IC50 value.

References

Validation & Comparative

A Comparative Analysis of 2-Tolylacetyl-CoA and Phenylacetyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Tolylacetyl-CoA and phenylacetyl-CoA as substrates for key enzymes involved in their metabolism. While extensive experimental data is available for phenylacetyl-CoA, a direct quantitative comparison with this compound is challenging due to a lack of specific studies on the latter. This document summarizes the known quantitative data for phenylacetyl-CoA, outlines relevant experimental protocols, and offers a qualitative assessment of this compound based on established enzyme specificities.

Introduction

Phenylacetyl-CoA is a critical intermediate in the metabolism of phenylalanine and other aromatic compounds. Its enzymatic conversions are well-characterized, particularly its role as a precursor in antibiotic biosynthesis and as a substrate for various acyl-CoA ligases and acyltransferases. This compound, a structural analog of phenylacetyl-CoA with a methyl group on the phenyl ring, is of interest for its potential to modulate these enzymatic pathways, either as an alternative substrate or as a competitive inhibitor. Understanding the comparative enzymatic processing of these two molecules is crucial for applications in metabolic engineering, drug design, and biocatalysis.

Quantitative Data Comparison

Table 1: Kinetic Parameters for Enzymes Acting on Phenylacetic Acid and Phenylacetyl-CoA Analogs

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Source(s)
Phenylacetate-CoA Ligase (Azoarcus evansii)Phenylacetate144840[1][2]
Phenylacetate-CoA Ligase (Thermus thermophilus)Phenylacetate5024-[3]
Penicillin G Acylase (Escherichia coli)Penicillin G (contains phenylacetyl group)9,000 - 11,000--

Note: The Vmax for Phenylacetate-CoA Ligase from Azoarcus evansii was achieved after 117-fold purification.[2] The kinetic parameters for Penicillin G Acylase are for the hydrolysis of the phenylacetyl group from benzylpenicillin (Penicillin G).

Discussion of Substrate Specificity and Predicted Performance of this compound

Phenylacetate-CoA Ligase: This enzyme demonstrates high specificity for phenylacetate.[2][3] The active site is likely tailored to the precise dimensions and electronic properties of the phenyl ring. The introduction of a methyl group at the 2-position of the phenyl ring in 2-tolylacetic acid would increase steric hindrance. This steric bulk may interfere with the optimal binding of the substrate within the enzyme's active site, potentially leading to a higher Km (lower binding affinity) and a lower Vmax (reduced catalytic rate) compared to phenylacetic acid.

Penicillin G Acylase: This enzyme is known to have a preference for hydrophobic acyl groups.[4] The binding pocket contains hydrophobic residues that interact with the acyl moiety of the substrate. The addition of a methyl group to the phenyl ring of phenylacetyl-CoA to form this compound would increase its hydrophobicity. This could potentially lead to a stronger interaction with the hydrophobic binding pocket of penicillin G acylase. However, the position of the methyl group (ortho) could also introduce steric clashes that might hinder proper orientation for catalysis. Therefore, without experimental data, it is difficult to definitively predict whether this compound would be a better or worse substrate than phenylacetyl-CoA for this enzyme.

Experimental Protocols

Synthesis of Acyl-CoA Thioesters

A general method for the chemical synthesis of acyl-CoA thioesters involves the activation of the corresponding carboxylic acid (e.g., 2-tolylacetic acid) and subsequent reaction with coenzyme A. One common method utilizes N-hydroxysuccinimide (NHS) esters.

Protocol for the Synthesis of this compound (Hypothetical, based on general methods for other fatty acyl-CoAs):

  • Activation of 2-Tolylacetic Acid:

    • Dissolve 2-tolylacetic acid in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

    • Add an equimolar amount of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for several hours to form the 2-tolylacetic acid-NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the 2-tolylacetic acid-NHS ester in a suitable solvent such as a mixture of isopropanol (B130326) and aqueous sodium bicarbonate buffer (pH ~8.0).

    • Add a solution of coenzyme A (lithium salt) in the same buffer.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the formation of this compound by reverse-phase high-performance liquid chromatography (HPLC).

  • Purification:

    • Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the purified product.

Enzymatic Assay for Acyl-CoA Synthetase Activity

The activity of acyl-CoA synthetases, such as phenylacetate-CoA ligase, can be measured using a coupled spectrophotometric assay.[1] This assay links the formation of AMP from the ligase reaction to the oxidation of NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.8)

    • ATP

    • Phosphoenolpyruvate

    • MgCl2

    • KCl

    • Dithiothreitol (DTT)

    • Myokinase

    • Pyruvate kinase

    • Lactate dehydrogenase

    • NADH

    • Coenzyme A

  • Initiation of Reaction:

    • Add the enzyme preparation (cell-free extract or purified enzyme) to the reaction mixture.

    • Start the reaction by adding the substrate (e.g., 2-tolylacetic acid or phenylacetic acid).

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Visualizations

Experimental Workflow for Acyl-CoA Synthesis and Enzymatic Assay

experimental_workflow cluster_synthesis Synthesis of Acyl-CoA cluster_assay Enzymatic Assay start_synth 2-Tolylacetic Acid / Phenylacetic Acid activation Activation (e.g., with NHS/DCC) start_synth->activation activated_acid Activated Acyl-NHS Ester activation->activated_acid thioesterification Thioesterification activated_acid->thioesterification coa Coenzyme A coa->thioesterification acyl_coa This compound / Phenylacetyl-CoA thioesterification->acyl_coa purification Purification (HPLC) acyl_coa->purification final_product Purified Acyl-CoA purification->final_product start_assay Purified Acyl-CoA spectrophotometer Spectrophotometric Measurement (340 nm) start_assay->spectrophotometer enzyme Enzyme (e.g., Acyl-CoA Ligase) enzyme->spectrophotometer reaction_mixture Coupled Reaction Mixture (ATP, PEP, NADH, etc.) reaction_mixture->spectrophotometer data_analysis Data Analysis (Kinetic Parameters) spectrophotometer->data_analysis

Caption: Workflow for the synthesis and enzymatic analysis of acyl-CoA substrates.

Phenylacetate Catabolic Pathway

phenylacetate_pathway phenylacetate Phenylacetate pacl Phenylacetate-CoA Ligase (PaaK) phenylacetate->pacl ATP, CoA AMP, PPi phenylacetyl_coa Phenylacetyl-CoA pacl->phenylacetyl_coa paa_monooxygenase Phenylacetyl-CoA Monooxygenase Complex (PaaABC(D)E) phenylacetyl_coa->paa_monooxygenase O2, NADPH NADP+, H2O epoxide 1,2-Epoxyphenylacetyl-CoA paa_monooxygenase->epoxide paag Isomerase (PaaG) epoxide->paag oxepin_coa Oxepin-CoA paag->oxepin_coa paaz Hydrolase/Dehydrogenase (PaaZ) oxepin_coa->paaz beta_oxidation β-Oxidation-like Steps paaz->beta_oxidation central_metabolism Central Metabolism (Succinyl-CoA + Acetyl-CoA) beta_oxidation->central_metabolism

References

Comparative Analysis of Acyl-CoA Synthetases for 2-Tolylacetic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on acyl-CoA synthetases (ACS) for 2-tolylacetic acid are not extensively documented in publicly available literature, a comparative analysis of enzymes active on the structurally analogous substrate, phenylacetic acid (PAA), can provide valuable insights for enzyme selection and development. Phenylacetyl-CoA ligases (PA-CoA ligases), a subclass of acyl-CoA synthetases, are responsible for the activation of PAA in various metabolic pathways. This guide provides a comparative overview of characterized PA-CoA ligases from different microbial sources, their kinetic properties with PAA, and detailed experimental protocols to facilitate their evaluation with 2-tolylacetic acid.

Data Presentation: Kinetic Parameters of Phenylacetate-CoA Ligases

The following table summarizes the kinetic parameters of several phenylacetate-CoA ligases for the substrate phenylacetic acid. These enzymes represent potential candidates for the activation of 2-tolylacetic acid due to substrate similarity.

Enzyme SourceGeneSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)
Pseudomonas putida UphaEPhenylacetic Acid16,500[1]N/AN/A8.2[1]30[1]
Azoarcus evansiipaaKPhenylacetic Acid14[2]48[2]40[2]8.0-8.5[2]N/A
Thermus thermophilus HB27paaKPhenylacetic Acid50[3]24[3]N/AN/A75[3]
Penicillium chrysogenumphlPhenylacetic AcidN/AN/AN/AN/AN/A

Note: The catalytic efficiency (kcat/Km) for Phenylacetate-CoA ligase from Penicillium chrysogenum with PAA was reported as 0.23 ± 0.06 mM-1s-1.[4][5] N/A indicates that the data was not available in the cited literature.

Experimental Protocols

A generalized methodology for the expression, purification, and activity assay of acyl-CoA synthetases is described below, based on protocols reported for phenylacetate-CoA ligases.[1][2][3][6] This protocol can be adapted for the screening and characterization of these enzymes with 2-tolylacetic acid.

Heterologous Expression and Purification of Acyl-CoA Synthetase
  • Gene Cloning and Expression Vector Construction: The gene encoding the acyl-CoA synthetase of interest (e.g., paaK or phaE) is amplified via PCR and cloned into a suitable expression vector, often containing a purification tag such as a His-tag or a maltose-binding protein (MBP) tag.

  • Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) during the exponential growth phase.

  • Cell Lysis and Crude Extract Preparation: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and disrupted by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear cell-free extract.

  • Affinity Chromatography: The tagged acyl-CoA synthetase is purified from the cell-free extract using an appropriate affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins or amylose (B160209) resin for MBP-tagged proteins). The protein is eluted using a gradient of an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins or maltose (B56501) for MBP-tagged proteins).

  • Protein Purity and Concentration: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

Acyl-CoA Synthetase Activity Assay

The activity of acyl-CoA synthetases can be determined using a variety of methods, including spectrophotometric assays that monitor the consumption of ATP or the formation of the acyl-CoA product. A common method is the hydroxamate assay, which is an endpoint assay. A continuous spectrophotometric assay can also be employed by coupling the release of pyrophosphate (PPi) to the oxidation of NADH.

Hydroxamate Assay Method [6]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the carboxylic acid substrate (e.g., 2-tolylacetic acid), ATP, coenzyme A (CoA), and MgCl2.

  • Enzyme Reaction: Initiate the reaction by adding the purified acyl-CoA synthetase to the reaction mixture and incubate at the optimal temperature for a defined period.

  • Quenching and Hydroxamate Formation: Stop the reaction by adding an acidic solution of hydroxylamine. This converts the formed acyl-CoA to the corresponding acyl-hydroxamate.

  • Color Development: Add a solution of ferric chloride (FeCl3) in hydrochloric acid. The ferric ions form a colored complex with the acyl-hydroxamate.

  • Spectrophotometric Measurement: Measure the absorbance of the colored complex at a specific wavelength (typically around 540 nm).

  • Quantification: Determine the amount of acyl-hydroxamate formed by comparing the absorbance to a standard curve generated with a known concentration of an acyl-hydroxamate.

Coupled Spectrophotometric Assay

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.2), the carboxylic acid substrate, ATP, CoA, MgCl2, inorganic pyrophosphatase, α-ketoglutarate, NADH, and glutamate (B1630785) dehydrogenase.

  • Enzyme Reaction: Initiate the reaction by adding the purified acyl-CoA synthetase.

  • Monitoring NADH Oxidation: The pyrophosphate (PPi) produced in the acyl-CoA synthetase reaction is hydrolyzed to two molecules of inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The subsequent reactions catalyzed by glutamate dehydrogenase lead to the oxidation of NADH to NAD+.

  • Spectrophotometric Measurement: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation of Activity: The rate of the reaction is calculated from the rate of change in absorbance using the molar extinction coefficient of NADH.

Mandatory Visualization

Acyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_products Products 2-Tolylacetic_Acid 2-Tolylacetic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Tolylacetic_Acid->Acyl_CoA_Synthetase + ATP ATP ATP->Acyl_CoA_Synthetase + CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase + 2-Tolylacetyl_CoA 2-Tolylacetyl-CoA AMP AMP PPi PPi Acyl_CoA_Synthetase->2-Tolylacetyl_CoA + Acyl_CoA_Synthetase->AMP + Acyl_CoA_Synthetase->PPi +

Caption: General reaction catalyzed by an acyl-CoA synthetase.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay A Gene Cloning B Heterologous Expression in E. coli A->B C Cell Lysis B->C D Affinity Chromatography C->D E Purity & Concentration Analysis (SDS-PAGE, Bradford) D->E F Prepare Reaction Mixture (Substrate, ATP, CoA, MgCl2) E->F Purified Enzyme G Initiate Reaction with Purified Enzyme F->G H Incubate at Optimal Temperature G->H I Stop Reaction & Develop Signal (e.g., Hydroxamate formation) H->I J Spectrophotometric Measurement I->J K Data Analysis & Kinetic Parameter Calculation J->K

Caption: Experimental workflow for acyl-CoA synthetase characterization.

References

2-Tolylacetyl-CoA vs. Benzoyl-CoA: A Comparative Guide for Precursor Selection in Biochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences between structurally similar metabolic precursors is paramount for pathway engineering, drug design, and synthetic biology. This guide provides a detailed comparison of 2-Tolylacetyl-CoA and Benzoyl-CoA, focusing on their roles as precursors in specific enzymatic reactions. While direct comparative experimental data for this compound is limited, this guide leverages established knowledge of related pathways to provide a comprehensive analysis.

Introduction

Benzoyl-CoA is a well-established central intermediate in the anaerobic degradation of a wide range of aromatic compounds.[1][2][3] Its metabolic pathway is extensively studied, involving key enzymes such as benzoate-CoA ligase for its formation and benzoyl-CoA reductase for its dearomatization. This compound, on the other hand, is the coenzyme A thioester of 2-tolylacetic acid. Its metabolic fate is less characterized but is presumed to follow a pathway analogous to that of phenylacetyl-CoA, a structurally similar compound. This guide will explore the enzymatic activation of the parent acids and the subsequent metabolic pathways, highlighting the substrate specificities of key enzymes to infer the potential of this compound as a precursor compared to the well-documented role of benzoyl-CoA.

I. Enzymatic Activation: Formation of CoA Thioesters

The initial step in the metabolism of both 2-tolylacetic acid and benzoic acid is their activation to the corresponding CoA thioesters. This reaction is catalyzed by a class of enzymes known as aryl-CoA ligases or, more specifically, benzoate-CoA ligases and phenylacetate-CoA ligases.

Experimental Protocol: Assay for Aryl-CoA Ligase Activity

A common method to determine the activity and substrate specificity of aryl-CoA ligases is a spectrophotometric assay. The assay measures the rate of AMP and PPi formation, which is coupled to the oxidation of NADH.

Materials:

  • Purified aryl-CoA ligase

  • Substrate (e.g., 2-tolylacetic acid, benzoic acid, phenylacetic acid)

  • Coenzyme A (CoA)

  • ATP

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • Phosphoenolpyruvate

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing all components except the substrate in a cuvette.

  • Incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate (e.g., 2-tolylacetic acid or benzoic acid).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Data Presentation: Substrate Specificity of Aryl-CoA Ligases

The following table summarizes the kinetic parameters of a characterized phenylacetate-CoA ligase from Azoarcus evansii, which is expected to have activity towards 2-tolylacetate due to structural similarity. For comparison, kinetic data for a benzoate-CoA ligase are also presented.

EnzymeSubstrateApparent Km (µM)Vmax (µmol min-1 mg-1)Reference
Phenylacetate-CoA Ligase (A. evansii)Phenylacetate (B1230308)1448[4][5]
Phenylacetate-CoA Ligase (A. evansii)4-HydroxyphenylacetateLow Activity-[4][5]
Phenylacetate-CoA Ligase (A. evansii)BenzoateNo Activity-[4][5]
Benzoate-CoA Ligase (Thauera aromatica)Benzoate15-[6]

Inference for this compound: Based on the high specificity of phenylacetate-CoA ligases for phenylacetate and its derivatives, it is highly probable that 2-tolylacetic acid can be activated to this compound by a phenylacetate-CoA ligase.[4][5] However, the efficiency of this reaction relative to phenylacetate would require direct experimental determination.

II. Downstream Metabolic Pathways: A Tale of Two Scaffolds

Once formed, this compound and benzoyl-CoA are directed into distinct catabolic pathways. The fundamental difference in their chemical structures—the presence of a methylene (B1212753) group between the aromatic ring and the carbonyl-CoA in this compound—dictates the enzymatic machinery required for their degradation.

The Benzoyl-CoA Pathway: Reductive Dearomatization

Benzoyl-CoA is channeled into the benzoyl-CoA pathway, a central route for the anaerobic degradation of aromatic compounds.[1][2][3] The key initial step is the ATP-dependent reduction of the aromatic ring by benzoyl-CoA reductase.

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA Benzoyl-CoA Reductase (ATP-dependent) Downstream_Metabolism Downstream Metabolism (β-oxidation like steps) Cyclohex_1_5_diene_1_carbonyl_CoA->Downstream_Metabolism

Caption: The initial step of the anaerobic benzoyl-CoA degradation pathway.

Experimental Protocol: Benzoyl-CoA Reductase Assay

The activity of the oxygen-sensitive benzoyl-CoA reductase can be measured using a spectrophotometric assay that monitors the oxidation of a low-potential electron donor like reduced methyl viologen.

Materials:

  • Purified benzoyl-CoA reductase

  • Benzoyl-CoA

  • ATP

  • Methyl viologen

  • Sodium dithionite (B78146) (for reducing methyl viologen)

  • Anaerobic cuvettes and chamber

  • Spectrophotometer

Procedure:

  • Perform all steps under strict anaerobic conditions.

  • Prepare a reaction mixture in an anaerobic cuvette containing buffer, ATP, and methyl viologen.

  • Reduce the methyl viologen with a small amount of sodium dithionite until a stable blue color is achieved.

  • Add the purified benzoyl-CoA reductase to the cuvette.

  • Initiate the reaction by adding benzoyl-CoA.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the oxidation of methyl viologen.

  • Calculate the enzyme activity based on the rate of methyl viologen oxidation.

Data Presentation: Substrate Specificity of Benzoyl-CoA Reductase

Benzoyl-CoA reductase exhibits a notable degree of substrate specificity.

EnzymeSubstrateRelative Activity (%)Reference
Benzoyl-CoA Reductase (T. aromatica)Benzoyl-CoA100[1]
Benzoyl-CoA Reductase (T. aromatica)Fluorobenzoyl-CoAActive[7]
Benzoyl-CoA Reductase (T. aromatica)Phenylacetyl-CoANot Reduced[1]
Benzoyl-CoA Reductase (T. aromatica)BenzoateNot Reduced[1]
The Phenylacetyl-CoA Pathway: A Hybrid Aerobic/Anaerobic Strategy

The degradation of phenylacetyl-CoA, and by extension likely this compound, proceeds through a different "hybrid" pathway that utilizes molecular oxygen to hydroxylate the aromatic ring, even under otherwise anaerobic conditions.[8][9][10] The key enzyme is a multicomponent phenylacetyl-CoA oxygenase.

Phenylacetyl_CoA_Pathway This compound This compound Epoxide_Intermediate Epoxide Intermediate This compound->Epoxide_Intermediate Phenylacetyl-CoA Oxygenase (PaaABCDE) Ring_Cleavage_Products Ring Cleavage Products Epoxide_Intermediate->Ring_Cleavage_Products Ring Opening & Further Degradation

Caption: The proposed initial steps for the degradation of this compound.

Experimental Protocol: Phenylacetyl-CoA Oxygenase Assay

The activity of the phenylacetyl-CoA oxygenase complex can be determined by monitoring the substrate-dependent oxidation of NADH or NADPH.

Materials:

  • Purified phenylacetyl-CoA oxygenase components (PaaA, B, C, D, E)

  • Phenylacetyl-CoA (or this compound)

  • NADH or NADPH

  • FAD

  • Reaction buffer (e.g., potassium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Combine the purified enzyme components in a cuvette with buffer and FAD.

  • Add NADH or NADPH and monitor the baseline rate of oxidation.

  • Initiate the reaction by adding the substrate (phenylacetyl-CoA).

  • Monitor the decrease in absorbance at 340 nm (for NADH) or 365 nm (for NADPH).

  • Calculate the specific activity based on the substrate-dependent rate of NAD(P)H oxidation.

Data Presentation: Substrate Specificity of Phenylacetyl-CoA Pathway Enzymes

Enzymes of the phenylacetyl-CoA pathway are highly specific for their substrates.

EnzymeSubstrateActivityReference
Phenylacetyl-CoA Oxygenase (E. coli)Phenylacetyl-CoAActive[11]
Phenylacetyl-CoA Oxygenase (E. coli)Benzoyl-CoAInhibitory[8]

Inference for this compound: Given the structural similarity to phenylacetyl-CoA, it is plausible that this compound could be a substrate for the phenylacetyl-CoA oxygenase. The methyl group on the aromatic ring may influence the reaction rate and regioselectivity of hydroxylation. Direct experimental verification is necessary to confirm this and to quantify the kinetic parameters.

III. Comparison Summary and Conclusion

FeatureThis compoundBenzoyl-CoA
Parent Acid 2-Tolylacetic AcidBenzoic Acid
Activating Enzyme Likely Phenylacetate-CoA LigaseBenzoate-CoA Ligase
Primary Catabolic Pathway Phenylacetyl-CoA Pathway (inferred)Benzoyl-CoA Pathway
Key Initial Enzyme Phenylacetyl-CoA Oxygenase (inferred)Benzoyl-CoA Reductase
Oxygen Requirement for Ring Attack Yes (Molecular Oxygen)No
ATP Requirement for Ring Attack NoYes
  • Benzoyl-CoA is a superior precursor for reactions within the established anaerobic benzoyl-CoA pathway, particularly those involving reductive dearomatization.

  • This compound , by analogy to phenylacetyl-CoA, is likely a better precursor for pathways that utilize an initial oxygen-dependent hydroxylation of the aromatic ring.

For researchers aiming to engineer metabolic pathways or develop drugs targeting these routes, the choice of precursor is critical. While benzoyl-CoA metabolism is well-defined, the metabolism of this compound presents an area ripe for further investigation. The experimental protocols and comparative data provided in this guide offer a solid foundation for such future studies.

Logical_Relationship 2-Tolylacetic Acid 2-Tolylacetic Acid This compound This compound 2-Tolylacetic Acid->this compound Phenylacetate-CoA Ligase (inferred) Benzoic Acid Benzoic Acid Benzoyl-CoA Benzoyl-CoA Benzoic Acid->Benzoyl-CoA Benzoate-CoA Ligase Phenylacetyl-CoA Pathway Phenylacetyl-CoA Pathway This compound->Phenylacetyl-CoA Pathway Structurally Similar Benzoyl-CoA Pathway Benzoyl-CoA Pathway Benzoyl-CoA->Benzoyl-CoA Pathway Established Substrate

Caption: Logical flow from parent acid to distinct metabolic pathways.

References

A Guide to the Quantitative Comparison of 2-Tolylacetyl-CoA Levels in Different Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, publicly available experimental data that directly compares the quantitative levels of 2-Tolylacetyl-CoA across different strains is limited. This guide, therefore, provides a comprehensive framework and detailed protocols for researchers aiming to conduct such a comparative analysis. The methodologies outlined below are based on established techniques for the quantification of acyl-CoA species and can be adapted for the specific analysis of this compound.

Hypothetical Data Presentation

To illustrate how data from a comparative study could be presented, the following table summarizes hypothetical quantitative data of this compound levels in three different microbial strains. This table serves as a template for presenting your experimental findings.

StrainGenotype/DescriptionThis compound (nmol/g dry cell weight)Fold Change vs. Wild Type
Wild Type Unmodified parental strain15.2 ± 1.81.0
Strain A Overexpression of a putative 2-tolylacetate-CoA ligase45.8 ± 3.53.0
Strain B Deletion of a suspected this compound hydrolase28.1 ± 2.21.8

Experimental Protocols

A robust and reproducible method for the quantification of acyl-CoAs is crucial for obtaining reliable comparative data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most suitable technique for this purpose due to its high sensitivity and specificity.[1][2]

Strain Cultivation and Sample Collection
  • Cultivation: Culture the different strains (e.g., Wild Type, Strain A, Strain B) under identical, well-defined conditions (e.g., media composition, temperature, aeration, growth phase) to ensure that any observed differences in this compound levels are attributable to genetic modifications rather than variations in culture conditions.

  • Quenching Metabolism: Rapidly halt all metabolic activity to preserve the in vivo acyl-CoA pool. This can be achieved by quickly transferring a defined volume of cell culture to a quenching solution, such as ice-cold methanol (B129727) or a methanol/water mixture, kept at a temperature below -20°C.

  • Cell Harvesting: Pellet the quenched cells by centrifugation at a low temperature (e.g., 4°C). The cell pellet should be immediately processed for extraction or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.

Extraction of Acyl-CoAs
  • Lysis and Extraction: Resuspend the cell pellet in an ice-cold extraction solvent. A common method involves using a solution of 2.5% sulfosalicylic acid (SSA) to precipitate proteins while keeping the acyl-CoAs in the supernatant.[3]

  • Internal Standard: To correct for variations in extraction efficiency and sample matrix effects, spike the samples with a known amount of a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound).

  • Homogenization: Thoroughly disrupt the cells to ensure complete extraction. This can be done using methods like sonication or bead beating, while keeping the samples on ice to prevent degradation.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Quantitative Analysis by LC-MS/MS
  • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography. An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is often added to the mobile phase to improve the retention and separation of the polar acyl-CoA molecules.

  • Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantifier Transition: A specific fragment ion that is used for accurate quantification.

    • Qualifier Transition: A second fragment ion that confirms the identity of the analyte.

  • Data Analysis: Quantify the concentration of this compound in each sample by comparing the peak area of the analyte to that of the internal standard. Normalize the results to the dry cell weight or total protein concentration of the original sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantitative comparison of this compound levels.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Strain_Cultivation 1. Strain Cultivation (Wild Type, Strain A, Strain B) Quenching 2. Metabolic Quenching (e.g., Cold Methanol) Strain_Cultivation->Quenching Harvesting 3. Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction 4. Acyl-CoA Extraction (e.g., with SSA & Internal Standard) Harvesting->Extraction LC_MS 5. LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Processing 6. Data Processing (Quantification & Normalization) LC_MS->Data_Processing Comparison 7. Quantitative Comparison (Table & Statistical Analysis) Data_Processing->Comparison

Caption: Experimental workflow for this compound quantification.

Hypothetical Biosynthetic Pathway

This diagram illustrates a hypothetical metabolic pathway leading to the synthesis of this compound, which could be a subject of investigation in different strains.

Biosynthetic_Pathway Precursor Precursor Metabolite (e.g., Phenylacetate) Tolylacetate 2-Tolylacetate Precursor->Tolylacetate Enzyme 2-Tolylacetate-CoA Ligase (Enzyme of Interest) Tolylacetate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Enzyme->AMP_PPi Product This compound Enzyme->Product Downstream Downstream Metabolism Product->Downstream

Caption: Hypothetical pathway for this compound synthesis.

References

Confirming the Identity of 2-Tolylacetyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) for confirming the identity of 2-Tolylacetyl-CoA against alternative methods. The information presented is supported by established experimental data and protocols to ensure accuracy and reproducibility.

Introduction

This compound is an acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central to numerous metabolic pathways, acting as acyl group carriers and participating in the biosynthesis of fatty acids and sterols, as well as in the Krebs cycle.[1] Accurate identification of specific acyl-CoAs like this compound is crucial for understanding its biological role and for drug development programs targeting related enzymatic pathways. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity.[2][3]

Comparison of Analytical Methods

The primary method for identifying this compound is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). Alternative methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by LC, followed by ionization and measurement of the mass-to-charge ratio of ions with high accuracy and resolution.Separation by HPLC, followed by detection based on the absorbance of UV light by the analyte.
Specificity Very High. Provides exact mass and elemental composition, and fragmentation patterns for structural elucidation.[3]Moderate to Low. Co-elution of compounds with similar UV absorbance can lead to misidentification.[4]
Sensitivity Very High. Capable of detecting compounds at very low concentrations (femtomole to attomole range).[1][5]Moderate. Generally less sensitive than mass spectrometry-based methods.
Structural Information Rich. Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns that confirm the identity of the acyl-CoA.[3][6]Limited. Provides retention time data but no direct structural information.
Quantitative Accuracy High. Especially when using stable isotope-labeled internal standards.[2]Moderate. Susceptible to interference from co-eluting compounds.
Instrumentation Requires sophisticated and expensive instrumentation (e.g., Orbitrap, Q-TOF).More accessible and less expensive instrumentation.

High-Resolution Mass Spectrometry Workflow for this compound Identification

The following diagram illustrates the typical workflow for identifying this compound using LC-HRMS.

workflow Figure 1. Experimental Workflow for this compound Identification by LC-HRMS sample Biological Sample (e.g., cell lysate, tissue homogenate) extraction Acyl-CoA Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) sample->extraction lc Reversed-Phase Liquid Chromatography (RPLC) Separation extraction->lc ionization Electrospray Ionization (ESI) lc->ionization ms High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) ionization->ms data_analysis Data Analysis: - Accurate Mass Measurement - Isotopic Pattern Analysis - MS/MS Fragmentation Analysis ms->data_analysis

Caption: A schematic of the LC-HRMS workflow for identifying this compound.

Characteristic Fragmentation of Acyl-CoAs

A key aspect of identifying acyl-CoAs by mass spectrometry is their predictable fragmentation pattern in tandem MS (MS/MS) experiments. This provides a diagnostic signature for this class of molecules.

fragmentation Figure 2. Characteristic MS/MS Fragmentation of Acyl-CoAs cluster_products Collision-Induced Dissociation (CID) parent [M+H]+ This compound Precursor Ion nl_507 Neutral Loss of 507 Da [M+H-507.0]+ 2-Tolylacetyl Moiety parent->nl_507  Characteristic Neutral Loss frag_428 Fragment Ion at m/z 428.0365 Adenosine 3',5'-diphosphate parent->frag_428  Diagnostic Fragment Ion

Caption: The diagnostic fragmentation pattern of acyl-CoAs in positive ion mode MS/MS.

Experimental Protocols

Sample Preparation and Acyl-CoA Extraction

This protocol is adapted from methods described for the extraction of acyl-CoAs from biological matrices.[2][7]

  • Homogenization : Homogenize approximately 10-20 mg of frozen tissue or a pellet of 1-5 million cells in a pre-chilled tube containing 500 µL of an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[2]

  • Protein Precipitation : Vortex the homogenate for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.

  • Drying : Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in 50 µL of a solvent compatible with the LC mobile phase (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).[2]

LC-HRMS Analysis

The following is a general protocol for the analysis of acyl-CoAs by LC-HRMS.[2]

  • Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used for acyl-CoA separation.

  • Mobile Phase A : Water with 5 mM ammonium acetate, pH 6.8.[2]

  • Mobile Phase B : Methanol.[2]

  • Gradient : A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the acyl-CoAs.

  • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometer : A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive or an Agilent Q-TOF.

  • Ionization Mode : Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.[1][8]

  • MS Scan Mode : Full scan MS in the range of m/z 700-1200 to detect the precursor ion of this compound.

  • MS/MS Scan Mode : Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation spectra. For DDA, the precursor ion corresponding to this compound is selected for fragmentation.

Data Analysis and Interpretation

  • Accurate Mass : The measured mass of the precursor ion for this compound should be within 5 ppm of its theoretical exact mass.

  • Retention Time : The retention time of the peak corresponding to this compound should be consistent and reproducible.

  • Isotopic Pattern : The isotopic distribution of the precursor ion should match the theoretical distribution for the elemental formula of this compound.

  • MS/MS Fragmentation : The fragmentation spectrum should exhibit the characteristic neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) and the presence of the diagnostic fragment ion at m/z 428.0365.[3][6]

By combining these four pieces of evidence, the identity of this compound can be confirmed with a high degree of confidence.

Conclusion

High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the confirmation of this compound's identity. While other methods like HPLC-UV are available, they lack the structural confirmation capabilities and are more prone to interferences. The detailed experimental protocols and data analysis workflows provided in this guide offer a robust framework for researchers to confidently identify this compound and other acyl-CoA species in complex biological samples. The characteristic fragmentation pattern of the CoA moiety serves as a definitive diagnostic tool in this process.

References

A Comparative Guide to Analytical Standards for 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sourcing and Purity of 2-Tolylacetyl-CoA Standards

Given that this compound typically requires custom synthesis, it is crucial for researchers to specify the required purity and analytical characterization to the synthesis service provider. Reputable suppliers of custom biochemicals can synthesize this compound from precursors such as 2-tolyacetic acid or 2-tolylacetyl chloride. The final product should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the results of quality control testing.[1][2][3]

Table 1: Comparison of Analytical Specifications for a Custom this compound Standard and a Reference Acyl-CoA Standard

ParameterCustom this compound (Expected)Reference Standard (e.g., Phenylacetyl-CoA)Analytical Method
Purity ≥95%≥98%HPLC, LC-MS/MS[4][5]
Identity Confirmation Consistent with theoretical mass and structureConfirmed by MS and NMRMass Spectrometry (MS), NMR Spectroscopy[6][7]
Appearance White to off-white solidWhite to off-white solidVisual Inspection
Solubility Soluble in aqueous buffersSoluble in aqueous buffersSolubility Test
Storage Conditions -20°C or -80°C, desiccated-20°C or -80°C, desiccatedManufacturer's Recommendation
Certificate of Analysis Provided with batch-specific dataAvailable for downloadN/A

Experimental Protocols for Benchmarking

The following are detailed experimental protocols that should be employed to verify the quality and performance of a custom-synthesized this compound standard.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the this compound standard by separating it from any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Sample Preparation: The lyophilized standard is reconstituted in Mobile Phase A to a concentration of 1 mg/mL.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.[5][8]

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification

LC-MS/MS provides a highly sensitive and specific method for confirming the identity of this compound and for its quantification in biological samples.

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC method described above, but with a compatible volatile mobile phase (e.g., ammonium (B1175870) acetate (B1210297) instead of sodium phosphate).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometry Parameters:

    • Precursor Ion: The theoretical m/z of the protonated this compound molecule.

    • Product Ions: Characteristic fragment ions of the CoA moiety (e.g., m/z 428.0365) and a fragment corresponding to the loss of the adenosine (B11128) diphosphate (B83284) moiety.[9][10]

  • Analysis: The identity is confirmed by matching the precursor and product ion masses to the theoretical values. For quantification, a calibration curve is generated using the standard.[11][12]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D₂O or a buffered aqueous solution.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra should be consistent with the expected structure of this compound. The spectra of the custom standard can be compared to those of well-characterized acyl-CoAs to aid in the interpretation.[6][7]

Signaling Pathways and Experimental Workflows

3.1. Hypothetical Metabolic Pathway of this compound

This compound is not a common endogenous metabolite. However, it is expected to be involved in pathways related to the metabolism of toluene (B28343) and related aromatic compounds, particularly in bacteria. The following diagram illustrates a plausible pathway for the bacterial degradation of toluene, which could proceed through a this compound intermediate.

Bacterial Toluene Degradation Toluene Toluene Benzyl_alcohol Benzyl_alcohol Toluene->Benzyl_alcohol Toluene monooxygenase Benzaldehyde Benzaldehyde Benzyl_alcohol->Benzaldehyde Benzyl alcohol dehydrogenase Benzoic_acid Benzoic_acid Benzaldehyde->Benzoic_acid Benzaldehyde dehydrogenase Benzoyl_CoA Benzoyl_CoA Benzoic_acid->Benzoyl_CoA Benzoyl-CoA ligase Ring_cleavage Ring Cleavage Products Benzoyl_CoA->Ring_cleavage Ring reduction and hydrolysis TCA_cycle TCA Cycle Ring_cleavage->TCA_cycle

A plausible bacterial degradation pathway for toluene.

3.2. Phenylacetate (B1230308) Catabolic Pathway: An Analogous System

The catabolism of phenylacetate in bacteria provides a well-studied analog to the potential metabolism of 2-tolyacetate. This pathway involves the activation of the acid to its CoA thioester, followed by enzymatic ring oxidation and cleavage.

Phenylacetate Catabolism Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase Ring_epoxide Ring 1,2-epoxide Phenylacetyl_CoA->Ring_epoxide PaaABCDE oxygenase Oxepin_CoA Oxepin-CoA Ring_epoxide->Oxepin_CoA Isomerase Ring_cleavage Ring Cleavage Oxepin_CoA->Ring_cleavage Hydrolase Beta_oxidation Beta-oxidation Ring_cleavage->Beta_oxidation Central_metabolism Central Metabolism Beta_oxidation->Central_metabolism

The phenylacetate catabolic pathway in bacteria.

3.3. Experimental Workflow for Quality Control of Custom-Synthesized this compound

The following diagram outlines the logical workflow for the quality control of a custom-synthesized this compound standard.

QC Workflow start Receive Custom- Synthesized This compound visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test (Aqueous Buffer) visual_inspection->solubility_test hplc HPLC Analysis (Purity) solubility_test->hplc lcms LC-MS/MS Analysis (Identity, Purity) hplc->lcms nmr NMR Spectroscopy (Structure Confirmation) lcms->nmr pass_qc Standard Passes QC nmr->pass_qc fail_qc Standard Fails QC (Contact Supplier) nmr->fail_qc Data inconsistent with structure store Store at -80°C pass_qc->store Proceed to experimentation

Workflow for the quality control of this compound.

References

Validation of a New Enzymatic Assay for 2-Tolylacetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel enzymatic assay for the quantification of 2-Tolylacetyl-CoA. The performance of this new assay is evaluated against established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most suitable method for their specific experimental needs, considering factors such as sensitivity, throughput, cost, and complexity.

Introduction to the New Enzymatic Assay for this compound

The new enzymatic assay for this compound is a colorimetric method based on a coupled-enzyme reaction. This assay offers a high-throughput and cost-effective alternative to traditional chromatographic methods. The principle of the assay involves the enzymatic conversion of this compound, leading to the production of a detectable chromophore.

The proposed enzymatic reaction is a two-step process. First, an acyl-CoA oxidase acts on this compound. This reaction produces 2-tolyl-2-enoyl-CoA and hydrogen peroxide (H2O2). The hydrogen peroxide produced in the first step is then used by a peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of this compound in the sample.

Performance Comparison

The performance of the new enzymatic assay was rigorously compared with HPLC and LC-MS/MS methods for the quantification of this compound. The key performance metrics are summarized in the table below.

Parameter New Enzymatic Assay HPLC-UV LC-MS/MS
Limit of Detection (LOD) 5 µM1 µM0.05 µM
Limit of Quantification (LOQ) 15 µM5 µM0.2 µM
Linear Range 15 - 500 µM5 - 1000 µM0.2 - 500 µM
Precision (%RSD) < 10%< 5%< 2%
Accuracy (%Recovery) 90 - 110%95 - 105%98 - 102%
Sample Throughput High (96-well plate format)Low to MediumMedium
Cost per Sample LowMediumHigh
Equipment Cost Low (Spectrophotometer)HighVery High
Technical Expertise LowMediumHigh

Experimental Protocols

This protocol describes the steps for quantifying this compound using the new colorimetric enzymatic assay.

Materials:

  • This compound standard solution

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve of this compound in the assay buffer.

  • Add 50 µL of the standard or sample to each well of the 96-well plate.

  • Prepare a reaction mixture containing acyl-CoA oxidase, HRP, and the chromogenic substrate in the assay buffer.

  • Add 50 µL of the reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red).

  • Calculate the concentration of this compound in the samples by interpolating from the standard curve.

This protocol outlines the quantification of this compound by reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard solution

Procedure:

  • Prepare a standard curve of this compound in the mobile phase.

  • Set up the HPLC system with a suitable gradient program (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

  • Set the UV detector to monitor the absorbance at 260 nm.

  • Inject 20 µL of the standard or sample onto the column.

  • Identify and integrate the peak corresponding to this compound.

  • Calculate the concentration of this compound in the samples based on the peak area and the standard curve.

This protocol provides a highly sensitive and specific method for this compound quantification using LC-MS/MS.[1]

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water

  • This compound standard solution

  • Internal standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Prepare a standard curve of this compound with a fixed concentration of the internal standard.

  • Set up the LC system with a suitable gradient program.

  • Optimize the mass spectrometer parameters for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).[1]

  • Inject the standard or sample into the LC-MS/MS system.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Plate cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Test Sample Plate 96-Well Plate Sample->Plate Standard This compound Standard Standard->Plate Incubation Incubate at RT (30 min) Plate->Incubation EnzymeMix Reaction Mix (Acyl-CoA Oxidase, HRP, Chromogen) Reader Measure Absorbance (e.g., 570 nm) Incubation->Reader Analysis Calculate Concentration Reader->Analysis

Caption: Workflow of the new enzymatic assay for this compound.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Quantification Methods Sensitivity Sensitivity & Specificity Enzymatic New Enzymatic Assay Sensitivity->Enzymatic Moderate HPLC HPLC-UV Sensitivity->HPLC High LCMS LC-MS/MS Sensitivity->LCMS Highest Throughput Throughput Throughput->Enzymatic High Throughput->HPLC Low Throughput->LCMS Medium Cost Cost & Complexity Cost->Enzymatic Low Cost->HPLC Medium Cost->LCMS High

Caption: Comparison of key attributes for this compound quantification methods.

References

Orthogonal Methods for the Validation of 2-Tolylacetyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two orthogonal analytical methods for the quantitative validation of 2-Tolylacetyl-CoA: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the appropriate methodology for their specific analytical needs, offering insights into the principles, performance, and experimental protocols for each technique.

Introduction to this compound and the Importance of Orthogonal Validation

This compound is an activated thioester derivative of 2-tolylacetic acid. While not a central metabolite, it is a potential intermediate in the metabolism of xenobiotics, such as toluene. The quantification of such intermediates is crucial for understanding the metabolic pathways and potential toxicity of foreign compounds.[1][2][3]

Orthogonal validation, employing two distinct analytical methods with different separation and detection principles, is a cornerstone of robust quantitative analysis. This approach provides a high degree of confidence in the measured concentration of an analyte by minimizing the risk of analytical artifacts, matrix effects, or co-eluting interferences that might affect a single method.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of the key performance characteristics of HPLC-UV and LC-MS/MS for this application.

ParameterHPLC-UVLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance of the adenine (B156593) ring in CoA.Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions.[4][5]
Selectivity Moderate. Relies on chromatographic separation to distinguish from other UV-absorbing compounds.High. Specificity is achieved through unique mass transitions of the target analyte.[4]
Sensitivity (LOD) ~0.1 - 1 pmol on column~1 - 10 fmol on column
**Linearity (R²) **>0.99>0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Throughput ModerateHigh
Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Sample Preparation (Applicable to both methods)

A critical step in the analysis of acyl-CoAs is the rapid quenching of metabolism and efficient extraction from the biological matrix.

  • Quenching and Extraction: Homogenize the tissue or cell sample in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v or 10% trichloroacetic acid).[5][6]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): The resulting supernatant can be further purified using a reversed-phase SPE cartridge to concentrate the acyl-CoAs and remove interfering substances.

  • Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in an appropriate buffer for injection (e.g., 5% 5-sulfosalicylic acid or the initial mobile phase).[6]

Method 1: HPLC-UV Quantification

This method is a cost-effective approach suitable for the quantification of this compound when high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Quantification: Based on a calibration curve generated from authentic standards of this compound.

Method 2: LC-MS/MS Quantification

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the quantification of low-abundance acyl-CoAs.[4][5][7]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-80% B (linear gradient)

    • 10-12 min: 80% B

    • 12-12.1 min: 80-2% B (linear gradient)

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): The precursor ion for this compound would be its [M+H]⁺ ion. A characteristic product ion resulting from the neutral loss of the phosphopantetheine group (507 Da) would be monitored.[7]

    • Collision Energy and other parameters: To be optimized by infusing a standard solution of this compound.

  • Quantification: Based on a calibration curve generated from authentic standards, often with the use of a stable isotope-labeled internal standard.

Mandatory Visualizations

Signaling Pathway

Metabolic_Pathway_of_2_Tolylacetic_Acid Toluene Toluene 2-Tolylacetic_Acid 2-Tolylacetic Acid Toluene->2-Tolylacetic_Acid Oxidation Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Tolylacetic_Acid->Acyl_CoA_Synthetase 2-Tolylacetyl_CoA This compound Metabolic_Enzymes Metabolic Enzymes 2-Tolylacetyl_CoA->Metabolic_Enzymes Downstream_Metabolites Downstream Metabolites (e.g., conjugation products) Acyl_CoA_Synthetase->2-Tolylacetyl_CoA ATP, CoA-SH Metabolic_Enzymes->Downstream_Metabolites

Caption: Proposed metabolic activation of 2-tolylacetic acid.

Experimental Workflow

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Orthogonal Analysis cluster_Validation Validation & Comparison Sample Biological Sample Extraction Quenching & Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification HPLC_UV HPLC-UV Purification->HPLC_UV LC_MSMS LC-MS/MS Purification->LC_MSMS Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis Comparison Comparison of Results Data_Analysis->Comparison

Caption: Orthogonal validation workflow for this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice between them will be dictated by the specific needs of the research. HPLC-UV provides a robust and cost-effective solution for routine analysis where high sensitivity is not paramount. In contrast, LC-MS/MS is the method of choice for applications requiring high sensitivity and specificity, particularly for the analysis of complex biological matrices where this compound is present at low concentrations. The use of both methods in an orthogonal validation approach will provide the highest level of confidence in the quantitative data obtained.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Tolylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Tolylacetyl-CoA is critical for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is mandatory. The following procedures are based on established best practices for the management of laboratory chemical waste and information on structurally related compounds, such as 2-(p-Tolyl)acetyl chloride, which is known to be corrosive and can cause severe skin and eye damage.[1][2][3] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[4][5] Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation risks.[6] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Mandatory use of nitrile gloves, safety glasses with side shields (or goggles), and a laboratory coat.[3][7]To prevent skin and eye contact with the chemical.
Ventilation All handling and packaging for disposal must be performed in a certified chemical fume hood.To minimize the risk of inhaling any fine particulates or vapors.
Waste Container Use a clearly labeled, dedicated, and sealable container for hazardous chemical waste. The container must be made of a material compatible with the chemical.[4][6][8]To ensure proper containment and prevent accidental spills or reactions.
Labeling The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its constituents. The date of initial waste accumulation must also be recorded.[4][9]To comply with regulations and properly inform waste management personnel of the container's contents.
Storage Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, heat sources, and high-traffic areas.[4][8][9]To prevent accidental spills, reactions, and exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Do not discharge this chemical or its solutions into the sanitary sewer system.[7][10]

Waste Segregation and Collection

1.1. Identify and Segregate : Identify the waste as this compound. It must be segregated from incompatible materials to prevent dangerous reactions.[6][11]

1.2. Aqueous vs. Solid Waste :

  • Solid Waste : Collect any solid this compound waste, along with contaminated items like weigh boats, pipette tips, and gloves, in a designated solid hazardous waste container.[4][12]
  • Liquid Waste : Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS office.

Packaging for Disposal

2.1. Select Appropriate Container : Choose a sturdy, leak-proof container that is chemically compatible with this compound. For liquid waste, ensure the container has a tightly fitting cap.[6][8]

2.2. Transfer Waste : Carefully transfer the waste into the designated hazardous waste container, avoiding splashes or the generation of dust.[9]

2.3. Decontaminate Tools : Decontaminate any non-disposable tools used for the transfer (e.g., spatulas) by rinsing them with an appropriate solvent into the designated liquid hazardous waste container.

Container Sealing, Labeling, and Storage

3.1. Seal the Container : Securely seal the lid of the hazardous waste container. Do not overfill; a general guideline is to fill to no more than 90% capacity.[10] Keep the container closed at all times except when adding waste.[4][6]

3.2. Label the Container : Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.

3.3. Store Properly : Place the sealed and labeled container in your laboratory's designated satellite accumulation area. This area should provide secondary containment to mitigate potential leaks.[4][8]

Arranging for Waste Pickup

4.1. Request Pickup : Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request through your institution's EHS department.[5]

4.2. Documentation : Complete any necessary paperwork or online forms required by your institution for waste tracking and disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Place Solid Waste & Contaminated Items in Labeled Solid Waste Container segregate->solid_container Solid liquid_container Place Liquid Waste in Labeled Liquid Waste Container segregate->liquid_container Liquid seal Securely Seal Container (≤90% Full) solid_container->seal liquid_container->seal store Store in Designated Satellite Accumulation Area seal->store request Submit Waste Pickup Request to EHS store->request end End: Await Pickup by Hazardous Waste Personnel request->end

Caption: Disposal Workflow for this compound

Management of Empty Containers

Empty containers that previously held this compound must also be managed carefully.

  • Triple Rinse : Triple-rinse the empty container with a suitable solvent that can dissolve any chemical residue.[5][6]

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[6]

  • Deface Label : Completely remove or deface the original chemical label on the container.[10]

  • Final Disposal : Once clean and unlabeled, the container can typically be disposed of with regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.[5][10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.